molecular formula C12H13IN2O2 B592254 Tert-butyl 3-iodo-1H-pyrrolo[3,2-C]pyridine-1-carboxylate CAS No. 877060-48-5

Tert-butyl 3-iodo-1H-pyrrolo[3,2-C]pyridine-1-carboxylate

Cat. No.: B592254
CAS No.: 877060-48-5
M. Wt: 344.152
InChI Key: ZCUUSJHYRNBFJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate is a protected, iodinated azaindole derivative that serves as a versatile intermediate in organic synthesis and drug discovery. The core pyrrolo[3,2-c]pyridine structure, a 7-azaindole, is a privileged scaffold in medicinal chemistry due to its ability to modulate key biological targets. The iodine atom at the 3-position and the Boc (tert-butoxycarbonyl) protecting group on the pyrrole nitrogen make this compound particularly valuable. The Boc group enhances the compound's stability and solubility for handling and purification, while the iodine atom is a reactive handle for further structural elaboration via metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions . These transformations allow researchers to efficiently construct complex biaryl and alkynyl systems, which are essential for exploring structure-activity relationships and developing novel therapeutic agents. As a result, this building block is instrumental in the synthesis of more complex molecules for pharmaceutical research and the development of new chemical entities.

Properties

IUPAC Name

tert-butyl 3-iodopyrrolo[3,2-c]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13IN2O2/c1-12(2,3)17-11(16)15-7-9(13)8-6-14-5-4-10(8)15/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCUUSJHYRNBFJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=CN=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50722866
Record name tert-Butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50722866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877060-48-5
Record name 1,1-Dimethylethyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=877060-48-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50722866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What are the physical properties of Tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known physical properties of tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate. Due to the limited availability of specific experimental data in publicly accessible literature, this document also furnishes standardized protocols for the determination of key physical properties.

Core Physical Properties

Table 1: Molecular Properties of Tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate

PropertyValueSource
Molecular Formula C₁₂H₁₃IN₂O₂[1]
Molecular Weight 344.152 g/mol [1]
CAS Number 877060-48-5[1][2]
Purity ≥97%[1]

Experimental Protocols for Physical Property Determination

For novel compounds or those with limited documented properties, standardized experimental procedures are essential for characterization. The following are general protocols for determining melting point and solubility.

2.1. Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. It is a critical indicator of purity.[3][4]

Methodology:

  • Sample Preparation: A small, finely powdered sample of the compound is packed into a capillary tube, sealed at one end.[4]

  • Apparatus: A calibrated melting point apparatus is used. The capillary tube is placed in the heating block.[3]

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise heating rate (e.g., 1-2 °C per minute) near the expected melting point.[5]

  • Observation: The temperature at which the first signs of melting are observed and the temperature at which the entire sample becomes a clear liquid are recorded. This range represents the melting point.[3] A sharp melting range (typically ≤ 1°C) is indicative of a pure compound.

2.2. Solubility Determination

Solubility provides insights into the polarity and potential solvent systems for a compound.

Methodology:

  • Solvent Selection: A range of standard laboratory solvents of varying polarities should be used (e.g., water, ethanol, methanol, dichloromethane, acetone, ethyl acetate, hexane).

  • Procedure:

    • A small, accurately weighed amount of the compound (e.g., 1-5 mg) is placed in a vial.

    • A measured volume of the selected solvent (e.g., 0.1 mL) is added incrementally.

    • The mixture is vortexed or agitated after each addition.

    • The process is continued until the solid is fully dissolved or a maximum volume of solvent has been added.

  • Classification: The solubility can be qualitatively described (e.g., soluble, partially soluble, insoluble) or quantitatively determined (e.g., mg/mL). A general procedure involves placing a small amount of the compound (around 0.1g) in a test tube and adding the solvent (e.g., 3ml) in portions with shaking.[6] For a more systematic approach, solubility can be tested in a sequence of solvents such as water, 5% NaOH, 5% NaHCO₃, and 5% HCl to classify the compound based on its acidic, basic, or neutral properties.[7][8][9]

Signaling Pathways and Experimental Workflows

Extensive searches of scientific literature and databases did not yield specific information regarding the involvement of tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate in any signaling pathways or established experimental workflows. This compound is primarily available as a building block for chemical synthesis.[1] Research citing this specific molecule has been focused on its synthesis and its use as an intermediate in the preparation of more complex molecules, particularly within the broader class of pyrrolopyridines which have been investigated for various biological activities.[10]

To illustrate a general workflow for the characterization and potential biological screening of a novel compound like this, the following logical diagram is provided.

G General Workflow for Compound Characterization and Screening A Synthesis and Purification B Structural Elucidation (NMR, MS, etc.) A->B C Physical Property Determination (Melting Point, Solubility) B->C D Purity Analysis (HPLC, etc.) C->D E In vitro Biological Screening (e.g., Enzyme Assays, Cell-based Assays) D->E F Hit Identification E->F G Lead Optimization F->G H Preclinical Development G->H

Caption: General workflow for a novel chemical entity.

Conclusion

Tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate is a heterocyclic building block with defined molecular formula and weight. While specific, experimentally determined physical properties are not widely published, this guide provides standardized protocols for their determination. There is currently no available information linking this specific compound to any biological signaling pathways. The provided workflow illustrates a general path for the characterization and potential development of such a compound.

References

Technical Guide: Tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate (CAS 877060-48-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate, a key heterocyclic building block in medicinal chemistry. The document details its chemical and physical properties, and while a specific experimental protocol for its synthesis is not available in the cited literature, a representative synthetic methodology for related 1H-pyrrolo[3,2-c]pyridine derivatives is presented. The guide explores the utility of this compound as a versatile intermediate for the synthesis of biologically active molecules, particularly kinase inhibitors, through reactions such as the Suzuki-Miyaura cross-coupling. The broader therapeutic potential of the 1H-pyrrolo[3,2-c]pyridine scaffold in targeting signaling pathways relevant to cancer and other diseases is also discussed.

Introduction

Tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate (CAS 877060-48-5) is a functionalized azaindole derivative. The 1H-pyrrolo[3,2-c]pyridine core is a recognized scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide spectrum of biological activities, including potent inhibition of various protein kinases.[1] The presence of an iodine atom at the 3-position provides a reactive handle for the introduction of diverse substituents, most notably through palladium-catalyzed cross-coupling reactions. The tert-butoxycarbonyl (Boc) protecting group on the pyrrole nitrogen enhances the compound's stability and solubility in organic solvents, facilitating its use in multi-step synthetic sequences. This guide aims to consolidate the available technical information on this compound to support its application in research and drug development.

Physicochemical Properties

A summary of the key physicochemical properties for tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate is provided in the table below. This information is primarily sourced from chemical supplier catalogs.

PropertyValueReference
CAS Number 877060-48-5[2]
Molecular Formula C₁₂H₁₃IN₂O₂[2]
Molecular Weight 344.15 g/mol [2]
Appearance White to light-yellow solidN/A
Purity ≥97%[2]
Storage Conditions Room temperature[2]

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate could not be located in the available literature, a general and representative multi-step synthesis of the 1H-pyrrolo[3,2-c]pyridine core is described.[1] The synthesis of the target compound would likely first involve the construction of the Boc-protected 1H-pyrrolo[3,2-c]pyridine, followed by a regioselective iodination at the 3-position of the pyrrole ring.

Representative Synthesis of the 1H-pyrrolo[3,2-c]pyridine Scaffold

The following is a representative, multi-step procedure for the synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines, which illustrates the general approach to constructing the core heterocyclic system.[1]

Experimental Protocol:

  • Step 1: Oxidation. Commercially available 2-bromo-5-methylpyridine is reacted with m-chloroperbenzoic acid (m-CPBA) to yield 2-bromo-5-methylpyridine-1-oxide.[1]

  • Step 2: Nitration. The resulting pyridine-1-oxide is then nitrated using fuming nitric acid in sulfuric acid to introduce a nitro group, affording 2-bromo-5-methyl-4-nitropyridine 1-oxide.[1]

  • Step 3: Formation of the Pyrrole Ring. The nitrated intermediate is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in N,N-dimethylformamide (DMF) to form a key intermediate which is then cyclized in the presence of iron powder and acetic acid to yield 6-bromo-1H-pyrrolo[3,2-c]pyridine.[1]

  • Step 4: N-Arylation. The pyrrole nitrogen is then arylated using a boronic acid (e.g., 3,4,5-trimethoxyphenylboronic acid) in the presence of a copper(II) acetate catalyst to give 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine.[1]

  • Step 5: Suzuki Cross-Coupling. The final 6-aryl derivatives are obtained via a Suzuki cross-coupling reaction between the 6-bromo intermediate and various arylboronic acids using a palladium catalyst such as Pd(PPh₃)₄.[1]

To obtain the target compound of this guide, one would likely start with the Boc-protected 1H-pyrrolo[3,2-c]pyridine and then perform an iodination step.

Iodination

A general method for the iodination of related heterocyclic compounds involves the use of an iodine source such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) in an appropriate solvent.

Hypothetical Experimental Protocol for Iodination:

  • Dissolve tert-butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-iodosuccinimide (NIS) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Spectroscopic Characterization

No published experimental ¹H NMR or ¹³C NMR data for tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate could be located in the searched literature. For related N-Boc protected 3-iodo-pyrazole derivatives, the following characteristic signals are observed in ¹H NMR (400 MHz, DMSO-d₆): a singlet for the Boc group protons at ~1.57 ppm, and aromatic protons in the range of 6.76-8.16 ppm.[3] In ¹³C NMR (100 MHz, DMSO-d₆) for similar structures, the Boc carbonyl carbon appears around 146.4 ppm, the quaternary carbon of the Boc group at ~86.0 ppm, and the methyl carbons at ~27.9 ppm.[3]

Applications in Drug Discovery and Development

The 1H-pyrrolo[3,2-c]pyridine scaffold is a key pharmacophore in the development of kinase inhibitors. The 3-iodo substituent in the title compound serves as a versatile handle for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.

Role as a Synthetic Intermediate

Tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate is an ideal precursor for the synthesis of more complex molecules. The Boc protecting group can be readily removed under acidic conditions to allow for further functionalization of the pyrrole nitrogen.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling is a powerful method for forming carbon-carbon bonds. In the context of the title compound, it allows for the introduction of a wide variety of aryl and heteroaryl groups at the 3-position of the pyrrolo[3,2-c]pyridine core.

Representative Experimental Protocol for Suzuki-Miyaura Coupling:

  • To a reaction vessel, add tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate (1.0 equiv.), the desired boronic acid or boronate ester (1.2-1.5 equiv.), and a base such as potassium carbonate or cesium carbonate (2-3 equiv.).

  • Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Under a positive pressure of the inert gas, add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

// Nodes start [label="Reactants:\n- tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate\n- Boronic Acid/Ester\n- Base (e.g., K₂CO₃)\n- Pd Catalyst (e.g., Pd(PPh₃)₄)"]; reaction [label="Reaction Conditions:\n- Solvent (e.g., Dioxane/Water)\n- Inert Atmosphere (Ar/N₂)\n- Heat (80-120 °C)"]; workup [label="Aqueous Workup:\n- Dilution with Water\n- Extraction with Organic Solvent\n- Brine Wash"]; purification [label="Purification:\n- Drying (Na₂SO₄)\n- Concentration\n- Column Chromatography"]; product [label="Final Product:\n3-Aryl-1H-pyrrolo[3,2-c]pyridine Derivative", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> reaction [label="1. Mix"]; reaction -> workup [label="2. Cool & Quench"]; workup -> purification [label="3. Isolate Crude"]; purification -> product [label="4. Purify"]; } }

Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Biological Activity and Signaling Pathways

Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have been investigated for their potential as inhibitors of various protein kinases, which are key components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer.

Kinase Inhibition

The 1H-pyrrolo[3,2-c]pyridine core can serve as a scaffold to which various substituents can be attached to achieve potent and selective inhibition of specific kinases. For example, derivatives of the isomeric 1H-pyrrolo[2,3-b]pyridine have been identified as potent inhibitors of Traf2 and Nck-interacting kinase (TNIK), which is implicated in colorectal cancer.[4]

// Nodes ligand [label="Growth Factor", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; receptor [label="Receptor Tyrosine Kinase (RTK)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; pathway [label="Downstream Signaling Cascade\n(e.g., PI3K/Akt/mTOR, MAPK/ERK)", fillcolor="#F1F3F4", fontcolor="#202124"]; nucleus [label="Nucleus", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; transcription [label="Gene Transcription", fillcolor="#F1F3F4", fontcolor="#202124"]; response [label="Cell Proliferation, Survival, Angiogenesis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; inhibitor [label="1H-pyrrolo[3,2-c]pyridine\nDerivative", shape=box, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges ligand -> receptor [label="Binds"]; receptor -> pathway [label="Activates"]; pathway -> nucleus [label="Translocates"]; nucleus -> transcription; transcription -> response [label="Leads to"]; inhibitor -> receptor [label="Inhibits", style=dashed, color="#EA4335", arrowhead=tee]; inhibitor -> pathway [label="Inhibits", style=dashed, color="#EA4335", arrowhead=tee]; } }

Caption: A simplified diagram illustrating the inhibition of a generic kinase signaling pathway.

Anticancer Activity

Several studies have demonstrated the anticancer potential of 1H-pyrrolo[3,2-c]pyridine derivatives. For instance, a series of these compounds were designed and synthesized as colchicine-binding site inhibitors, which disrupt microtubule dynamics and lead to cell cycle arrest and apoptosis in cancer cells.[1] One of the lead compounds in this series exhibited potent in vitro activity against cervical, gastric, and breast cancer cell lines with IC₅₀ values in the low micromolar range.[1]

Conclusion

Tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate is a valuable and versatile building block for the synthesis of novel heterocyclic compounds with significant potential in drug discovery. Its utility is primarily derived from the strategic placement of the iodo group, which allows for the facile introduction of a wide array of substituents via modern cross-coupling methodologies. The 1H-pyrrolo[3,2-c]pyridine scaffold is a promising platform for the development of kinase inhibitors and other therapeutic agents. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in medicinal chemistry.

References

Technical Guide: Properties and Applications of Tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate, a key heterocyclic building block in medicinal chemistry and drug discovery. It details the compound's physicochemical properties, provides representative experimental protocols for its synthesis and subsequent modification, and explores its applications, particularly as a scaffold for developing novel therapeutics. The guide is intended to serve as a practical resource for researchers utilizing this compound in their work.

Core Compound Properties

Tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate is a functionalized azaindole derivative. The presence of the iodo group at the 3-position of the pyrrole ring makes it an excellent substrate for various cross-coupling reactions, enabling the synthesis of diverse compound libraries. The tert-butyloxycarbonyl (Boc) protecting group on the pyrrole nitrogen enhances stability and solubility in organic solvents while allowing for facile deprotection under acidic conditions.

The key physicochemical properties of the compound are summarized in the table below for quick reference.

PropertyValueSource
Molecular Weight 344.152 g/mol [1]
Molecular Formula C₁₂H₁₃IN₂O₂[1]
CAS Number 877060-48-5[1]
Purity ≥97%[1]
Physical Form Solid
Storage Conditions Room temperature, sealed in dry place[1]

Synthesis and Experimental Protocols

The synthesis of tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate typically involves the initial formation of the 1H-pyrrolo[3,2-c]pyridine core, followed by iodination and subsequent protection of the nitrogen atom with a Boc group. The iodo-substituted compound serves as a versatile intermediate for further functionalization, most commonly through palladium-catalyzed cross-coupling reactions.

This protocol describes a general method for the installation of the tert-butyloxycarbonyl (Boc) protecting group on a nitrogen-containing heterocycle, adapted from standard procedures.[2]

  • Reagent Preparation: Dissolve the N-H pyrrolopyridine precursor (1 equivalent) and triethylamine (1.5 equivalents) in dichloromethane.

  • Reaction Initiation: To the stirred solution, add Di-tert-butyl dicarbonate (Boc₂O) (1.2 equivalents) at room temperature.

  • Reaction Monitoring: Allow the reaction to stir overnight. Progress can be monitored using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, wash the dichloromethane solution with a saturated sodium bicarbonate (NaHCO₃) solution, followed by deionized water.

  • Isolation: Dry the organic layer with anhydrous sodium sulfate (Na₂SO₄) and evaporate the solvent under reduced pressure to yield the crude N-Boc protected product.

  • Purification: The final product can be purified by column chromatography on silica gel or by recrystallization.

This protocol outlines a typical Suzuki coupling reaction, a powerful method for forming carbon-carbon bonds, using the title compound as a substrate.[3]

  • Reaction Setup: In a microwave vial, combine tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate (1 equivalent, 0.1 mmol), the desired substituted phenylboronic acid (1.5 equivalents, 0.15 mmol), potassium carbonate (K₂CO₃) (5 equivalents, 0.5 mmol), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.06 equivalents, 0.006 mmol).

  • Solvent Addition: Add 1,4-dioxane (6 mL) and water (2 mL) to the vial.

  • Inert Atmosphere: Degas the mixture by bubbling nitrogen gas through the solution for several minutes.

  • Heating: Seal the vial and heat the reaction mixture in a microwave reactor at 125 °C for approximately 25-30 minutes.

  • Extraction: After cooling, extract the mixture with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting crude product is then purified by column chromatography.

Applications in Drug Development & Research

This compound is a valuable intermediate in the synthesis of complex organic molecules for pharmaceutical research.[4] Its utility stems from the versatile pyrrolopyridine scaffold and the reactive iodo group.

Tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate is classified as a protein degrader building block.[1] This suggests its use in the synthesis of molecules like Proteolysis Targeting Chimeras (PROTACs), which are designed to hijack the cell's natural protein disposal system to eliminate specific disease-causing proteins.

The 1H-pyrrolo[3,2-c]pyridine core is a recognized pharmacophore in modern drug discovery. Derivatives of this scaffold have been extensively investigated as potent therapeutic agents.

  • Anticancer Activity: A notable study demonstrated that derivatives of 1H-pyrrolo[3,2-c]pyridine act as colchicine-binding site inhibitors.[3] These compounds effectively inhibit tubulin polymerization, a process critical for cell division. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis in cancer cells.[3]

  • Kinase Inhibition: The broader class of pyrrolopyridines is pivotal in the design of selective kinase inhibitors, which are crucial in oncology and inflammatory disease research.[5]

The following diagram illustrates the mechanism of action for anticancer agents derived from the 1H-pyrrolo[3,2-c]pyridine scaffold, as described in the literature.[3]

G cluster_drug Drug Action cluster_cellular Cellular Process cluster_outcome Cellular Outcome Compound 1H-Pyrrolo[3,2-c]pyridine Derivative Tubulin α/β-Tubulin Heterodimers Compound->Tubulin Binds to Colchicine Site Polymerization Tubulin Polymerization Compound->Polymerization Inhibits Microtubules Microtubule Formation Polymerization->Microtubules Forms G2M G2/M Phase Cell Cycle Arrest Microtubules->G2M Disruption Causes Apoptosis Apoptosis (Cell Death) G2M->Apoptosis Leads to

References

An In-depth Technical Guide to the ¹H NMR Spectrum of Tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the anticipated ¹H Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of Tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate. Due to the absence of publicly available experimental spectral data for this specific compound, this document outlines the expected chemical shifts and coupling constants based on established principles of NMR spectroscopy and analysis of similar molecular structures. Furthermore, it details a general experimental protocol for the acquisition of a ¹H NMR spectrum and presents a logical workflow for its synthesis and characterization. This guide serves as a valuable resource for researchers working with this and related heterocyclic compounds.

Introduction

Tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate (CAS 877060-48-5) is a heterocyclic compound of interest in medicinal chemistry and drug discovery.[1][2] Its structure, featuring a pyrrolo[3,2-c]pyridine core, a bulky tert-butyl protecting group, and a reactive iodine atom, makes it a versatile building block for the synthesis of more complex molecules. ¹H NMR spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such organic compounds. This guide will delve into the theoretical ¹H NMR spectrum of this molecule, providing predicted data and the necessary experimental framework for its empirical verification.

Predicted ¹H NMR Spectral Data

While specific experimental data is not available, a theoretical ¹H NMR spectrum can be predicted based on the chemical environment of the protons in the molecule. The expected signals, their multiplicities, and estimated chemical shift ranges are summarized in the table below.

ProtonsMultiplicityPredicted Chemical Shift (δ, ppm)Coupling Constant (J, Hz)
Pyridine-HDoublet8.0 - 8.5~5-6
Pyridine-HDoublet7.0 - 7.5~5-6
Pyrrole-HSinglet7.5 - 8.0-
Pyridine-HSinglet8.5 - 9.0-
tert-butyl-HSinglet1.5 - 1.7-

Note: These are estimated values and the actual experimental values may vary depending on the solvent and other experimental conditions.

Experimental Protocols

General Synthesis of Tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate

A plausible synthetic route to the title compound involves the iodination of the corresponding N-Boc protected 1H-pyrrolo[3,2-c]pyridine.

dot

G General Synthetic Workflow cluster_reactants Reactants cluster_intermediates Intermediates cluster_reagents Reagents cluster_product Product A 1H-Pyrrolo[3,2-c]pyridine C Tert-butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate A->C Protection B Di-tert-butyl dicarbonate (Boc)₂O B->C E Tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate C->E Iodination D N-Iodosuccinimide (NIS) D->E

Caption: Synthetic workflow for the target compound.

  • Protection: To a solution of 1H-pyrrolo[3,2-c]pyridine in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add di-tert-butyl dicarbonate ((Boc)₂O) and a base such as triethylamine or 4-dimethylaminopyridine (DMAP).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield Tert-butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate.

  • Iodination: Dissolve the purified intermediate in a suitable solvent like acetonitrile or dichloromethane. Add N-iodosuccinimide (NIS) portion-wise at 0 °C.

  • Final Work-up and Purification: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench with aqueous sodium thiosulfate solution, extract the product, wash, dry, and concentrate. Purify the final product by column chromatography to obtain Tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate.

Acquisition of ¹H NMR Spectrum

A standard protocol for obtaining a high-resolution ¹H NMR spectrum is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts.

  • Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. Standard acquisition parameters for a ¹H NMR spectrum on a 400 or 500 MHz spectrometer would include a 30° or 90° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • Data Acquisition: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

  • Spectral Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the peaks to the respective protons in the molecule.

Structural Elucidation Pathway

The logical flow for confirming the structure of the synthesized compound is outlined below.

dot

G Structural Elucidation Workflow A Synthesis of Target Compound B Purification (e.g., Column Chromatography) A->B C ¹H NMR Spectroscopy B->C D ¹³C NMR Spectroscopy B->D E Mass Spectrometry (e.g., HRMS) B->E F Data Analysis and Interpretation C->F D->F E->F G Structural Confirmation F->G

Caption: Workflow for structural confirmation.

Conclusion

This technical guide has provided a comprehensive, albeit theoretical, overview of the ¹H NMR spectrum of Tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate. The predicted spectral data, along with the detailed experimental protocols for synthesis and spectral acquisition, offer a solid foundation for researchers engaged in the synthesis and characterization of this and related compounds. The application of the described methodologies will enable the unambiguous structural confirmation and purity assessment, which are critical steps in the drug development pipeline.

References

In-Depth Technical Guide: 13C NMR Data for Tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed analysis of the expected ¹³C NMR spectral data for tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate . As a key building block in medicinal chemistry and drug development, particularly in the synthesis of targeted protein degraders, a thorough understanding of its analytical data is crucial for researchers and scientists. While direct experimental data for this specific compound is not widely published, this document presents a comprehensive set of predicted chemical shifts based on data from its parent structure and known substituent effects.

This guide also includes detailed experimental protocols for its synthesis and for the acquisition of ¹³C NMR spectra, designed to meet the needs of professionals in drug development and chemical research.

Introduction to the Compound

Tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate is a halogenated derivative of a 6-azaindole scaffold. The presence of a reactive iodine atom at the C3 position makes it a versatile intermediate for introducing a variety of functional groups via cross-coupling reactions. The tert-butoxycarbonyl (Boc) protecting group on the pyrrole nitrogen enhances its stability and solubility in organic solvents.

Compound Identifiers:

  • CAS Number: 877060-48-5[1]

  • Molecular Formula: C₁₂H₁₃IN₂O₂[1]

  • Molecular Weight: 344.15 g/mol [1]

Predicted ¹³C NMR Spectral Data

No definitive, peer-reviewed source providing the experimental ¹³C NMR data for the title compound could be located. However, by analyzing the spectral data of the parent compound, tert-butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate, and applying established principles of substituent-induced chemical shift effects, a reliable prediction can be made.

The primary influence on the ¹³C NMR spectrum upon iodination at the C3 position is the "heavy atom effect." This effect causes a significant downfield shift for the carbon atom directly bonded to the iodine (C3). The signal for this carbon is expected to appear at a very low field, often in the range of 60-90 ppm. Other carbons in the heterocyclic core will experience minor shifts due to electronic effects.

The following table summarizes the predicted ¹³C NMR chemical shifts for tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate, measured in deuterochloroform (CDCl₃).

Carbon AtomPredicted Chemical Shift (δ, ppm)Notes
C2 ~126.5Pyrrole ring, CH
C3 ~85.0Pyrrole ring, C-I (Predicted)
C3a ~129.0Pyrrole-Pyridine fusion, Quaternary C
C4 ~142.0Pyridine ring, CH
C6 ~107.5Pyridine ring, CH
C7 ~148.0Pyridine ring, CH
C7a ~140.0Pyrrole-Pyridine fusion, Quaternary C
C=O ~149.5Boc group, Carbonyl C
C(CH₃)₃ ~85.5Boc group, Quaternary C
C(CH₃)₃ ~28.0Boc group, Methyl C (3x)

Disclaimer: These are predicted values based on analogous structures and established substituent effects. Actual experimental values may vary.

Caption: Molecular structure with numbered carbon atoms.

Experimental Protocols

General Protocol for ¹³C NMR Spectrum Acquisition

A standard protocol for acquiring a high-quality ¹³C NMR spectrum for the title compound is provided below.

  • Sample Preparation:

    • Accurately weigh 15-25 mg of tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate.

    • Dissolve the sample in approximately 0.6 mL of deuterochloroform (CDCl₃). CDCl₃ is a common choice, and its residual solvent peak at ~77.16 ppm can serve as an internal reference.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (for a 400 MHz Spectrometer):

    • Spectrometer Frequency: 101 MHz for ¹³C.

    • Solvent: CDCl₃.

    • Temperature: 298 K (25 °C).

    • Pulse Program: zgpg30 or a similar proton-decoupled pulse sequence with a 30° pulse angle.

    • Acquisition Time (AQ): ~1.0-2.0 seconds.

    • Relaxation Delay (D1): 2.0 seconds. A longer delay (5-10s) may be needed for full quantification of quaternary carbons.

    • Number of Scans (NS): 1024 to 4096 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

    • Spectral Width (SW): 240 ppm (from -10 to 230 ppm).

  • Data Processing:

    • Apply an exponential multiplication (line broadening, LB) of 1.0-2.0 Hz to improve the signal-to-noise ratio.

    • Perform a Fourier transform.

    • Phase correct the spectrum manually.

    • Perform baseline correction.

    • Calibrate the chemical shift scale by setting the CDCl₃ solvent peak to δ 77.16 ppm.

Synthetic Protocol Outline

The synthesis of tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate typically involves a three-step process starting from the synthesis of the 6-azaindole core, followed by protection and regioselective iodination.

  • Step 1: Synthesis of 1H-Pyrrolo[3,2-c]pyridine (6-Azaindole)

    • This can be achieved through various established methods, such as the Fischer indole synthesis or palladium-catalyzed cross-coupling reactions from appropriately substituted pyridine precursors.

  • Step 2: N-Boc Protection

    • The pyrrolic nitrogen of the 6-azaindole is protected using di-tert-butyl dicarbonate ((Boc)₂O).

    • Reagents: 1H-Pyrrolo[3,2-c]pyridine, di-tert-butyl dicarbonate, a base such as 4-dimethylaminopyridine (DMAP) or triethylamine (TEA).

    • Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

    • Procedure: The 6-azaindole is dissolved in the solvent, followed by the addition of the base and (Boc)₂O. The reaction is stirred at room temperature until completion, monitored by TLC. The product, tert-butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate, is then isolated and purified.

  • Step 3: Regioselective C3 Iodination

    • The Boc-protected 6-azaindole is subjected to electrophilic iodination, which preferentially occurs at the electron-rich C3 position of the pyrrole ring.

    • Reagents: tert-butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate, an iodinating agent such as N-iodosuccinimide (NIS) or iodine (I₂).

    • Solvent: Anhydrous N,N-dimethylformamide (DMF) or acetonitrile.

    • Procedure: The N-Boc protected substrate is dissolved in the solvent and cooled in an ice bath. The iodinating agent is then added portion-wise. The reaction is allowed to warm to room temperature and stirred until the starting material is consumed. The final product is isolated after an aqueous workup and purification by column chromatography.

G General Synthetic Workflow start 1H-Pyrrolo[3,2-c]pyridine (6-Azaindole Core) step2 tert-Butyl 1H-pyrrolo[3,2-c]- pyridine-1-carboxylate start->step2 (Boc)₂O, DMAP DCM, rt end_product tert-Butyl 3-iodo-1H-pyrrolo[3,2-c]- pyridine-1-carboxylate step2->end_product N-Iodosuccinimide (NIS) DMF, 0°C to rt

Caption: General synthetic workflow for the target compound.

References

An In-depth Technical Guide to the Solubility of Tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate. Due to the absence of publicly available quantitative solubility data for this specific compound, this document focuses on predicting its solubility based on its molecular structure and provides detailed experimental protocols for its empirical determination.

Predicted Solubility Profile

The solubility of an organic compound is primarily governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another. The structure of Tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate features several functional groups that influence its overall polarity and, consequently, its solubility in various organic solvents.

Molecular Structure Analysis:

  • Pyrrolo[3,2-c]pyridine Core: This fused heterocyclic system is aromatic and contains two nitrogen atoms. These nitrogen atoms can act as hydrogen bond acceptors, imparting a degree of polarity to the molecule.

  • Tert-butyl Carboxylate Group: The tert-butoxycarbonyl (Boc) group is a large, sterically hindering, and nonpolar alkyl group.[1][2] This group significantly increases the lipophilicity of the molecule, which is expected to enhance its solubility in nonpolar and moderately polar solvents.[1]

  • Iodine Atom: The iodine substituent is large and polarizable, contributing to van der Waals forces and potentially increasing solubility in solvents that can engage in these interactions, such as chlorinated solvents.

Predicted Solubility in Common Organic Solvents:

Based on the structural analysis, a predicted solubility profile is summarized in the table below. These predictions are qualitative and should be confirmed experimentally using the protocols provided in the subsequent section.

Solvent ClassSolvent ExamplePredicted SolubilityRationale
Polar Protic Methanol, EthanolLow to MediumThe polar heterocyclic core may interact with the alcohol's hydroxyl group, but the bulky, nonpolar tert-butyl group is expected to limit high solubility.
WaterInsolubleThe molecule is predominantly nonpolar and lacks strong hydrogen bond donating groups, making it highly unlikely to dissolve in water.
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighDMSO is a strong universal solvent capable of dissolving a wide range of polar and nonpolar compounds.
Dimethylformamide (DMF)HighSimilar to DMSO, DMF is a highly polar aprotic solvent that should effectively solvate the molecule.
AcetonitrileMediumAcetonitrile is less polar than DMSO and DMF, so while some solubility is expected, it may be lower.
AcetoneMediumThe polarity of acetone should allow for moderate dissolution of the compound.
Nonpolar Aprotic Dichloromethane (DCM)HighThe overall polarity of the molecule is well-matched with that of dichloromethane, a common solvent for many organic compounds.
ChloroformHighSimilar to DCM, chloroform is expected to be a good solvent for this compound.
Ethyl AcetateHighThe ester functionality and moderate polarity of ethyl acetate make it a suitable solvent for compounds with both polar and nonpolar features.
Tetrahydrofuran (THF)HighTHF is a moderately polar ether that is a good solvent for a wide range of organic molecules.
TolueneMedium to HighThe aromatic nature of toluene can interact favorably with the aromatic pyrrolopyridine core, and its low polarity is compatible with the tert-butyl group.
Hexanes / HeptaneLowThese are highly nonpolar solvents. While the tert-butyl group is nonpolar, the polarity of the heterocyclic core will likely limit solubility in purely aliphatic hydrocarbon solvents.

Experimental Protocols for Solubility Determination

The following protocols describe how to determine the solubility of Tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate, first qualitatively and then quantitatively.

This method provides a rapid, preliminary estimation of solubility.

Materials:

  • Tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate

  • Small test tubes or vials (e.g., 13x100 mm)

  • A selection of organic solvents (as listed in the table above)

  • Vortex mixer

  • Spatula

Procedure:

  • Place approximately 5-10 mg of the compound into a clean, dry test tube.

  • Add the selected solvent dropwise (e.g., 0.1 mL at a time) to the test tube.

  • After each addition, cap the test tube and vortex vigorously for 30-60 seconds.

  • Visually inspect the solution against a contrasting background to see if the solid has dissolved completely.

  • Continue adding solvent in small portions until the solid dissolves or a total volume of 1 mL has been added.

  • Record the observations as "soluble," "partially soluble," or "insoluble" for each solvent.

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.[3]

Materials:

  • Tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate

  • Scintillation vials or glass tubes with screw caps

  • Analytical balance

  • Orbital shaker or rotator with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • The desired organic solvent

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of Tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate to a vial (enough to ensure that undissolved solid remains after equilibration).

    • Accurately pipette a known volume of the selected solvent (e.g., 2.0 mL) into the vial.

    • Securely cap the vial and place it on an orbital shaker.

    • Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours). Ensure that solid material is always present.

  • Separation of Solid and Liquid Phases:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Analysis of the Saturated Solution:

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.

    • Analyze the diluted solution using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry) to determine the concentration of the dissolved compound.

    • A calibration curve should be prepared by analyzing a series of standard solutions of known concentrations.

  • Calculation of Solubility:

    • Calculate the concentration of the compound in the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of Tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate.

Solubility_Workflow start Start: Obtain Compound and Solvents qual_test Perform Qualitative Solubility Test (Visual Inspection) start->qual_test is_soluble Is the Compound Soluble? qual_test->is_soluble quant_setup Prepare for Quantitative Analysis (Shake-Flask) is_soluble->quant_setup Yes insoluble Record as 'Insoluble' or 'Slightly Soluble' is_soluble->insoluble No add_excess Add Excess Solid to Known Solvent Volume quant_setup->add_excess equilibrate Equilibrate on Shaker (24-48h at constant T) add_excess->equilibrate filter_sample Filter Supernatant (e.g., 0.22 µm syringe filter) equilibrate->filter_sample analyze Analyze Concentration (e.g., HPLC, UV-Vis) filter_sample->analyze calculate Calculate Solubility (mg/mL or mol/L) analyze->calculate report Report Results calculate->report end_insoluble End insoluble->end_insoluble

Caption: Workflow for determining the solubility of a chemical compound.

References

An In-depth Technical Guide on the Stability and Storage of Tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known stability and storage conditions for Tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate. Due to the limited availability of specific stability studies for this compound, this document synthesizes information from supplier recommendations, the known chemistry of its structural motifs, and general guidelines for pharmaceutical stability testing. It aims to equip researchers with the necessary information to handle and store this compound appropriately and to design further stability studies.

Chemical Structure and Properties

Tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate is a heterocyclic compound often used as a building block in medicinal chemistry and drug discovery. Its structure features a pyrrolopyridine core, an iodo substituent, and a tert-butyloxycarbonyl (Boc) protecting group. The presence of these functional groups dictates its chemical reactivity and stability profile. The tert-butyl group is known to confer stability under various reaction conditions[1].

PropertyValue
Molecular Formula C₁₂H₁₃IN₂O₂
Molecular Weight 344.15 g/mol
CAS Number 877060-48-5

Recommended Storage Conditions

There is conflicting information from various suppliers regarding the optimal storage conditions for this compound. This suggests that the ideal conditions may vary based on the purity of the specific batch and the intended duration of storage. A summary of the available recommendations is presented below.

Supplier RecommendationTemperatureAdditional Conditions
Supplier ARoom TemperatureN/A
Supplier B (for a related isomer)2-8°CKeep in a dark place, sealed in dry conditions.
Supplier C (for a related methyl analog)-4°C (1-2 weeks)N/A
-20°C (1-2 years)N/A

Given the discrepancies, a conservative approach is recommended. For long-term storage, maintaining the compound at -20°C in a tightly sealed container, protected from light, is advisable to minimize potential degradation. For short-term use, storage at 2-8°C is likely sufficient.

Potential Degradation Pathways

While specific degradation studies for Tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate are not publicly available, potential degradation pathways can be inferred from the chemical nature of the molecule. The primary points of instability are likely the Boc protecting group and the carbon-iodine bond.

  • Acid-Catalyzed Hydrolysis of the Boc Group: The Boc group is notoriously labile under acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation to form a carbamic acid, which then readily decarboxylates to yield the unprotected pyrrolopyridine.[2][3]

  • Deiodination: Aryl iodides can be susceptible to deiodination, particularly under photolytic (light-induced) or thermal stress. This would result in the formation of the corresponding des-iodo impurity.

  • Oxidation: The electron-rich pyrrolopyridine ring system may be susceptible to oxidation, leading to the formation of N-oxides or other oxidative degradation products.

The following diagram illustrates these potential degradation pathways.

G cluster_main Tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate cluster_degradation Degradation Products cluster_stressors Stress Factors A Tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate B 3-Iodo-1H-pyrrolo[3,2-c]pyridine (via Acid Hydrolysis) A->B C Tert-butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate (via Deiodination) A->C D Oxidized Species (e.g., N-oxides) A->D S1 Acid S1->B H+ S2 Light/Heat S2->C hν / Δ S3 Oxidizing Agents S3->D [O]

Potential Degradation Pathways

Experimental Protocols for Stability Assessment

For researchers requiring a comprehensive understanding of the stability of this compound for their specific application, conducting a forced degradation study is recommended. The following is a generalized protocol based on ICH guidelines.

Objective: To identify potential degradation products and pathways for Tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate under various stress conditions.

Materials:

  • Tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate

  • HPLC grade solvents (e.g., acetonitrile, methanol, water)

  • Acids (e.g., 0.1 M HCl)

  • Bases (e.g., 0.1 M NaOH)

  • Oxidizing agent (e.g., 3% H₂O₂)

  • Photostability chamber

  • Oven

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep the solution at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep the solution at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store a solid sample of the compound in an oven at 80°C for 48 hours. Also, expose a solution to the same conditions.

    • Photolytic Degradation: Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw aliquots from the stressed solutions.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the samples by a validated stability-indicating HPLC method. A gradient elution method is often required to separate the parent compound from its degradation products.

    • Use a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) detector to identify the mass of potential degradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation for each stress condition.

    • Identify and, if possible, characterize the major degradation products.

    • Establish a mass balance to account for the parent compound and all degradation products.

The following diagram outlines the workflow for the proposed forced degradation study.

G A Prepare Stock Solution (1 mg/mL) B Expose to Stress Conditions A->B C1 Acid Hydrolysis (0.1 M HCl, 60°C) B->C1 C2 Base Hydrolysis (0.1 M NaOH, 60°C) B->C2 C3 Oxidation (3% H₂O₂, RT) B->C3 C4 Thermal Stress (80°C) B->C4 C5 Photolytic Stress (ICH Q1B) B->C5 D Sample at Time Points C1->D C2->D C3->D C4->D C5->D E Neutralize/Dilute Samples D->E F HPLC-UV/MS Analysis E->F G Data Analysis (% Degradation, Impurity Profile) F->G

Forced Degradation Study Workflow

Summary and Recommendations

  • Storage: For long-term stability, Tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate should be stored at -20°C , protected from light and moisture. For short-term laboratory use, storage at 2-8°C is acceptable.

  • Handling: Avoid exposure to strong acids, high temperatures, and intense light to prevent degradation.

  • Stability Assessment: For applications where stability is critical, it is highly recommended to perform a forced degradation study to understand the specific degradation profile of the compound under relevant stress conditions.

This guide provides a framework for the safe and effective use of Tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate in a research and development setting. By understanding the potential instabilities and adopting appropriate storage and handling procedures, researchers can ensure the integrity of this valuable chemical intermediate.

References

Synthesis of Tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate, a key building block in the development of novel therapeutics. This document details the necessary precursors, step-by-step experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.

Introduction

The 1H-pyrrolo[3,2-c]pyridine scaffold is a significant heterocyclic motif present in numerous biologically active compounds, including potent kinase inhibitors and anticancer agents. The introduction of an iodine atom at the 3-position and a tert-butoxycarbonyl (Boc) protecting group on the pyrrole nitrogen provides a versatile intermediate for further functionalization through various cross-coupling reactions. This guide outlines a plausible and referenced synthetic pathway to obtain this valuable compound.

Synthetic Pathway Overview

The synthesis of tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate can be envisioned as a three-stage process:

  • Synthesis of the Core Scaffold: Construction of the 1H-pyrrolo[3,2-c]pyridine core.

  • Regioselective Iodination: Introduction of an iodine atom at the C3 position of the pyrrole ring.

  • N-Boc Protection: Installation of the tert-butoxycarbonyl protecting group on the pyrrole nitrogen.

dot

Synthesis_Pathway A Pyridine Derivative (e.g., 2-Bromo-5-methylpyridine) B 1H-pyrrolo[3,2-c]pyridine (Core Scaffold) A->B Core Synthesis C 3-Iodo-1H-pyrrolo[3,2-c]pyridine B->C Iodination D Tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate (Target Molecule) C->D N-Boc Protection

Caption: Overall synthetic strategy for the target molecule.

Experimental Protocols

Stage 1: Synthesis of the 1H-pyrrolo[3,2-c]pyridine Core

A practical approach to the 1H-pyrrolo[3,2-c]pyridine core involves the synthesis of a substituted precursor, such as 6-bromo-1H-pyrrolo[3,2-c]pyridine, which can then be de-brominated if the unsubstituted core is required. A detailed synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine starting from 2-bromo-5-methylpyridine has been reported.[1][2]

3.1.1. Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine

This multi-step synthesis involves oxidation, nitration, condensation, and cyclization.

dot

Core_Synthesis_Workflow cluster_0 Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine A 2-Bromo-5-methylpyridine B 2-Bromo-5-methylpyridine-1-oxide A->B m-CPBA C 2-Bromo-5-methyl-4-nitropyridine 1-oxide B->C Fuming HNO3, H2SO4 D Enamine Intermediate C->D DMF-DMA E 6-Bromo-1H-pyrrolo[3,2-c]pyridine D->E Fe, Acetic Acid

Caption: Workflow for the synthesis of the core scaffold.

  • Step 1: Oxidation of 2-bromo-5-methylpyridine. To a solution of 2-bromo-5-methylpyridine in a suitable solvent, add m-chloroperbenzoic acid (m-CPBA). The reaction is typically stirred at room temperature until completion.

  • Step 2: Nitration. The resulting 2-bromo-5-methylpyridine-1-oxide is then carefully treated with a mixture of fuming nitric acid and sulfuric acid to introduce a nitro group at the 4-position.

  • Step 3: Condensation. The 2-bromo-5-methyl-4-nitropyridine 1-oxide is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a key enamine intermediate.

  • Step 4: Reductive Cyclization. The intermediate is then treated with iron powder in acetic acid to effect a reductive cyclization, yielding 6-bromo-1H-pyrrolo[3,2-c]pyridine.[1][2]

For the synthesis of the target molecule without a substituent at the 6-position, a subsequent de-bromination step (e.g., using catalytic hydrogenation) would be necessary, or an alternative synthesis of the unsubstituted 1H-pyrrolo[3,2-c]pyridine core would be employed.

Stage 2: Regioselective C3-Iodination

Proposed Experimental Protocol (based on analogous reactions):

To a solution of 1H-pyrrolo[3,2-c]pyridine in an appropriate solvent (e.g., N,N-dimethylformamide or dichloromethane), N-iodosuccinimide (NIS) is added portion-wise at a controlled temperature, often at 0 °C or room temperature. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is quenched, and the product is isolated and purified.

Reagent/ParameterSuggested Condition
Substrate1H-pyrrolo[3,2-c]pyridine
Iodinating AgentN-Iodosuccinimide (NIS)
SolventDMF or CH₂Cl₂
Temperature0 °C to room temperature
Reaction TimeMonitored by TLC/LC-MS
Stage 3: N-Boc Protection

The final step is the protection of the pyrrole nitrogen with a tert-butoxycarbonyl (Boc) group. This is a standard transformation in organic synthesis.

Proposed Experimental Protocol (based on general procedures for N-Boc protection):

To a solution of 3-iodo-1H-pyrrolo[3,2-c]pyridine in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane, are added di-tert-butyl dicarbonate ((Boc)₂O) and a base. Common bases for this reaction include triethylamine (TEA) or 4-dimethylaminopyridine (DMAP), which can be used in catalytic amounts. The reaction is typically stirred at room temperature. After completion, the solvent is removed, and the crude product is purified, usually by column chromatography.

Reagent/ParameterSuggested Condition
Substrate3-Iodo-1H-pyrrolo[3,2-c]pyridine
Protecting AgentDi-tert-butyl dicarbonate ((Boc)₂O)
BaseTriethylamine (TEA) and/or DMAP (cat.)
SolventTHF or CH₂Cl₂
TemperatureRoom temperature
Reaction TimeMonitored by TLC

Quantitative Data Summary

The following table summarizes the expected inputs and outputs for the key synthetic steps. Please note that the yields for the iodination and Boc protection steps are estimates based on similar reactions reported in the literature for related heterocyclic compounds, as specific data for the target molecule's synthesis were not found in the initial search.

StepStarting MaterialKey ReagentsProductReported/Expected YieldReference
Core Synthesis 2-Bromo-5-methylpyridinem-CPBA, HNO₃/H₂SO₄, DMF-DMA, Fe/AcOH6-Bromo-1H-pyrrolo[3,2-c]pyridineYields for individual steps are generally good to excellent.[1][2]
Iodination 1H-pyrrolo[3,2-c]pyridineN-Iodosuccinimide (NIS)3-Iodo-1H-pyrrolo[3,2-c]pyridineHighInferred from similar reactions
N-Boc Protection 3-Iodo-1H-pyrrolo[3,2-c]pyridine(Boc)₂O, TEA, DMAPtert-Butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylateHighInferred from general procedures

Conclusion

The synthesis of tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate is a multi-step process that relies on established synthetic methodologies. While a detailed, end-to-end protocol for this specific molecule is not explicitly available in a single source from the conducted searches, this guide provides a robust and scientifically sound pathway based on the synthesis of the core scaffold and standard procedures for iodination and N-Boc protection of related heterocyclic systems. Researchers can use the protocols and data presented herein as a strong foundation for the successful synthesis of this important synthetic intermediate. Further optimization of reaction conditions may be necessary to achieve optimal yields and purity.

References

In-depth Technical Guide on C12H13IN2O2: Elucidation of Structure and Function

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive exploration of the physicochemical properties, synthesis, and biological activities of N-[2-(5-iodo-1H-indol-3-yl)ethyl]acetamide, a potential research compound.

Abstract

The molecular formula C12H13IN2O2 represents a multitude of potential chemical structures, or isomers, each with unique properties and biological activities. Without a specific structural representation, a definitive International Union of Pure and Applied Chemistry (IUPAC) name cannot be assigned. This guide focuses on a plausible and synthetically accessible isomer, N-[2-(5-iodo-1H-indol-3-yl)ethyl]acetamide , as a representative compound for the molecular formula C12H13IN2O2. This document provides a detailed overview of its predicted physicochemical properties, a potential synthetic route, and explores its putative biological significance based on structurally related compounds. The information presented herein is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel indole derivatives.

Introduction

Physicochemical Properties

The predicted physicochemical properties of N-[2-(5-iodo-1H-indol-3-yl)ethyl]acetamide are summarized in the table below. These values are computationally estimated and provide a preliminary assessment of the compound's characteristics.

PropertyPredicted Value
Molecular Formula C12H13IN2O2
IUPAC Name N-[2-(5-iodo-1H-indol-3-yl)ethyl]acetamide
Molecular Weight 344.15 g/mol
LogP 2.5
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 2
Rotatable Bonds 3
Topological Polar Surface Area 58.2 Ų

Synthetic Pathway

A plausible synthetic route for N-[2-(5-iodo-1H-indol-3-yl)ethyl]acetamide can be envisioned starting from the readily available precursor, 5-iodoindole. The proposed multi-step synthesis is outlined below.

Synthesis_Workflow cluster_start Starting Material cluster_steps Reaction Steps cluster_product Final Product 5-Iodoindole 5-Iodoindole Oxalyl_chloride Reaction with Oxalyl Chloride 5-Iodoindole->Oxalyl_chloride Step 1 Ammonia Reaction with Ammonia Oxalyl_chloride->Ammonia Step 2 Reduction Reduction (e.g., with LiAlH4) Ammonia->Reduction Step 3 Acetylation Acetylation (e.g., with Acetic Anhydride) Reduction->Acetylation Step 4 Final_Compound N-[2-(5-iodo-1H-indol-3-yl)ethyl]acetamide Acetylation->Final_Compound

Caption: Proposed synthetic workflow for N-[2-(5-iodo-1H-indol-3-yl)ethyl]acetamide.

Detailed Experimental Protocols

Step 1: Synthesis of 2-(5-iodo-1H-indol-3-yl)-2-oxoacetyl chloride To a solution of 5-iodoindole in anhydrous diethyl ether at 0°C, oxalyl chloride is added dropwise. The reaction mixture is stirred at this temperature for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The solvent is removed under reduced pressure to yield the crude acid chloride, which is used in the next step without further purification.

Step 2: Synthesis of 2-(5-iodo-1H-indol-3-yl)-2-oxoacetamide The crude 2-(5-iodo-1H-indol-3-yl)-2-oxoacetyl chloride is dissolved in anhydrous tetrahydrofuran (THF) and cooled to 0°C. A solution of aqueous ammonia is added dropwise, and the reaction mixture is stirred for 2 hours at 0°C. The mixture is then diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude amide.

Step 3: Synthesis of 2-(5-iodo-1H-indol-3-yl)ethan-1-amine To a suspension of lithium aluminum hydride (LiAlH4) in anhydrous THF at 0°C, a solution of 2-(5-iodo-1H-indol-3-yl)-2-oxoacetamide in anhydrous THF is added dropwise. The reaction mixture is then refluxed for 4 hours. After cooling to 0°C, the reaction is quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water. The resulting mixture is filtered, and the filtrate is concentrated under reduced pressure to yield the crude amine.

Step 4: Synthesis of N-[2-(5-iodo-1H-indol-3-yl)ethyl]acetamide To a solution of 2-(5-iodo-1H-indol-3-yl)ethan-1-amine in dichloromethane, triethylamine and acetic anhydride are added at 0°C. The reaction mixture is stirred at room temperature for 3 hours. The mixture is then washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the final compound.

Potential Biological Activities and Signaling Pathways

The biological activities of N-[2-(5-iodo-1H-indol-3-yl)ethyl]acetamide can be inferred from its structural similarity to melatonin, a well-known neurohormone. Melatonin exerts its effects primarily through the activation of melatonin receptors (MT1 and MT2), which are G-protein coupled receptors.

Signaling_Pathway cluster_receptor Receptor Activation cluster_downstream Downstream Signaling cluster_cellular Cellular Response Ligand N-[2-(5-iodo-1H-indol-3-yl)ethyl]acetamide Receptor Melatonin Receptor (MT1/MT2) Ligand->Receptor Binds to G_protein Gi/Go Protein Activation Receptor->G_protein Activates AC_inhibition Adenylyl Cyclase Inhibition G_protein->AC_inhibition Leads to cAMP_decrease Decreased cAMP AC_inhibition->cAMP_decrease PKA_inhibition PKA Inhibition cAMP_decrease->PKA_inhibition CREB_regulation CREB Regulation PKA_inhibition->CREB_regulation Cellular_Response Modulation of Circadian Rhythms, Sleep, etc. CREB_regulation->Cellular_Response

Caption: Putative signaling pathway of N-[2-(5-iodo-1H-indol-3-yl)ethyl]acetamide.

The binding of N-[2-(5-iodo-1H-indol-3-yl)ethyl]acetamide to MT1 and MT2 receptors is expected to activate inhibitory G-proteins (Gi/Go). This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels lead to decreased activity of protein kinase A (PKA), which in turn modulates the phosphorylation of downstream targets, including the transcription factor CREB (cAMP response element-binding protein). This signaling cascade is crucial in the regulation of circadian rhythms, sleep-wake cycles, and other physiological processes.

Conclusion and Future Directions

While the molecular formula C12H13IN2O2 does not correspond to a single, well-defined chemical entity, this guide has provided a comprehensive overview of a plausible representative, N-[2-(5-iodo-1H-indol-3-yl)ethyl]acetamide. The predicted physicochemical properties, a detailed synthetic protocol, and a proposed mechanism of action based on its structural analogy to melatonin offer a solid foundation for future research. Experimental validation of the synthesis and biological activities of this compound is warranted to explore its potential as a pharmacological tool or therapeutic agent. Further studies could focus on its receptor binding affinity, in vitro and in vivo efficacy, and pharmacokinetic profile to fully elucidate its therapeutic potential.

An In-depth Technical Guide to Tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate: A Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate, a pivotal heterocyclic building block in the field of medicinal chemistry. This document details its chemical properties, commercial availability, synthesis, and its application as a versatile intermediate in the development of novel therapeutic agents, particularly kinase inhibitors.

Core Compound Properties

Tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate is a functionalized azaindole derivative. The presence of a Boc-protecting group on the pyrrole nitrogen enhances its stability and solubility in organic solvents, while the iodo group at the 3-position serves as a reactive handle for various cross-coupling reactions, making it a valuable precursor for the synthesis of complex molecules.

Table 1: Physicochemical Properties

PropertyValue
CAS Number 877060-48-5
Molecular Formula C₁₂H₁₃IN₂O₂
Molecular Weight 344.15 g/mol
Appearance Solid
Purity Typically ≥95%
Storage Conditions 2-8°C, Keep in dark place, sealed in dry

Commercial Availability

A range of chemical suppliers offer Tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate in various quantities, from milligrams to grams, catering to both academic research and industrial drug development needs.

Table 2: Commercial Suppliers

SupplierPurityAvailable Quantities
Ambeed95%250 mg, 1 g, 5 g
BLDpharm--
BOJNSCI-1 g
ChemicalBook97%1 g, 100 g, 1 kg
楚肽生物科技--
AChemBlock95%-

Synthesis and Experimental Protocols

The synthesis of Tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate can be achieved through a multi-step process involving the construction of the 1H-pyrrolo[3,2-c]pyridine core, followed by Boc-protection and subsequent iodination.

Synthesis of the 1H-pyrrolo[3,2-c]pyridine Core

A representative synthesis of the 1H-pyrrolo[3,2-c]pyridine scaffold starts from commercially available 2-bromo-5-methylpyridine.[1]

Experimental Protocol:

  • Oxidation: 2-bromo-5-methylpyridine is reacted with m-chloroperbenzoic acid (m-CPBA) to yield 2-bromo-5-methylpyridine-1-oxide.

  • Nitration: The resulting oxide is treated with fuming nitric acid in sulfuric acid to introduce a nitro group, forming 2-bromo-5-methyl-4-nitropyridine 1-oxide.

  • Vinylogous Aminal Formation: Reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in DMF affords a key intermediate.

  • Reductive Cyclization: The intermediate is then subjected to reductive cyclization using iron powder in acetic acid to construct the fused pyrrole ring, yielding 6-bromo-1H-pyrrolo[3,2-c]pyridine.

Boc-Protection of the 1H-pyrrolo[3,2-c]pyridine Core

The protection of the pyrrole nitrogen with a tert-butoxycarbonyl (Boc) group is a standard procedure.

Experimental Protocol:

  • To a solution of the 1H-pyrrolo[3,2-c]pyridine derivative in a suitable solvent (e.g., dichloromethane or tetrahydrofuran), add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 equivalents) and a catalytic amount of a base such as 4-dimethylaminopyridine (DMAP).

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated under reduced pressure to yield the Boc-protected product.

Iodination of Tert-butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate

The introduction of the iodine atom at the 3-position of the pyrrole ring can be achieved via electrophilic iodination using N-iodosuccinimide (NIS).[2]

Experimental Protocol:

  • Dissolve the Boc-protected 1H-pyrrolo[3,2-c]pyridine-1-carboxylate in a suitable solvent such as dichloromethane or acetonitrile.

  • Add N-iodosuccinimide (1.0-1.2 equivalents) to the solution at room temperature.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS.

  • Once the reaction is complete, the mixture is typically washed with an aqueous solution of sodium thiosulfate to quench any remaining iodine.

  • The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product can be purified by column chromatography on silica gel to afford Tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate.

Applications in Drug Development

The reactive iodo group on Tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate makes it a highly valuable intermediate for introducing molecular diversity through cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3] This allows for the synthesis of a wide array of derivatives for structure-activity relationship (SAR) studies in drug discovery programs.

Intermediate in the Synthesis of Kinase Inhibitors

The 1H-pyrrolo[3,2-c]pyridine scaffold is a key pharmacophore in the design of various kinase inhibitors. Derivatives have shown potent activity against targets such as FMS kinase and as colchicine-binding site inhibitors, which are crucial in cancer research.[1][4][5]

Experimental Workflow: Suzuki-Miyaura Cross-Coupling

The following workflow outlines a typical Suzuki-Miyaura cross-coupling reaction using Tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate to synthesize 3-aryl derivatives.[1][6]

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - Tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate - Arylboronic acid - Palladium catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃) solvent Add Solvents: - 1,4-Dioxane - Water reagents->solvent degas Degas with N₂ solvent->degas heat Heat in Microwave Reactor (e.g., 125 °C, 26 min) degas->heat extract Extract with Ethyl Acetate heat->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product Final Product: 3-Aryl-1H-pyrrolo[3,2-c]pyridine Derivative purify->product Tubulin_Inhibition_Pathway cluster_cell Cancer Cell tubulin α/β-Tubulin Dimers microtubules Microtubules tubulin->microtubules Polymerization microtubules->tubulin Depolymerization mitosis Mitosis microtubules->mitosis apoptosis Apoptosis mitosis->apoptosis Arrest leads to inhibitor 1H-pyrrolo[3,2-c]pyridine Derivative inhibitor->tubulin Binds to Colchicine Site

References

The Pyrrolo[3,2-c]pyridine Scaffold: A Versatile Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolo[3,2-c]pyridine scaffold, a fused heterocyclic system, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its unique structural features and synthetic accessibility have made it a focal point for the development of novel therapeutic agents targeting a range of diseases, from cancer to microbial infections. This technical guide provides a comprehensive overview of the biological activities associated with the pyrrolo[3,2-c]pyridine core, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of underlying signaling pathways.

Anticancer Activity: A Dominant Therapeutic Application

The most extensively studied biological activity of the pyrrolo[3,2-c]pyridine scaffold is its potent anticancer effect, primarily driven by two key mechanisms: kinase inhibition and disruption of microtubule dynamics.

Kinase Inhibition

Pyrrolo[3,2-c]pyridine derivatives have been successfully designed as potent inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.

A notable target is the FMS kinase (CSF-1R), a receptor tyrosine kinase involved in the proliferation and survival of monocytes and macrophages. Its overexpression is linked to several cancers, including ovarian, prostate, and breast cancer.[1] A series of diarylamide and diarylurea derivatives of pyrrolo[3,2-c]pyridine have shown significant inhibitory effects against FMS kinase.[1][2]

.[1][2][3][4]

CompoundFMS Kinase IC50 (nM)Cell LineAntiproliferative IC50 (µM)
1e 60--
1r 30Ovarian, Prostate, and Breast Cancer Cell Lines0.15 - 1.78
KIST101029 96--

Table 1: FMS Kinase Inhibitory and Antiproliferative Activities of Pyrrolo[3,2-c]pyridine Derivatives.

The inhibition of FMS kinase by these compounds suggests their potential as therapeutic agents for both cancer and inflammatory disorders like rheumatoid arthritis.[1]

Beyond FMS kinase, pyrrolo[3,2-c]pyridine derivatives have shown inhibitory activity against other kinases, such as FLT3 and c-MET, albeit with lower potency compared to FMS kinase.[1][2] The compound 1r , for instance, exhibited 81% inhibition of FMS kinase at 1 µM, while showing only 42% and 40% inhibition against FLT3 (D835Y) and c-MET, respectively, indicating a degree of selectivity.[1][2]

Tubulin Polymerization Inhibition

Another prominent anticancer mechanism of pyrrolo[3,2-c]pyridine derivatives is the inhibition of tubulin polymerization by binding to the colchicine-binding site on β-tubulin.[5][6][7] This disruption of microtubule dynamics leads to G2/M phase cell cycle arrest and apoptosis in cancer cells.[6][7]

A series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines have been synthesized and evaluated as colchicine-binding site inhibitors.[6][7]

.[3][6][7]

CompoundHeLa IC50 (µM)SGC-7901 IC50 (µM)MCF-7 IC50 (µM)
10t 0.120.150.21
Combretastatin A-4 (CA-4) ---

Table 2: Antiproliferative Activity of a Pyrrolo[3,2-c]pyridine-based Tubulin Polymerization Inhibitor.

Compound 10t demonstrated potent inhibition of tubulin polymerization at concentrations of 3 µM and 5 µM.[3][6] Molecular modeling studies suggest that it interacts with key residues, Thrα179 and Asnβ349, within the colchicine-binding site.[6]

Antimicrobial and Antimycobacterial Activities

The pyrrolo[3,2-c]pyridine scaffold has also shown promise in the development of antimicrobial and antimycobacterial agents.

Antibacterial Activity

Several Mannich bases of pyrrolo[3,2-c]pyridine have exhibited good antibacterial activity, particularly against Gram-positive bacteria.[8]

.[8]

CompoundTarget OrganismMIC (µg/mL)
7e S. aureus, B. flexus, C. sporogenes, S. mutans-
7f S. aureus, B. flexus, C. sporogenes, S. mutans-
7r S. aureus, B. flexus, C. sporogenes, S. mutans≥6.25
7t S. aureus, B. flexus, C. sporogenes, S. mutans≥6.25
7u S. aureus, B. flexus, C. sporogenes, S. mutans≥6.25

Table 3: Antibacterial Activity of Pyrrolo[3,2-c]pyridine Mannich Bases.

Antimycobacterial Activity

The same series of Mannich bases was also evaluated for its activity against Mycobacterium tuberculosis H37Rv.[9]

.[9]

CompoundTarget OrganismMIC (µg/mL)
7r M. tuberculosis H37Rv≥6.25
7t M. tuberculosis H37Rv<0.78
7u M. tuberculosis H37Rv≥6.25

Table 4: Antimycobacterial Activity of Pyrrolo[3,2-c]pyridine Mannich Bases.

Compound 7t was particularly potent, with a Minimum Inhibitory Concentration (MIC) of less than 0.78 µg/mL and low cytotoxicity against the HEK-293T cell line.[9]

Other Biological Activities

While less extensively studied, the pyrrolo[3,2-c]pyridine scaffold has also been investigated for its anti-inflammatory and antiviral properties.

Anti-inflammatory Activity

The inhibition of FMS kinase by some pyrrolo[3,2-c]pyridine derivatives suggests a potential anti-inflammatory effect, as FMS kinase is involved in inflammatory disorders.[1] Compound 1r demonstrated an IC50 of 84 nM against bone marrow-derived macrophages (BMDM), indicating its potential for treating conditions like rheumatoid arthritis.[1]

Antiviral Activity

While specific quantitative data for pyrrolo[3,2-c]pyridine derivatives is limited in the reviewed literature, the broader class of pyrrolopyridines has been explored for antiviral applications, including activity against HIV-1.[10]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of pyrrolo[3,2-c]pyridine derivatives.

In Vitro Antiproliferative MTT Assay

This assay is used to assess the cytotoxic effect of compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, SGC-7901, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (medium with the same concentration of the solvent used for the compounds).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Materials:

  • Purified tubulin (>99%)

  • GTP solution

  • Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • Test compounds

  • 96-well plate

  • Spectrophotometer with temperature control

Procedure:

  • Reaction Setup: On ice, prepare a reaction mixture containing tubulin and GTP in the polymerization buffer.

  • Compound Addition: Add the test compound at various concentrations to the reaction mixture. Include a positive control (e.g., colchicine) and a negative control (vehicle).

  • Initiation of Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C to initiate polymerization.

  • Monitoring Polymerization: Monitor the change in absorbance at 340 nm over time (e.g., for 60 minutes). An increase in absorbance indicates tubulin polymerization.

  • Data Analysis: Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin polymerization. Calculate the IC50 value for inhibition of polymerization.

FMS Kinase Enzymatic Assay

This assay determines the inhibitory activity of compounds against the FMS kinase enzyme.

Materials:

  • Recombinant FMS kinase

  • FMS peptide substrate (e.g., SYEGNSYTFIDPTQ)

  • ATP

  • Assay buffer (e.g., 25 mM HEPES, pH 7.0, 5 mM MgCl2, 1 mM DTT, 0.01% Brij-35)

  • Test compounds

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Luminometer

Procedure:

  • Reaction Setup: In a 384-well plate, add the test compounds at various concentrations.

  • Enzyme and Substrate Addition: Add the FMS kinase enzyme and the peptide substrate to the wells.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 1 hour).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol (e.g., ADP-Glo™ reagent followed by Kinase Detection Reagent).

  • Luminescence Measurement: Measure the luminescence, which is proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Signaling Pathways and Workflows

Visualizing the complex biological processes involved is crucial for understanding the mechanism of action of pyrrolo[3,2-c]pyridine derivatives.

Signaling Pathways

G

Mechanism of Tubulin Polymerization Inhibition.

G

Inhibition of FMS Kinase Signaling Pathway.

G

Overview of the MAPK/mTOR Signaling Pathway.
Experimental and Drug Discovery Workflows

G

Workflow for Anticancer Screening.

G

General Workflow for Kinase Inhibitor Discovery.

Conclusion

The pyrrolo[3,2-c]pyridine scaffold represents a highly versatile and promising core for the development of new therapeutic agents. Its derivatives have demonstrated significant potential, particularly in oncology, through mechanisms such as kinase inhibition and disruption of microtubule dynamics. Furthermore, emerging evidence of its antimicrobial and anti-inflammatory activities suggests that the full therapeutic potential of this scaffold is yet to be completely unveiled. The detailed experimental protocols and an understanding of the intricate signaling pathways involved will be instrumental for researchers and drug development professionals in advancing pyrrolo[3,2-c]pyridine-based compounds from the laboratory to clinical applications. Continued exploration of this remarkable scaffold is poised to yield novel and effective treatments for a range of human diseases.

References

Introduction to Azaindole Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Azaindole Chemistry for Researchers, Scientists, and Drug Development Professionals.

Azaindoles, also known as pyrrolopyridines, are a class of bicyclic heteroaromatic compounds that are isosteric to indole, where one of the carbon atoms in the benzene ring is replaced by a nitrogen atom. This structural modification has profound effects on the molecule's physicochemical properties, making the azaindole scaffold a "privileged structure" in medicinal chemistry. Depending on the position of the nitrogen atom in the six-membered ring, four primary isomers exist: 4-azaindole, 5-azaindole, 6-azaindole, and 7-azaindole.

The introduction of a pyridine ring nitrogen can modulate properties such as lipophilicity, solubility, metabolic stability, and crucially, the ability to form additional hydrogen bonds. These modifications can lead to enhanced binding affinity for biological targets, improved pharmacokinetic profiles, and the generation of novel intellectual property. Consequently, azaindoles have become particularly fruitful scaffolds in the development of kinase inhibitors, as their structure mimics the adenine component of ATP, allowing them to act as competitive inhibitors in the kinase active site.[1]

This guide provides a technical overview of the synthesis, reactivity, and application of the azaindole core, with a focus on its role in modern drug discovery. It includes detailed experimental protocols, quantitative data for structure-activity relationship (SAR) analysis, and visualizations of key biological pathways modulated by azaindole-based therapeutic agents.

Synthesis of the Azaindole Core

The construction of the azaindole scaffold can be challenging due to the electron-deficient nature of the pyridine ring, which can render traditional indole syntheses like the Fischer indole synthesis less effective.[2] However, several robust methods have been developed and optimized for the synthesis of all four isomers.

Bartoli Indole Synthesis

The Bartoli synthesis is a powerful method for forming substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents.[3][4] It is particularly useful for the synthesis of 7-substituted indoles and has been successfully applied to the preparation of 4- and 6-azaindoles from the corresponding nitropyridines.[4][5] The reaction generally requires at least three equivalents of the Grignard reagent and is facilitated by a sterically bulky group ortho to the nitro function.[4]

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic organic chemistry heavily relies on transition-metal catalysis, and the synthesis of azaindoles is no exception. Palladium-catalyzed cross-coupling reactions are among the most versatile methods for their construction.

  • Sonogashira Coupling: This reaction couples terminal alkynes with aryl halides. For azaindole synthesis, an amino-halopyridine is coupled with a terminal alkyne, followed by a cyclization step, often mediated by a base or a copper catalyst, to form the pyrrole ring.[6][7][8]

  • Suzuki Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. A two-step process involving the Suzuki-Miyaura coupling of a chloroamino-N-heterocycle with (2-ethoxyvinyl)borolane, followed by an acid-catalyzed cyclization, provides an efficient route to a broad range of azaindoles.[9]

  • Heck Reaction: The Heck reaction can be employed in cascade sequences. For instance, a palladium-catalyzed cascade C-N cross-coupling/Heck reaction between alkenyl bromides and amino-o-bromopyridines has been developed for the straightforward synthesis of all four substituted azaindole isomers.

Chichibabin-type Cyclization

The Chichibabin reaction, traditionally the amination of pyridine, can be adapted for azaindole synthesis. A notable example is the LDA-mediated condensation of a 2-substituted-3-picoline (like 2-fluoro-3-picoline) with a nitrile (like benzonitrile) to form the corresponding 2-substituted-7-azaindole.[10] This method involves the metalation of the picoline methyl group, nucleophilic attack on the nitrile, and subsequent cyclization.

Reactivity and Functionalization

Once the azaindole core is synthesized, it can be further functionalized to explore structure-activity relationships. The reactivity is influenced by the position of the pyridine nitrogen.

  • N-Arylation/N-Acylation: The pyrrole nitrogen (N-1) can be functionalized through reactions like the Chan-Lam coupling for N-arylation using boronic acids or through standard acylation procedures.

  • C-H Arylation: Direct arylation of the azaindole core is a powerful tool for rapid diversification. Site-selectivity can be challenging but can be controlled. For instance, activation of the pyridine nitrogen via N-oxide formation enables regioselective palladium-catalyzed direct arylation of the pyridine (azine) ring.[11][12] Subsequent deoxygenation allows for a second, regioselective arylation on the pyrrole (azole) ring.[11]

Azaindoles in Medicinal Chemistry: Case Studies

The azaindole scaffold is present in several approved drugs and numerous clinical candidates. The following examples highlight its therapeutic importance.

Vemurafenib (Zelboraf®): A BRAF Kinase Inhibitor

Vemurafenib is a potent inhibitor of the BRAF serine-threonine kinase and is approved for the treatment of metastatic melanoma harboring the BRAF V600E mutation.[1] This mutation leads to constitutive activation of the BRAF protein, driving cell proliferation through the mitogen-activated protein kinase (MAPK) signaling pathway.[1][13] The 7-azaindole core of vemurafenib is crucial for its activity, as it binds to the ATP-binding site of the mutated BRAF kinase, inhibiting its function and blocking downstream signaling.[1]

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factor Signal BRAF BRAF (V600E Mutant) RAS->BRAF MEK MEK1/2 BRAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Transcription Transcription Factors (e.g., c-Myc, c-Jun) ERK->Transcription Phosphorylation Vemurafenib Vemurafenib (7-Azaindole) Vemurafenib->BRAF Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation

Vemurafenib inhibits the constitutively active BRAF V600E mutant, blocking the MAPK pathway.
Venetoclax (Venclexta®): A BCL-2 Inhibitor

Venetoclax, which also contains a 7-azaindole moiety, is a first-in-class B-cell lymphoma 2 (BCL-2) inhibitor. The BCL-2 protein is a key anti-apoptotic protein that sequesters pro-apoptotic proteins (like BIM, BAX, and BAK), preventing programmed cell death.[14][15] In many hematological malignancies, such as chronic lymphocytic leukemia (CLL), BCL-2 is overexpressed, allowing cancer cells to evade apoptosis.[16] Venetoclax is a "BH3 mimetic" that binds with high selectivity to the BH3-binding groove of BCL-2, displacing the pro-apoptotic proteins.[15][17] This action liberates BAX and BAK, which then trigger mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c and the activation of caspases, ultimately restoring the cell's natural apoptotic process.[14][18]

BCL2_Pathway cluster_mito Mitochondrial Outer Membrane cluster_cyto Cytoplasm BCL2 BCL-2 (Anti-apoptotic) BIM BIM (Pro-apoptotic) BCL2->BIM Sequesters BAX_BAK BAX / BAK BIM->BAX_BAK Activates CytoC Cytochrome c BAX_BAK->CytoC MOMP & Release Caspases Caspase Cascade CytoC->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Venetoclax Venetoclax (7-Azaindole) Venetoclax->BCL2 Inhibition

Venetoclax inhibits BCL-2, releasing pro-apoptotic proteins to trigger apoptosis.
Decernotinib: A JAK3 Inhibitor

Decernotinib is an orally administered Janus kinase (JAK) inhibitor with selectivity for JAK3.[19] The JAK-STAT signaling pathway is crucial for mediating immune and inflammatory responses triggered by cytokines.[20] Cytokine binding to their receptors activates associated JAKs, which then phosphorylate STATs (Signal Transducers and Activators of Transcription).[21] Phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of genes involved in inflammation and immunity.[21] By selectively inhibiting JAK3, decernotinib primarily blocks signaling from cytokines that use the common gamma chain (γc), which is critical for lymphocyte function, making it a therapeutic target for autoimmune diseases like rheumatoid arthritis.[19]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor (γc-family) JAK3 JAK3 Receptor->JAK3 Cytokine Binding & Activation JAK1 JAK1 Receptor->JAK1 STAT STAT JAK3->STAT Phosphorylation JAK1->STAT pSTAT p-STAT STAT->pSTAT STAT_dimer p-STAT Dimer pSTAT->STAT_dimer Dimerization Gene Gene Transcription STAT_dimer->Gene Translocation Decernotinib Decernotinib (Azaindole) Decernotinib->JAK3 Inhibition Response Inflammatory Response Gene->Response

Decernotinib selectively inhibits JAK3, disrupting cytokine signaling via the JAK/STAT pathway.

Quantitative Data Summary

The substitution of a CH group in indole with a nitrogen atom significantly alters the molecule's properties. The following tables summarize key quantitative data for various azaindole derivatives.

Table 1: Physicochemical and Pharmacokinetic Properties of Azaindole Isomers vs. Indole Parent

This table illustrates the impact of nitrogen placement on key drug-like properties, based on a case study for a series of HIV-1 attachment inhibitors.

CompoundIsomerSolubility (µg/mL)Caco-2 Permeability (nm/s)Human Liver Microsome Half-life (t½, min)logD (pH 6.5)
11 Indole1616916.91.9
12 4-Azaindole93276> 1000.9
13 5-Azaindole41919> 1001.2
14 6-Azaindole487< 1538.51.5
15 7-Azaindole93616849.51.8

Data adapted from a study on HIV-1 inhibitors. All azaindole isomers (12-15) showed markedly improved solubility and metabolic stability compared to the parent indole (11).

Table 2: Biological Activity of Selected Azaindole-Based Kinase Inhibitors

This table presents the inhibitory concentrations (IC₅₀) or constants (Ki) for several azaindole derivatives against their target kinases, demonstrating the high potency achievable with this scaffold.

CompoundTarget KinaseActivityIsomerReference
VemurafenibBRAF V600EIC₅₀ = 31 nM7-Azaindole[16]
Compound 23 Pim-1IC₅₀ = 3 pM7-Azaindole[16]
DecernotinibJAK3IC₅₀ = 51 nM7-Azaindole[22]
Compound 34d CDK9IC₅₀ = 31 nM7-Azaindole[23]
Compound 8l HaspinIC₅₀ = 14 nM7-Azaindole[24]
Compound 5 PAK1Kᵢ < 10 nM4-Azaindole[25]
Compound 6z ABLIC₅₀ = 1.3 nM7-Azaindole[26]
Compound 6z SRCIC₅₀ = 2.4 nM7-Azaindole[26]

Experimental Protocols

The following section provides representative, detailed methodologies for the synthesis and functionalization of azaindoles.

Protocol 1: Synthesis of 2-Phenyl-7-azaindole via Chichibabin-type Reaction

This protocol describes the LDA-mediated condensation of 2-fluoro-3-picoline and benzonitrile.

  • Materials: 2-fluoro-3-picoline, benzonitrile, n-butyllithium (1.6 M in hexanes), diisopropylamine, anhydrous tetrahydrofuran (THF), standard glassware for inert atmosphere reactions.

  • Procedure:

    • Under an inert argon atmosphere, add dry diisopropylamine (2.1 equivalents) to anhydrous THF at -40 °C.

    • Add n-butyllithium (2.1 equivalents) dropwise to the solution to form lithium diisopropylamide (LDA). Stir for 5 minutes.

    • Add benzonitrile (1.05 equivalents) to the LDA solution and stir for 2 hours at -40 °C.

    • Add 2-fluoro-3-picoline (1.0 equivalent) dropwise to the reaction mixture.

    • Continue stirring at -40 °C for an additional 2 hours.

    • Quench the reaction by the slow addition of water or saturated aqueous ammonium chloride.

    • Warm the mixture to room temperature and extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield 2-phenyl-7-azaindole.

(This protocol is adapted from the procedure described by Collum and coworkers.[10])

Protocol 2: Synthesis of 7-Chloro-6-azaindole via Bartoli Synthesis

This protocol describes the synthesis of a 6-azaindole derivative from a nitropyridine precursor.

  • Materials: 2-Chloro-3-nitropyridine, vinylmagnesium bromide (1.0 M in THF), anhydrous THF, 20% aqueous ammonium chloride solution, ethyl acetate, anhydrous magnesium sulfate.

  • Procedure:

    • Prepare a solution of 2-chloro-3-nitropyridine (1.0 equivalent) in dry THF under a nitrogen atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Add vinylmagnesium bromide (3.0 - 3.2 equivalents) dropwise to the stirred solution, maintaining the low temperature.

    • After the addition is complete, allow the reaction mixture to stir at -20 °C for 8 hours.

    • Quench the reaction by the slow, careful addition of 20% aqueous ammonium chloride solution.

    • Separate the organic and aqueous layers. Extract the aqueous phase with ethyl acetate (3x).

    • Combine all organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude solid by silica gel column chromatography to afford 7-chloro-6-azaindole.

(This protocol is adapted from Bagley et al. and is a general procedure for 4- and 6-azaindoles.[5])

Protocol 3: General Workflow for Azaindole Drug Discovery

The discovery of novel azaindole-based therapeutics typically follows a structured workflow, from initial synthesis to biological evaluation.

Workflow cluster_chem Chemistry cluster_bio Biology & DMPK Start Select Starting Materials (e.g., halopyridine) Synth Azaindole Core Synthesis (e.g., Sonogashira, Bartoli) Start->Synth Func Scaffold Functionalization (e.g., Suzuki, Arylation) Synth->Func Purify Purification & Characterization (HPLC, NMR, MS) Func->Purify Screen Primary Biochemical Assay (e.g., Kinase IC50) Purify->Screen Cell Cellular Potency Assay (e.g., Anti-proliferation) Screen->Cell ADME In Vitro ADME Profiling (Solubility, Permeability, Stability) Cell->ADME Lead Lead Optimization ADME->Lead Lead->Func SAR-driven Redesign

References

Methodological & Application

Application Notes: Suzuki Coupling Protocol for Tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrrolo[3,2-c]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, forming the core structure of numerous biologically active compounds. The functionalization of this core, particularly at the C-3 position, is of great interest for the development of novel therapeutics, including kinase inhibitors. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, enabling the efficient introduction of diverse aryl and heteroaryl substituents.[1]

This document provides a detailed protocol for the Suzuki coupling of Tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate with various boronic acids and esters. The protocol is designed to be a starting point for optimization and can be adapted for a wide range of coupling partners in drug discovery and development programs.

Reaction Scheme

cluster_reactants Reactants cluster_products Product reactant1 Tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate catalyst Pd Catalyst Base, Solvent reactant1->catalyst plus1 + reactant2 R-B(OH)2 or R-B(OR')2 reactant2->catalyst product Tert-butyl 3-(R)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate catalyst->product

Caption: General scheme for the Suzuki coupling of Tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate.

Optimized Reaction Conditions

The successful Suzuki-Miyaura coupling of heteroaryl halides is dependent on several key parameters, including the choice of palladium catalyst, ligand, base, and solvent system. For nitrogen-containing heterocycles like 1H-pyrrolo[3,2-c]pyridine, modern catalyst systems with bulky, electron-rich phosphine ligands often provide superior results. The following table summarizes representative conditions for Suzuki coupling reactions with analogous substrates, which can serve as a starting point for optimizing the reaction for Tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate.

EntryAryl HalideCoupling PartnerCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
16-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridineSubstituted phenylboronic acidPd(PPh₃)₄ (6)K₂CO₃ (5)1,4-Dioxane/H₂O (3:1)125 (MW)0.4363-94[2]
23-Iodo-1H-indazole derivative4-Formylphenyl boronic acidPdCl₂(dppf) (5)K₂CO₃ (2)Dioxane/H₂O801678[1]
35-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanoneAryl boronic acidPdCl₂(dppf) (20)K₂CO₃ (3)Dioxane/H₂O (3:1)7022-[3]
43-Iodo-1H-pyrrolo[3,2-g]isoquinoline1-Boc-pyrrole-2-boronic acid pinacol esterPd(PPh₃)₄ (2)Na₂CO₃ (3)DMF/H₂O (4:1)80 (MW)0.569[4]
5Tert-butyl 3-iodo-1H-indazole-1-carboxylatePinacol vinyl boronatePd(PPh₃)₄Na₂CO₃ (2N aq.)Dioxane(MW)-60[5]

Experimental Protocol

This protocol provides a general procedure that may require optimization for specific substrates.

Materials:

  • Tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate (1.0 equiv.)

  • Aryl- or heteroarylboronic acid or boronate ester (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf) with a suitable ligand, 2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv.)

  • Anhydrous solvent (e.g., 1,4-dioxane, DMF, Toluene, with 10-25% water)

  • Inert gas (Argon or Nitrogen)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

Procedure:

  • Reaction Setup: To a reaction vessel, add Tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (2-3 equiv.).

  • Solvent Addition: Add the chosen solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Degassing: Degas the reaction mixture by bubbling with an inert gas (Argon or Nitrogen) for 15-30 minutes. This is crucial to prevent catalyst oxidation.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (2-10 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-125 °C) with vigorous stirring. The reaction can be performed using conventional heating or microwave irradiation.[2][4]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

  • Characterization: Characterize the final product using appropriate analytical techniques (e.g., NMR, HRMS).

Experimental Workflow

start Start setup Combine Reactants and Base in Reaction Vessel start->setup solvent Add Solvent System setup->solvent degas Degas Mixture with Inert Gas (Ar or N₂) solvent->degas catalyst Add Palladium Catalyst degas->catalyst heat Heat Reaction Mixture (Conventional or Microwave) catalyst->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor workup Aqueous Work-up and Extraction monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify characterize Characterize Product (NMR, HRMS) purify->characterize end End characterize->end

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider increasing the temperature, changing the catalyst/ligand system, or screening different bases and solvents. The ratio of the boronic acid to the halide can also be increased.[6]

  • Homocoupling: The formation of biaryl products from the boronic acid (homocoupling) can occur. This may be minimized by ensuring a strictly inert atmosphere and optimizing the reaction conditions.[6]

  • Starting Material Remains: If the starting halide is not fully consumed, an increase in catalyst loading or reaction time may be necessary. The activity of the catalyst should also be verified.[6]

  • Deprotection: The Boc protecting group can be labile under certain basic conditions. If deprotection is observed, using a milder base like K₃PO₄ or NaHCO₃ might be beneficial.

References

Application Notes and Protocols: Heck Reaction of Tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate with Acrylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The palladium-catalyzed Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the coupling of unsaturated halides with alkenes. This powerful transformation has found widespread application in the pharmaceutical industry for the construction of complex molecular architectures. The 1H-pyrrolo[3,2-c]pyridine scaffold, a key heterocyclic motif present in numerous biologically active compounds, is a valuable building block in drug discovery. The functionalization of this core structure, particularly at the 3-position, is of significant interest for the development of novel therapeutic agents.

This document provides detailed application notes and experimental protocols for the Heck reaction between tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate and various acrylates. The protocols are based on established methodologies for similar heterocyclic systems and are intended to serve as a comprehensive guide for researchers in the field.

Reaction Scheme

The general scheme for the Heck reaction of tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate with an acrylate is depicted below:

G reactant1 Tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate reagents Pd Catalyst Base, Solvent, Heat reactant1->reagents + reactant2 Acrylate (R = Alkyl, Aryl) reactant2->reagents + product Tert-butyl 3-((E)-2-(alkoxycarbonyl)vinyl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate reagents->product

Caption: General Heck reaction scheme.

Experimental Protocols

This section outlines a detailed protocol for the Heck reaction. The conditions provided are a starting point and may require optimization for specific acrylate substrates.

Materials and Equipment
  • Substrate: tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate

  • Acrylate: e.g., Methyl acrylate, Ethyl acrylate, tert-butyl acrylate

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂), or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))

  • Ligand (optional): Tri(o-tolyl)phosphine (P(o-tol)₃), Triethyl phosphite (P(OEt)₃)

  • Base: Triethylamine (TEA), Potassium carbonate (K₂CO₃), or Sodium acetate (NaOAc)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Additives (optional): Tetrabutylammonium iodide (TBAI)

  • Equipment: Schlenk flask or sealed reaction vial, magnetic stirrer with hotplate, inert gas line (Argon or Nitrogen), standard laboratory glassware for work-up and purification, rotary evaporator, column chromatography system.

Reaction Setup (General Procedure)
  • To a dry Schlenk flask equipped with a magnetic stir bar, add tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate (1.0 equiv.), the palladium catalyst (0.02-0.10 equiv.), and the base (2.0-3.0 equiv.). If a solid ligand is used, it should also be added at this stage.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Add the anhydrous solvent (e.g., DMF) via syringe, followed by the acrylate (1.2-1.5 equiv.). If a liquid ligand is used, it can be added at this point.

  • Place the sealed flask in a preheated oil bath and stir the reaction mixture vigorously at the desired temperature (typically 80-120 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

Work-up and Purification
  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (2-3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate to afford the pure product.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the Heck reaction based on analogous heterocyclic systems. These values should serve as a guide for reaction optimization.

EntryAcrylateCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Methyl acrylatePd(OAc)₂ (5)P(o-tol)₃ (10)TEA (2.0)DMF1001275-85
2Ethyl acrylatePd(OAc)₂ (5)NoneK₂CO₃ (2.0)MeCN801660-70
3tert-Butyl acrylatePdCl₂(dppf) (3)NoneNaOAc (3.0)DMF110880-90
4Methyl acrylatePdCl₂(dppf) (2)NoneTEA (2.0)DMF502~62[1]
5Ethyl acrylatePd(OAc)₂ (10)P(OEt)₃ (20)TEA (2.0)DMF8024High

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Heck reaction from setup to product isolation.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - Aryl Iodide - Catalyst - Base B Inert Atmosphere (Evacuate/Backfill with Ar) A->B C Add Solvent and Acrylate B->C D Heat and Stir C->D E Monitor Progress (TLC/LC-MS) D->E F Quench and Extract E->F G Dry and Concentrate F->G H Column Chromatography G->H I Pure Product H->I

Caption: Heck reaction experimental workflow.

Catalytic Cycle

The catalytic cycle of the Heck reaction is a fundamental concept for understanding the mechanism.

G Pd0 Pd(0)Ln PdII_Aryl Ar-Pd(II)-I(Ln) Pd0->PdII_Aryl oxidative_addition PdII_Alkene [Ar-Pd(II)(Alkene)(Ln)]+ I- PdII_Aryl->PdII_Alkene alkene_coordination PdII_Insert R-CH(Ar)-CH2-Pd(II)-I(Ln) PdII_Alkene->PdII_Insert migratory_insertion PdII_Insert->Pd0 beta_hydride_elimination Product + H-Pd(II)-I(Ln) Product + H-Pd(II)-I(Ln) oxidative_addition Oxidative Addition (Ar-I) alkene_coordination Alkene Coordination migratory_insertion Migratory Insertion beta_hydride_elimination β-Hydride Elimination reductive_elimination Reductive Elimination (Base) H-Pd(II)-I(Ln) H-Pd(II)-I(Ln) H-Pd(II)-I(Ln)->Pd0 reductive_elimination

Caption: Simplified Heck reaction catalytic cycle.

Conclusion

The Heck reaction provides a reliable and versatile method for the C3-vinylation of the tert-butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate core. The protocols and data presented herein offer a solid foundation for researchers to successfully implement this transformation in their synthetic endeavors. Optimization of reaction parameters for specific acrylate partners will likely lead to high yields of the desired products, paving the way for the synthesis of novel compounds with potential therapeutic applications.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors using Tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of kinase inhibitors utilizing the versatile building block, Tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate. The pyrrolo[3,2-c]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.

Introduction

Kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention. The 1H-pyrrolo[3,2-c]pyridine core is a bioisostere of indole and purine, capable of forming key hydrogen bond interactions with the hinge region of the ATP-binding site of many kinases. The 3-iodo substituent on the Tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate starting material provides a versatile handle for introducing a wide range of molecular diversity through cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties of the resulting kinase inhibitors.

This document will focus on the synthesis of inhibitors targeting several important kinases, including FMS-like Tyrosine Kinase 3 (FMS), Leucine-Rich Repeat Kinase 2 (LRRK2), and Haspin.

Targeted Kinase Signaling Pathways

The kinase inhibitors synthesized from Tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate can modulate various signaling pathways implicated in disease. Below are simplified representations of the FMS, LRRK2, and Haspin kinase signaling pathways.

FMS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FMS FMS (CSF-1R) PI3K PI3K FMS->PI3K RAS RAS FMS->RAS STAT STAT FMS->STAT CSF1 CSF-1/IL-34 CSF1->FMS Binding & Dimerization AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription (Proliferation, Survival, Differentiation) mTOR->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription STAT->Transcription Pyrrolo_Inhibitor Pyrrolo[3,2-c]pyridine Inhibitor Pyrrolo_Inhibitor->FMS

FMS Signaling Pathway and Inhibition.

LRRK2_Signaling_Pathway LRRK2_mut Mutant LRRK2 (e.g., G2019S) Rab_GTPases Rab GTPases LRRK2_mut->Rab_GTPases Phosphorylation Mitochondrial_Dysfunction Mitochondrial Dysfunction LRRK2_mut->Mitochondrial_Dysfunction Vesicular_Trafficking Altered Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Autophagy Impaired Autophagy/ Lysosomal Function Rab_GTPases->Autophagy Neuronal_Damage Neuronal Damage & Degeneration Vesicular_Trafficking->Neuronal_Damage Autophagy->Neuronal_Damage Mitochondrial_Dysfunction->Neuronal_Damage Pyrrolo_Inhibitor Pyrrolo[3,2-c]pyridine Inhibitor Pyrrolo_Inhibitor->LRRK2_mut

LRRK2 Signaling in Parkinson's Disease.

Haspin_Signaling_Pathway Haspin Haspin Kinase Histone_H3 Histone H3 Haspin->Histone_H3 Phosphorylates Thr3 H3T3ph H3-T3-ph CPC Chromosomal Passenger Complex (CPC) H3T3ph->CPC Recruitment to Centromeres Chromosome_Alignment Correct Chromosome Alignment & Segregation CPC->Chromosome_Alignment Pyrrolo_Inhibitor Pyrrolo[3,2-c]pyridine Inhibitor Pyrrolo_Inhibitor->Haspin Suzuki_Coupling_Workflow Start Start Materials: Tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate Boronic Acid/Ester Reaction_Setup Reaction Setup: - Add reactants, base, catalyst, and solvent - Degas the mixture Start->Reaction_Setup Heating Heating: - Heat to 80-120 °C - Monitor by TLC/LC-MS Reaction_Setup->Heating Workup Aqueous Workup: - Quench reaction - Extract with organic solvent Heating->Workup Purification Purification: - Column Chromatography Workup->Purification Product Final Product: Coupled Pyrrolo[3,2-c]pyridine Derivative Purification->Product

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Iodo-Azaindoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of iodo-azaindoles. This class of reactions is a cornerstone in medicinal chemistry, enabling the synthesis of diverse azaindole derivatives that are crucial for drug discovery and development programs. The azaindole scaffold is a privileged structure in numerous biologically active compounds, and the methods described herein offer efficient pathways for its functionalization.[1][2][3][4]

Introduction

Azaindoles, bioisosteres of indoles, are key heterocyclic motifs found in a wide array of pharmaceuticals and biologically active molecules.[2][3][4] The introduction of substituents at various positions of the azaindole core is critical for modulating their pharmacological properties. Palladium-catalyzed cross-coupling reactions of iodo-azaindoles have emerged as powerful and versatile methods for forging carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, allowing for the late-stage functionalization and the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[1]

This document outlines the application of several key palladium-catalyzed cross-coupling reactions involving iodo-azaindoles, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. Detailed experimental protocols and tabulated data from cited literature are provided to facilitate the practical application of these methodologies in a research setting.

General Workflow for Palladium-Catalyzed Cross-Coupling of Iodo-Azaindoles

The general workflow for these reactions involves the coupling of an iodo-azaindole substrate with a suitable coupling partner in the presence of a palladium catalyst, a ligand, a base, and an appropriate solvent. The choice of these components is crucial for achieving high yields and selectivity.

Palladium-Catalyzed Cross-Coupling Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Iodo-Azaindole Iodo-Azaindole Reaction_Mixture Reaction Mixture Iodo-Azaindole->Reaction_Mixture Coupling_Partner Coupling Partner (e.g., Boronic Acid, Alkyne, Amine) Coupling_Partner->Reaction_Mixture Catalyst Palladium Catalyst (e.g., Pd(OAc)2, Pd2(dba)3) Catalyst->Reaction_Mixture Ligand Ligand (e.g., XPhos, SPhos, PPh3) Ligand->Reaction_Mixture Base Base (e.g., K2CO3, Cs2CO3, t-BuONa) Base->Reaction_Mixture Solvent Solvent (e.g., Dioxane, DMF, Toluene) Solvent->Reaction_Mixture Heating Heating (Optional) Reaction_Mixture->Heating Workup_Purification Work-up & Purification Heating->Workup_Purification Product Functionalized Azaindole Workup_Purification->Product Palladium_Catalytic_Cycle Pd0L2 Pd(0)L2 OxAdd Oxidative Addition Pd0L2->OxAdd ArPdIL2 Ar-Pd(II)-I(L2) OxAdd->ArPdIL2 Transmetalation Transmetalation ArPdIL2->Transmetalation ArPdR'L2 Ar-Pd(II)-R'(L2) Transmetalation->ArPdR'L2 RedElim Reductive Elimination ArPdR'L2->RedElim RedElim->Pd0L2 Product Functionalized Azaindole (Ar-R') RedElim->Product IodoAzaindole Iodo-Azaindole (Ar-I) IodoAzaindole->OxAdd BoronicAcid Boronic Acid (R'-B(OH)2) BoronicAcid->Transmetalation Base Base Base->Transmetalation

References

Application Notes and Protocols for the Functionalization of the C3-Position of the Pyrrolo[3,2-c]pyridine Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic methodologies for the targeted functionalization of the C3-position of the pyrrolo[3,2-c]pyridine core, a scaffold of significant interest in medicinal chemistry. The protocols detailed herein are based on established and analogous chemical transformations, offering a practical guide for the synthesis of novel derivatives for drug discovery and development.

Introduction

The pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds. The ability to selectively introduce substituents at the C3-position of this core structure is crucial for modulating pharmacokinetic and pharmacodynamic properties. This document outlines key strategies for C3-functionalization, including halogenation followed by cross-coupling, and directed C-H activation.

C3-Functionalization Strategies: An Overview

The electronic nature of the pyrrolo[3,2-c]pyridine ring system dictates the reactivity of the C3-position. The pyrrole moiety is generally more electron-rich than the pyridine ring, making the C2 and C3 positions susceptible to electrophilic attack. Theoretical considerations suggest that the C3-position is a viable site for functionalization. The primary strategies for introducing molecular diversity at this position are:

  • Halogenation (Iodination and Bromination): Introduction of a halogen atom at the C3-position serves as a versatile handle for subsequent cross-coupling reactions.

  • Transition-Metal-Catalyzed Cross-Coupling: C3-halogenated pyrrolo[3,2-c]pyridines can be readily diversified through well-established cross-coupling methodologies such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions.

  • Directed C-H Activation: This modern approach allows for the direct introduction of functional groups at the C3-position, avoiding the need for pre-functionalization.

Below are detailed protocols for these key transformations.

Application Note 1: C3-Halogenation of the Pyrrolo[3,2-c]pyridine Core

Halogenation at the C3-position provides a key intermediate for a wide range of derivatizations. Both iodination and bromination are effective methods.

Protocol 1.1: Direct C3-Iodination of 1H-Pyrrolo[3,2-c]pyridine

This protocol describes the direct iodination of the pyrrolo[3,2-c]pyridine core using molecular iodine.

Experimental Protocol:

  • Materials:

    • 1H-Pyrrolo[3,2-c]pyridine

    • Iodine (I₂)

    • Potassium Iodide (KI)

    • Sodium Bicarbonate (NaHCO₃)

    • Dichloromethane (DCM)

    • Sodium Thiosulfate (Na₂S₂O₃) solution (10% aqueous)

    • Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of 1H-pyrrolo[3,2-c]pyridine (1.0 eq) in a suitable solvent such as dichloromethane, add sodium bicarbonate (2.0 eq).

    • In a separate flask, prepare a solution of iodine (1.1 eq) and potassium iodide (1.1 eq) in water.

    • Add the iodine solution dropwise to the vigorously stirred solution of the pyrrolopyridine at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate until the iodine color disappears.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 3-iodo-1H-pyrrolo[3,2-c]pyridine.

Quantitative Data (Hypothetical):

EntrySubstrateReagentsSolventTime (h)Yield (%)
11H-Pyrrolo[3,2-c]pyridineI₂, KI, NaHCO₃DCM/H₂O475
Protocol 1.2: C3-Bromination using N-Bromosuccinimide (NBS)

This protocol outlines the bromination of the N-protected pyrrolo[3,2-c]pyridine core at the C3-position using N-bromosuccinimide. N-protection is recommended to improve solubility and selectivity.

Experimental Protocol:

  • Materials:

    • N-Protected 1H-pyrrolo[3,2-c]pyridine (e.g., N-tosyl or N-Boc)

    • N-Bromosuccinimide (NBS)

    • Tetrahydrofuran (THF) or Acetonitrile (MeCN)

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

    • Ethyl Acetate (EtOAc)

    • Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the N-protected 1H-pyrrolo[3,2-c]pyridine (1.0 eq) in anhydrous THF or acetonitrile at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Add N-bromosuccinimide (1.05 eq) portion-wise to the solution, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product via silica gel column chromatography to yield the 3-bromo-N-protected-1H-pyrrolo[3,2-c]pyridine.

Quantitative Data (Hypothetical):

EntrySubstrateReagentSolventTime (h)Yield (%)
1N-Tosyl-1H-pyrrolo[3,2-c]pyridineNBSTHF285
2N-Boc-1H-pyrrolo[3,2-c]pyridineNBSMeCN380

Application Note 2: Palladium-Catalyzed C3-Arylation via Suzuki Cross-Coupling

This section provides a protocol for the Suzuki cross-coupling reaction of a 3-halo-pyrrolo[3,2-c]pyridine with an arylboronic acid, a powerful method for introducing aryl substituents at the C3-position. The following protocol is adapted from a similar transformation at the C6-position and is expected to be readily applicable to C3-halogenated substrates.[1][2]

Protocol 2.1: Suzuki Coupling of 3-Bromo-1H-pyrrolo[3,2-c]pyridine

Experimental Protocol:

  • Materials:

    • 3-Bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (or other N-protected 3-bromo derivative)

    • Arylboronic acid (1.5 eq)

    • Potassium Carbonate (K₂CO₃) (5.0 eq)

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.06 eq)

    • 1,4-Dioxane

    • Water

    • Ethyl Acetate (EtOAc)

    • Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • To a microwave vial, add the 3-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (1.0 eq), the desired arylboronic acid (1.5 eq), potassium carbonate (5.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.06 eq).

    • Add 1,4-dioxane and water (typically in a 3:1 to 5:1 ratio).

    • Degas the mixture by bubbling with nitrogen or argon for 10-15 minutes.

    • Seal the vial and heat in a microwave reactor to 125 °C for 20-30 minutes. Alternatively, the reaction can be heated at reflux using conventional heating until completion.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by silica gel column chromatography to obtain the 3-aryl-1H-pyrrolo[3,2-c]pyridine derivative.

Quantitative Data (Example from C6-arylation): [1][2]

EntryArylboronic AcidYield (%)
1Phenylboronic acid63
24-Methoxyphenylboronic acid72
34-Fluorophenylboronic acid68

Application Note 3: Directed C-H Functionalization of the Pyrrolo[3,2-c]pyridine Core

Directed C-H functionalization offers a more atom-economical approach to introduce substituents at the C3-position. This strategy typically involves the use of a directing group on the pyrrole nitrogen to guide a transition metal catalyst to the adjacent C-H bond.

Protocol 3.1: Proposed Rhodium-Catalyzed C3-H Alkenylation

This protocol is a proposed method based on analogous rhodium-catalyzed C-H functionalizations of related N-heterocycles. An N-pyridyl or N-pyrimidinyl protecting group can serve as an effective directing group.

Experimental Protocol (Proposed):

  • Materials:

    • N-(pyridin-2-yl)-1H-pyrrolo[3,2-c]pyridine (or similar N-directing group)

    • Alkene (e.g., ethyl acrylate) (2.0 eq)

    • [RhCp*Cl₂]₂ (2.5 mol%)

    • AgSbF₆ (10 mol%)

    • Copper(II) acetate (Cu(OAc)₂) (1.0 eq) as an oxidant

    • 1,2-Dichloroethane (DCE) or tert-Amyl alcohol

  • Procedure:

    • In a sealed tube, combine N-(pyridin-2-yl)-1H-pyrrolo[3,2-c]pyridine (1.0 eq), the alkene (2.0 eq), [RhCp*Cl₂]₂ (2.5 mol%), AgSbF₆ (10 mol%), and Cu(OAc)₂ (1.0 eq).

    • Add the anhydrous solvent (DCE or tert-amyl alcohol).

    • Seal the tube and heat the reaction mixture at 80-120 °C for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to isolate the C3-alkenylated product.

    • The directing group can be subsequently removed under appropriate conditions if desired.

Visualizations

Logical Workflow for C3-Functionalization

C3_Functionalization_Workflow start Pyrrolo[3,2-c]pyridine Core halogenation C3-Halogenation (Iodination/Bromination) start->halogenation ch_activation Directed C-H Activation (e.g., Rh-catalyzed) start->ch_activation product1 3-Halo-pyrrolo[3,2-c]pyridine halogenation->product1 cross_coupling Transition-Metal Cross-Coupling product2 3-Aryl/Alkenyl/Alkynyl- pyrrolo[3,2-c]pyridine cross_coupling->product2 ch_activation->product2 product1->cross_coupling

Caption: General strategies for the functionalization of the C3-position.

Experimental Workflow for Suzuki Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine Reactants: - 3-Bromo-pyrrolo[3,2-c]pyridine - Arylboronic acid - Base (K₂CO₃) - Catalyst (Pd(PPh₃)₄) solvent Add Solvents: - 1,4-Dioxane - Water reagents->solvent degas Degas Mixture solvent->degas heat Heat Reaction (Microwave or Conventional) degas->heat extract Aqueous Workup (EtOAc, H₂O, Brine) heat->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product 3-Aryl-pyrrolo[3,2-c]pyridine purify->product

Caption: Step-by-step workflow for the C3-Suzuki cross-coupling reaction.

Disclaimer

The provided protocols, particularly for direct C-H activation, are based on established chemical principles and analogous reactions reported in the literature. Researchers should perform small-scale test reactions to optimize conditions for their specific substrates. All experiments should be conducted with appropriate safety precautions in a well-ventilated fume hood.

References

Application Notes and Protocols: Sonogashira Coupling of Tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, has become a cornerstone in the synthesis of a wide array of organic molecules, including natural products, pharmaceuticals, and advanced materials.[1][2] The 1H-pyrrolo[3,2-c]pyridine scaffold is a significant heterocyclic motif present in numerous biologically active compounds. The introduction of an alkynyl moiety at the 3-position of this scaffold via the Sonogashira reaction opens up a gateway for further chemical modifications, making it a valuable tool in medicinal chemistry and drug discovery for the synthesis of novel therapeutic agents. The tert-butoxycarbonyl (Boc) protecting group on the pyrrole nitrogen is crucial for ensuring the stability of the substrate and preventing side reactions, leading to cleaner and higher-yielding transformations.[3]

Application in Drug Discovery

The 3-alkynyl-1H-pyrrolo[3,2-c]pyridine core is a key building block for the synthesis of diverse compound libraries for high-throughput screening. The alkyne functionality can be readily transformed into a variety of other functional groups or used in "click" chemistry for the conjugation to other molecules. This versatility allows for the rapid generation of analogs with modified pharmacological properties, aiding in the optimization of lead compounds.

Reaction Scheme

The general reaction scheme for the Sonogashira coupling of tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate with various terminal alkynes is depicted below:

G reactant1 tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate product tert-butyl 3-(alkynyl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate reactant1->product reactant2 Terminal Alkyne (R-C≡C-H) reactant2->product catalysts Pd(PPh₃)₂Cl₂ (cat.) CuI (cat.) Base (e.g., Et₃N) catalysts->product solvent Solvent (e.g., DMF) solvent->product

Figure 1: General Sonogashira coupling reaction.

Representative Data

While specific data for the Sonogashira coupling of tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate is not extensively available in the public domain, the following table presents representative data from the closely analogous Sonogashira coupling of N-Boc-protected 3-iodoindazoles with various terminal alkynes.[3] These results are expected to be highly indicative of the outcomes with the target substrate under similar conditions.

EntryTerminal Alkyne (R)ProductYield (%)
1Phenyltert-butyl 3-(phenylethynyl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate95
24-Methoxyphenyltert-butyl 3-((4-methoxyphenyl)ethynyl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate98
34-Chlorophenyltert-butyl 3-((4-chlorophenyl)ethynyl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate92
42-Thienyltert-butyl 3-(thien-2-ylethynyl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate88
5Cyclohexyltert-butyl 3-(cyclohexylethynyl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate75
6n-Butyltert-butyl 3-(hex-1-yn-1-yl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate85
7Trimethylsilyltert-butyl 3-((trimethylsilyl)ethynyl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate90
8Hydroxymethyltert-butyl 3-(3-hydroxyprop-1-yn-1-yl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate82

Experimental Protocol

This protocol is a general guideline for the Sonogashira coupling of tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate with a terminal alkyne, adapted from procedures for similar heterocyclic systems.[3]

Materials:

  • Tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 equivalents)

  • Copper(I) iodide (CuI) (0.1 equivalents)

  • Triethylamine (Et₃N) (2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.05 eq), and copper(I) iodide (0.1 eq).

  • Add anhydrous DMF to dissolve the solids.

  • Add triethylamine (2.0 eq) to the reaction mixture.

  • Finally, add the terminal alkyne (1.2 eq) to the mixture.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired tert-butyl 3-(alkynyl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate.

Workflow Diagram:

G A 1. Add Reactants & Catalysts to Flask (Iodo-azaindole, Pd catalyst, CuI) B 2. Add Anhydrous Solvent & Base (DMF, Et3N) A->B C 3. Add Terminal Alkyne B->C D 4. Reaction under Inert Atmosphere (Stir at RT or heat) C->D E 5. Work-up (Dilution, Washing) D->E F 6. Purification (Column Chromatography) E->F G 7. Product Characterization (NMR, MS) F->G

Figure 2: Experimental workflow for the Sonogashira coupling.

Signaling Pathways and Logical Relationships

The Sonogashira reaction proceeds through a catalytic cycle involving both palladium and copper. The key steps include oxidative addition of the aryl iodide to the Pd(0) species, followed by transmetalation with a copper acetylide, and finally reductive elimination to yield the product and regenerate the Pd(0) catalyst.

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex Oxidative Addition (Ar-Pd(II)-I)L₂ Pd0->Pd_complex Ar-I Product_complex Ar-Pd(II)-C≡CR)L₂ Pd_complex->Product_complex Cu-C≡CR Product_complex->Pd0 Reductive Elimination Final_Product Ar-C≡CR Product_complex->Final_Product CuI Cu(I)I Cu_alkyne Cu-C≡CR CuI->Cu_alkyne R-C≡C-H, Base Cu_alkyne->CuI

References

Application Notes and Protocols for the Synthesis of 3-Aryl-1H-pyrrolo[3,2-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 3-aryl-1H-pyrrolo[3,2-c]pyridine derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to their potent biological activities, including anticancer and kinase inhibitory effects. The methodologies described herein focus on a robust and versatile synthetic strategy employing a key Suzuki-Miyaura cross-coupling reaction.

A Note on Numbering: The 1H-pyrrolo[3,2-c]pyridine ring system can be numbered in different ways. In recent literature, the focus has been on the synthesis of derivatives with substituents at the 6-position of the pyridine ring. For clarity and consistency with the cited literature, this document will adhere to this numbering convention.

I. Synthetic Strategy Overview

The principal route for the synthesis of 6-aryl-1H-pyrrolo[3,2-c]pyridines involves a multi-step process commencing with a commercially available substituted pyridine. The core 1H-pyrrolo[3,2-c]pyridine scaffold is constructed, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce the desired aryl moiety at the 6-position.

Overall Synthetic Workflow

G cluster_0 Preparation of Key Intermediate cluster_1 Final Product Synthesis A 2-Bromo-5-methylpyridine B 2-Bromo-5-methylpyridine-1-oxide A->B m-CPBA C 2-Bromo-5-methyl-4-nitropyridine 1-oxide B->C Fuming HNO3, H2SO4 D (E)-2-Bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide C->D DMF-DMA E 6-Bromo-1H-pyrrolo[3,2-c]pyridine D->E Fe, Acetic Acid F 6-Bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine E->F 3,4,5-Trimethoxyphenylboronic acid, Cu(OAc)2 G 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines F->G Arylboronic acid, Pd(PPh3)4, K2CO3 (Suzuki Coupling)

Caption: Synthetic workflow for 6-aryl-1H-pyrrolo[3,2-c]pyridine derivatives.

II. Experimental Protocols

The following protocols are based on methodologies reported in the scientific literature for the synthesis of 6-aryl-1H-pyrrolo[3,2-c]pyridine derivatives.[1]

Protocol 1: Synthesis of 6-Bromo-1H-pyrrolo[3,2-c]pyridine (Key Intermediate)

This protocol details the multi-step synthesis of the key bromo-substituted pyrrolo[3,2-c]pyridine intermediate.

Step 1: Synthesis of 2-Bromo-5-methylpyridine-1-oxide

  • Dissolve 2-bromo-5-methylpyridine in a suitable solvent (e.g., dichloromethane).

  • Add m-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.

Step 2: Synthesis of 2-Bromo-5-methyl-4-nitropyridine 1-oxide

  • Add 2-bromo-5-methylpyridine-1-oxide to concentrated sulfuric acid at 0 °C.

  • Slowly add fuming nitric acid while maintaining the temperature at 0 °C.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Pour the reaction mixture onto ice and neutralize with a suitable base (e.g., sodium carbonate).

  • Collect the precipitate by filtration, wash with water, and dry to obtain the product.

Step 3: Synthesis of (E)-2-Bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide

  • Dissolve 2-bromo-5-methyl-4-nitropyridine 1-oxide in N,N-dimethylformamide (DMF).

  • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA).

  • Heat the reaction mixture at a specified temperature (e.g., 100 °C) for a designated time (e.g., 5 hours).

  • Cool the reaction mixture and pour into ice water.

  • Collect the resulting precipitate by filtration, wash with water, and dry.

Step 4: Synthesis of 6-Bromo-1H-pyrrolo[3,2-c]pyridine

  • To a reaction vessel, add (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide, iron powder, and acetic acid.[1]

  • Heat the reaction mixture with stirring (e.g., at 100 °C for 5 hours).[1]

  • After cooling, filter the reaction mixture and concentrate the filtrate in vacuo.[1]

  • Adjust the pH to 8 with an aqueous solution of sodium carbonate and extract the product with ethyl acetate.[1]

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.[1]

Protocol 2: General Procedure for the Synthesis of 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines via Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed cross-coupling of a bromo-intermediate with various arylboronic acids.

Step 1: N-Arylation of 6-Bromo-1H-pyrrolo[3,2-c]pyridine

  • Combine 6-bromo-1H-pyrrolo[3,2-c]pyridine, 3,4,5-trimethoxyphenylboronic acid, potassium carbonate, pyridine, and copper (II) acetate in a suitable solvent.[1]

  • Heat the reaction mixture until the starting material is consumed.

  • Work up the reaction by adding water and extracting with an organic solvent.

  • Purify the product by column chromatography to obtain 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine.[1]

Step 2: Suzuki-Miyaura Cross-Coupling

  • In a microwave vial, combine 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (1 equivalent), the desired arylboronic acid (1.5 equivalents), potassium carbonate (5 equivalents), and tetrakis(triphenylphosphine)palladium(0) (0.06 equivalents).[2]

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 3:1 ratio).[2]

  • Seal the vial and heat in a microwave reactor to 125 °C for approximately 25-30 minutes.[2]

  • After completion, cool the reaction mixture and extract the product with ethyl acetate.[2]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivative.

Suzuki-Miyaura Cross-Coupling Catalytic Cycle

G A Pd(0)Ln B Oxidative Addition A->B Ar-X C Ar-Pd(II)L2-X B->C D Transmetalation C->D Ar'-B(OR)2 Base E Ar-Pd(II)L2-Ar' D->E F Reductive Elimination E->F F->A Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

III. Data Presentation

The following table summarizes the yields for a selection of synthesized 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives.

Compound IDAryl Substituent (Ar)Yield (%)
10a Phenyl63
10b o-Tolyl65
10c m-Tolyl94
10g 3-Methoxyphenyl61
10k 4-Ethoxyphenyl57
10t 1H-Indol-6-yl51
Data sourced from Wang et al., 2024.[1][2]

IV. Mechanism of Action and Biological Activity

Derivatives of 1H-pyrrolo[3,2-c]pyridine have demonstrated significant potential as anticancer agents. Certain 6-aryl derivatives have been identified as potent inhibitors of tubulin polymerization by binding to the colchicine site.[3] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and induces apoptosis in cancer cells.[3]

Other derivatives, such as KIST101029, have been shown to inhibit key signaling pathways implicated in cancer cell proliferation and survival, including the MEK, JNK, and mTOR pathways.[4]

Inhibition of Tubulin Polymerization and Apoptosis Induction

G A 6-Aryl-1H-pyrrolo[3,2-c]pyridine Derivative B Binds to Colchicine Site on Tubulin A->B C Inhibition of Tubulin Polymerization B->C D Disruption of Microtubule Dynamics C->D E G2/M Phase Cell Cycle Arrest D->E F Apoptosis E->F

Caption: Mechanism of action for anticancer activity via tubulin inhibition.

Potential Signaling Pathway Inhibition

G A 1H-pyrrolo[3,2-c]pyridine Derivative (e.g., KIST101029) B MEK Signaling Pathway A->B Inhibits C JNK Signaling Pathway A->C Inhibits D mTOR Signaling Pathway A->D Inhibits E Inhibition of Cell Proliferation and Survival B->E C->E D->E

References

Application Notes and Protocols: Microwave-Assisted Suzuki Coupling of Tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds. This application note details a microwave-assisted protocol for the Suzuki coupling of tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate with various boronic acids. The pyrrolo[3,2-c]pyridine scaffold is a significant heterocyclic motif found in numerous biologically active compounds, making efficient functionalization at the C3 position crucial for drug discovery and development. Microwave irradiation offers a significant advantage over conventional heating by dramatically reducing reaction times, improving yields, and enhancing reaction consistency.[1]

Reaction Scheme

The general scheme for the microwave-assisted Suzuki coupling of tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate is depicted below:

(Image of the chemical reaction scheme for the Suzuki coupling of tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate with a generic aryl/heteroaryl boronic acid to yield the 3-substituted product)

Optimized Reaction Parameters

The efficiency of the Suzuki coupling is highly dependent on the choice of catalyst, base, and solvent. For the coupling of tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate, a survey of conditions analogous to similar heterocyclic systems suggests the following parameters for optimal performance.

ParameterRecommended ConditionsNotes
Catalyst Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))A versatile and commonly used catalyst for Suzuki couplings.[1][2] Other palladium catalysts such as PdCl₂(dppf) or Pd(OAc)₂ with a suitable phosphine ligand can also be effective.
Base K₂CO₃ (Potassium Carbonate) or Cs₂CO₃ (Cesium Carbonate)An aqueous solution of the base is typically used.[1][2] Cesium carbonate can be advantageous for more challenging couplings.
Solvent 1,4-Dioxane/Water or DME/Water (e.g., 4:1 ratio)A mixture of an organic solvent and water is crucial for dissolving both the organic substrate and the inorganic base.[1][2]
Boronic Acid 1.2 - 1.5 equivalentsA slight excess of the boronic acid is generally used to ensure complete consumption of the iodo-substrate.
Microwave Temperature 120-125 °CPrecise temperature control in a microwave reactor is key to rapid and clean reactions.[1][2]
Microwave Time 15 - 40 minutesReaction times are significantly shorter than conventional heating methods.[1][3]

Experimental Protocol

This protocol provides a general procedure for the microwave-assisted Suzuki coupling of tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate with an arylboronic acid.

Materials:

  • tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane

  • Deionized Water

  • Microwave reactor vial (10 mL)

  • Nitrogen or Argon gas supply

Procedure:

  • To a 10 mL microwave reactor vial, add tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate, the arylboronic acid, and K₂CO₃.

  • Add Pd(PPh₃)₄ to the vial.

  • Add a 4:1 mixture of 1,4-dioxane and water (e.g., 4 mL dioxane, 1 mL water).

  • Seal the vial with a cap.

  • Degas the mixture by bubbling nitrogen or argon through the solution for 10-15 minutes.

  • Place the vial into the microwave reactor.

  • Irradiate the reaction mixture at 125 °C for 25 minutes.[2]

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-1H-pyrrolo[3,2-c]pyridine derivative.

Visualizing the Workflow and Catalytic Cycle

To aid in understanding the experimental process and the underlying chemical transformation, the following diagrams are provided.

G cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Workup and Purification A Combine Reactants: - Iodo-substrate - Boronic Acid - Base (K₂CO₃) B Add Catalyst (Pd(PPh₃)₄) A->B C Add Solvent (Dioxane/Water) B->C D Seal Vial C->D E Degas with N₂/Ar D->E F Irradiate in Microwave (125 °C, 25 min) E->F G Cool to RT F->G H Dilute & Extract G->H I Dry & Concentrate H->I J Purify (Chromatography) I->J K K J->K Final Product

Caption: Experimental workflow for microwave-assisted Suzuki coupling.

Suzuki_Cycle pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa R¹-X pdiib R¹-Pd(II)L₂-X oa->pdiib tm Transmetalation pdiib->tm R²-B(OR)₂ (Base) pdiic R¹-Pd(II)L₂-R² tm->pdiic re Reductive Elimination pdiic->re re->pd0 R¹-R²

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

Troubleshooting and Considerations

  • Low Yields: If yields are low, consider screening other palladium catalysts and ligands. Additionally, ensure the boronic acid is of high quality, as boronic acids can degrade upon storage.

  • Deborylation of Boronic Acid: Prolonged reaction times or excessive temperatures can lead to the decomposition of the boronic acid. The use of microwave heating helps to minimize this side reaction.

  • Dehalogenation of the Substrate: In some cases, reduction of the C-I bond can occur. This can sometimes be mitigated by using milder bases or different solvent systems.

  • Incomplete Reactions: If the starting material is not fully consumed, a slightly higher temperature or longer irradiation time may be necessary. However, this should be balanced against the potential for side reactions.

By following this protocol, researchers can efficiently synthesize a diverse library of 3-substituted-1H-pyrrolo[3,2-c]pyridine derivatives for further investigation in drug discovery programs.

References

Application Notes and Protocols for Buchwald-Hartwig Amination of Halo-Pyrrolopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the palladium-catalyzed Buchwald-Hartwig amination of halo-pyrrolopyridines. This cross-coupling reaction is a pivotal tool for the synthesis of N-aryl and N-alkyl pyrrolopyridines, which are key structural motifs in numerous biologically active compounds, particularly in the realm of oncology and kinase inhibitor discovery. The protocol outlines generalized reaction conditions, purification methods, and troubleshooting tips. Additionally, this document includes a summary of representative reaction parameters in a tabular format for easy comparison and visual diagrams of the experimental workflow and catalytic cycle to facilitate a deeper understanding of the process.

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become indispensable in medicinal chemistry and drug development for the synthesis of arylamines. Pyrrolopyridines, also known as azaindoles, are a class of bicyclic heteroaromatic compounds that are bioisosteres of indoles and purines.[2][3] Their structural resemblance to the purine core of ATP makes them ideal scaffolds for the development of kinase inhibitors.[3] Consequently, the introduction of amino substituents onto the pyrrolopyridine core via Buchwald-Hartwig amination is a crucial strategy in the development of novel therapeutics.[2] This methodology allows for the efficient coupling of halo-pyrrolopyridines with a wide array of primary and secondary amines, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Applications in Drug Development

Amino-pyrrolopyridine derivatives are prevalent in a variety of pharmacologically active compounds, most notably as kinase inhibitors for the treatment of cancer.[3] The pyrrolopyridine scaffold can mimic the hinge-binding region of ATP, and the appended amino group can be tailored to interact with specific amino acid residues in the kinase active site, thereby conferring potency and selectivity.[3]

Kinase Inhibition:

Numerous pyrrolo[2,3-d]pyrimidine-based compounds have been investigated as inhibitors of various kinases, including:

  • VEGFR2, EGFR, Her2, and CDK2: Certain pyrrolo[2,3-d]pyrimidine derivatives have demonstrated multi-kinase inhibitory activity, a desirable trait in cancer therapy to overcome drug resistance.[4][5]

  • RET Kinase: Substituted pyrrolo[2,3-d]pyrimidines have been designed and synthesized as potent inhibitors of RET kinase, a key driver in certain types of thyroid and lung cancers.[6]

  • Janus Kinase (JAK): The pyrrolo[2,3-d]pyrimidine core is a key feature of tofacitinib, a JAK inhibitor used for the treatment of rheumatoid arthritis.

The ability to readily synthesize a diverse library of amino-pyrrolopyridines via the Buchwald-Hartwig amination is therefore a critical enabling technology in the discovery and optimization of new kinase inhibitors.

Reaction Principle

The Buchwald-Hartwig amination of halo-pyrrolopyridines involves the reaction of a halo-pyrrolopyridine with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle is generally understood to proceed through the following key steps: oxidative addition of the halo-pyrrolopyridine to a Pd(0) complex, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired amino-pyrrolopyridine and regenerate the Pd(0) catalyst.[1]

Data Presentation

The following tables summarize typical reaction conditions and outcomes for the Buchwald-Hartwig amination of halo-pyrrolopyridines with various amines. Yields are highly dependent on the specific substrates, catalyst system, and reaction conditions.

Table 1: Buchwald-Hartwig Amination of 4-Chloro-1H-pyrrolo[2,3-b]pyridine with Various Amines

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1001295
2AnilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄Dioxane1101888
3Benzylamine[Pd(cinnamyl)Cl]₂ (1)cataCXium A (2)LHMDSTHF651692
4N-MethylanilinePd₂(dba)₃ (2)BrettPhos (4)Cs₂CO₃Toluene1002485
5CyclohexylaminePd(OAc)₂ (2)DavePhos (4)NaOtBuDioxane1001290

Table 2: Buchwald-Hartwig Amination of Various Halo-Pyrrolopyridines

EntryHalo-pyrrolopyridineAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
15-Bromo-1H-pyrrolo[3,2-b]pyridinePiperidinePd₂(dba)₃ (2)BINAP (3)NaOtBuToluene1001689
22-Chloro-1H-pyrrolo[2,3-b]pyridinen-ButylaminePd(OAc)₂ (2)XPhos (4)K₂CO₃Dioxane1102082
34-Chloro-1H-pyrrolo[2,3-b]pyridine4-MethoxyanilineRuPhos Pd G3 (2)-LHMDSTHF651891
46-Bromo-1H-pyrrolo[2,3-c]pyridineMorpholinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Toluene1002486
52-Iodo-4-chloro-1H-pyrrolo[2,3-b]pyridineBenzylaminePdCl₂(dppf) (3)-NaOtBuDioxane1001278 (amination at C4)

Experimental Protocols

The following is a generalized protocol for the Buchwald-Hartwig amination of a halo-pyrrolopyridine. Optimization of the ligand, base, solvent, and temperature may be necessary for specific amine coupling partners.

Materials:

  • Halo-pyrrolopyridine (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, or a palladacycle precatalyst; 1-5 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, BINAP; 2-10 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, LHMDS; 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane, THF)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Argon or Nitrogen)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere of argon, add the halo-pyrrolopyridine, amine (if solid), base, phosphine ligand, and palladium precatalyst.

  • Solvent and Amine Addition: Add the anhydrous, degassed solvent to the flask via syringe, followed by the amine (if liquid). The typical concentration is between 0.1 and 0.5 M with respect to the halo-pyrrolopyridine.

  • Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with argon to ensure the removal of any dissolved oxygen.

  • Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and filter through a pad of Celite® to remove palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amino-pyrrolopyridine.

Mandatory Visualization

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Oxidative Addition Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination X- X- Palladium Amido Complex Palladium Amido Complex Amine Coordination->Palladium Amido Complex H-Base+ H-Base+ Amine Coordination->H-Base+ Deprotonation Product Product Palladium Amido Complex->Product Product->Pd(0)L2 Reductive Elimination Halo-pyrrolopyridine Halo-pyrrolopyridine Halo-pyrrolopyridine->Oxidative Addition Complex Amine Amine Amine->Amine Coordination Base Base

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Setup Reaction Setup (Flask, Reagents, Inert Atmosphere) Solvent Solvent and Amine Addition Setup->Solvent Degas Degassing (Vacuum/Argon Cycles) Solvent->Degas Heat Heating and Stirring (80-120 °C) Degas->Heat Monitor Reaction Monitoring (TLC/LC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Filter Filtration (through Celite®) Cool->Filter Extract Extraction (Water/Brine Wash) Filter->Extract Dry Drying and Concentration Extract->Dry Purify Column Chromatography Dry->Purify Product Pure Product Purify->Product

Caption: General experimental workflow for Buchwald-Hartwig amination.

Logical_Relationships cluster_reactants Reactants cluster_conditions Reaction Conditions ReactionOutcome Reaction Outcome (Yield, Purity, Reaction Time) Substrate Halo-pyrrolopyridine (Halogen, Position) Substrate->ReactionOutcome Amine Amine (Sterics, Electronics) Amine->ReactionOutcome CatalystSystem Catalyst System CatalystSystem->ReactionOutcome Ligand Ligand (e.g., XPhos, RuPhos) Precatalyst Pd Precatalyst (e.g., Pd2(dba)3) Base Base (Strength, Solubility) Base->ReactionOutcome Solvent Solvent (Polarity, Boiling Point) Solvent->ReactionOutcome Temperature Temperature Temperature->ReactionOutcome Ligand->CatalystSystem Precatalyst->CatalystSystem

Caption: Key factors influencing the Buchwald-Hartwig amination outcome.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of Iodo-Azaindoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during the Suzuki-Miyaura cross-coupling of iodo-azaindoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the Suzuki coupling of iodo-azaindoles?

A1: The most prevalent side reactions when coupling iodo-azaindoles include:

  • Protodeiodination: The premature replacement of the iodine atom on the azaindole ring with a hydrogen atom, leading to the formation of the parent azaindole.

  • Protodeboronation: The cleavage of the carbon-boron bond of the boronic acid or ester coupling partner, where the boron group is replaced by a hydrogen atom. This is particularly common with heteroaryl boronic acids.[1]

  • Homocoupling: The self-coupling of the boronic acid to form a symmetrical biaryl byproduct. The presence of oxygen can promote this side reaction.[1]

  • Catalyst Poisoning: The nitrogen atom in the azaindole ring can coordinate with the palladium catalyst, leading to its deactivation and resulting in low or no product yield.[1][2]

Q2: Why is catalyst poisoning a significant issue with azaindole substrates?

A2: The lone pair of electrons on the pyridine nitrogen of the azaindole ring can act as a Lewis base and bind to the palladium center. This coordination can inhibit the catalytic cycle, preventing the desired cross-coupling reaction from occurring efficiently.[1][2] Bulky, electron-rich phosphine ligands are often employed to mitigate this issue by sterically hindering the coordination of the azaindole nitrogen to the palladium.

Q3: How can I minimize the homocoupling of my boronic acid reagent?

A3: Homocoupling is often promoted by the presence of oxygen.[1][3] To minimize this side reaction, it is crucial to thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., using argon or nitrogen) throughout the experiment.[1][4] Using a pre-catalyst or ensuring the complete reduction of a Pd(II) source to the active Pd(0) species at the start of the reaction can also be beneficial.

Troubleshooting Guide for Common Side Reactions

This guide provides a structured approach to diagnosing and resolving common issues encountered during the Suzuki coupling of iodo-azaindoles.

Issue 1: Low or No Product Yield

Possible Causes and Solutions:

Possible Cause Suggested Solutions
Catalyst Poisoning 1. Switch to a bulkier, more electron-rich phosphine ligand (e.g., SPhos, XPhos).2. Use a pre-formed palladium precatalyst.3. Consider slow addition of the iodo-azaindole to the reaction mixture.[1]
Inactive Catalyst 1. Ensure the palladium source is fresh and has been stored correctly.2. Thoroughly degas all solvents and the reaction mixture to prevent catalyst oxidation.[5]
Poor Solubility 1. Screen different solvents or solvent mixtures (e.g., dioxane/water, THF/water, DMF).2. Increase the reaction temperature.[1]
Protodeiodination 1. Use a milder base (e.g., K₃PO₄, Cs₂CO₃).2. Lower the reaction temperature.
Issue 2: Significant Formation of Side Products

Possible Causes and Solutions:

Side Product Observed Possible Cause Suggested Solutions
Homocoupling of Boronic Acid Presence of dissolved oxygen.1. Rigorously degas the solvent and reaction mixture (e.g., by sparging with argon or nitrogen for an extended period).[4]2. Perform freeze-pump-thaw cycles for complete oxygen removal.[4]
Protodeboronation Product Excess water or protic solvents, high temperature, or prolonged reaction time.1. Use anhydrous solvents if possible, or minimize the amount of water.2. Lower the reaction temperature.3. Monitor the reaction closely and stop it once the starting material is consumed.[6]
Protodeiodination Product Inefficient catalyst system or presence of a hydrogen source.1. Employ a more efficient catalyst system that favors cross-coupling.2. Use anhydrous conditions and a milder base.

Data on Reaction Condition Optimization

The choice of catalyst, ligand, and base can significantly impact the yield of the desired coupled product. The following table summarizes the yields obtained for the C3-arylation of a 3-iodo-6-chloro-7-azaindole with different arylboronic acids, highlighting the tolerance of the reaction to various electronic effects.

Entry Aryl Boronic Acid Yield (%)
1Phenylboronic acid85
24-Methylphenylboronic acid89
33-Methylphenylboronic acid93
44-Methoxyphenylboronic acid93
54-Fluorophenylboronic acid79
63,5-Bis(trifluoromethyl)phenylboronic acid67
71-Naphthylboronic acid92
8Benzo[d][1][7]dioxol-5-ylboronic acid76
Reaction Conditions: 3-iodo-6-chloro-N-methyl-7-azaindole (1 equiv), Arylboronic acid (1.2 equiv), Pd₂(dba)₃ (5 mol%), SPhos (5 mol%), Cs₂CO₃ (2 equiv), in toluene/ethanol (1:1) at 60 °C.[7]

Experimental Protocols

General Procedure for Suzuki Coupling of a 3-Iodo-1H-indazole Derivative

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 3-Iodo-1H-indazole derivative (1.0 equiv.)

  • Aryl or heteroaryl boronic acid (1.2-1.5 equiv.)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Solvent system (e.g., 4:1 dioxane/water)

Procedure:

  • To a reaction vessel, add the 3-iodo-1H-indazole derivative, the boronic acid, and the base.[6]

  • Add the solvent system.[6]

  • Degas the mixture by bubbling an inert gas (Argon or Nitrogen) through the solution for 15-30 minutes.[6]

  • Under a positive pressure of the inert gas, add the palladium catalyst.[6]

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.[6]

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Visualizations

Troubleshooting Workflow for Low Yield in Iodo-Azaindole Suzuki Coupling

TroubleshootingWorkflow Start Low or No Yield Catalyst Check Catalyst System Start->Catalyst Conditions Check Reaction Conditions Start->Conditions Reagents Check Reagents Start->Reagents Poisoning Catalyst Poisoning? Catalyst->Poisoning Activity Catalyst Inactive? Catalyst->Activity Solubility Poor Solubility? Conditions->Solubility Degassing Inadequate Degassing? Conditions->Degassing BoronicAcid Boronic Acid Quality? Reagents->BoronicAcid Iodoazaindole Iodo-azaindole Quality? Reagents->Iodoazaindole Sol_Poisoning Use bulky, electron-rich ligands (e.g., SPhos, XPhos). Use precatalyst. Poisoning->Sol_Poisoning Yes Sol_Activity Use fresh catalyst. Ensure proper storage. Activity->Sol_Activity Yes Sol_Solubility Screen solvents. Increase temperature. Solubility->Sol_Solubility Yes Sol_Degassing Improve degassing procedure (e.g., freeze-pump-thaw). Degassing->Sol_Degassing Yes Sol_BoronicAcid Use fresh boronic acid. Consider boronate esters. BoronicAcid->Sol_BoronicAcid Yes Sol_Iodoazaindole Verify purity of iodo-azaindole. Iodoazaindole->Sol_Iodoazaindole Yes SuzukiCycle cluster_cycle Suzuki Catalytic Cycle cluster_side_reactions Side Reactions Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-I (Iodo-azaindole) PdII R-Pd(II)-X L_n OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-B(OR)₂ Protodeiodination Protodeiodination (R-H) PdII->Protodeiodination [H⁺] PdII_R R-Pd(II)-R' L_n Transmetal->PdII_R Protodeboronation Protodeboronation (R'-H) Transmetal->Protodeboronation [H⁺] Homocoupling Homocoupling (R'-R') Transmetal->Homocoupling O₂ RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regeneration Product R-R' RedElim->Product

References

How to avoid homo-coupling in Sonogashira reactions with iodo-pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Troubleshooting and Preventing Homo-Coupling with Iodo-Pyridines

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to mitigate the formation of homo-coupled byproducts (diynes) during the Sonogashira cross-coupling of iodo-pyridines.

Frequently Asked Questions (FAQs)

Q1: What is homo-coupling in the context of Sonogashira reactions?

A1: Homo-coupling, also known as Glaser or Hay coupling, is a common side reaction where two terminal alkyne molecules react with each other to form a symmetrical 1,3-diyne.[1][2][3][4] This is an undesired process as it consumes your alkyne, reduces the yield of the desired hetero-coupled product (iodo-pyridine coupled with the alkyne), and complicates purification.[3][4]

Q2: Why am I seeing significant homo-coupling with my iodo-pyridine substrate?

A2: The primary causes for homo-coupling are the presence of a copper(I) co-catalyst and oxygen.[1][3][4] Oxygen promotes the oxidative dimerization of the copper acetylide intermediate, which is the key step in the Glaser coupling pathway.[1][3] While the copper co-catalyst is added to increase the rate of the Sonogashira reaction, it is also the primary mediator of this unwanted side reaction.[1][3][5] Iodo-pyridines, being electron-deficient, can sometimes be more challenging substrates, and reaction conditions must be carefully optimized to favor the desired cross-coupling.

Q3: What is the most effective general strategy to prevent homo-coupling?

A3: The most direct and effective strategy is to employ a copper-free Sonogashira protocol .[1][2][5][6][7] By removing the copper(I) co-catalyst, you eliminate the primary mechanistic pathway for Glaser coupling.[2][3] If a copper-catalyzed system is necessary, then rigorously excluding oxygen by using an inert atmosphere (argon or nitrogen) and degassed solvents is critical.[1][4]

Q4: Can the choice of palladium catalyst, ligand, base, or solvent affect homo-coupling?

A4: Absolutely. Each component plays a critical role:

  • Palladium Catalyst & Ligands: The choice of phosphine ligand on the palladium catalyst can influence the extent of homo-coupling. Bulky and electron-rich phosphine ligands can sometimes favor the desired cross-coupling pathway over the side reaction.[1][8] N-Heterocyclic carbene (NHC) palladium complexes have also been used effectively in copper-free protocols.[8]

  • Base: The base is required to deprotonate the terminal alkyne. While amine bases like triethylamine or diethylamine are common, inorganic bases such as K₃PO₄ or Cs₂CO₃ are often used in copper-free systems and can help suppress homo-coupling.[1][9][10]

  • Solvent: The solvent's polarity and coordinating ability can impact the stability and reactivity of the catalytic species. Solvents like THF, toluene, and DMF are commonly used, and the optimal choice often depends on the specific catalyst system and substrates.[1][5]

Troubleshooting Guide

If you are observing significant diyne byproduct formation from your iodo-pyridine Sonogashira reaction, follow these troubleshooting steps.

Troubleshooting_Workflow start High Homo-coupling Observed with Iodo-Pyridine check_atmosphere Is the reaction run under a strictly inert atmosphere? start->check_atmosphere improve_inert Action: Improve Inert Conditions - Use Schlenk line or glovebox - Degas all solvents and reagents - Use freeze-pump-thaw cycles check_atmosphere->improve_inert No check_copper Are you using a copper co-catalyst? check_atmosphere->check_copper Yes improve_inert->check_copper switch_to_copper_free Strong Recommendation: Switch to a Copper-Free Protocol (See Protocol 2) check_copper->switch_to_copper_free Yes check_addition How is the alkyne added? check_copper->check_addition No (Already Cu-free) optimize_copper Optimization (If Cu is required): - Lower CuI loading (e.g., 1-2 mol%) - Use high-purity CuI - Add a reducing agent (e.g., Tin(II) salt) switch_to_copper_free->optimize_copper If not possible end_success Problem Solved: Increased yield of desired product switch_to_copper_free->end_success optimize_copper->check_addition slow_addition Action: Use Slow Addition - Add alkyne dropwise via syringe pump - Keeps alkyne concentration low check_addition->slow_addition All at once review_reagents Review Other Reagents: - Base (try inorganic, e.g., Cs₂CO₃) - Ligand (try bulky, e-rich phosphines) - Temperature (try lower temp first) check_addition->review_reagents Already slow slow_addition->review_reagents review_reagents->end_success

Caption: A flowchart for troubleshooting homo-coupling in Sonogashira reactions.

Reaction Mechanisms: Desired vs. Undesired Pathways

Understanding the catalytic cycles is key to troubleshooting. The desired Sonogashira cross-coupling and the undesired Glaser homo-coupling compete for the copper acetylide intermediate.

Sonogashira_vs_Glaser cluster_sonogashira Sonogashira Cycle (Desired) cluster_glaser Glaser Coupling (Undesired) pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X(L₂) pd0->pd_complex Oxidative Addition (Ar-X) pd_alkyne Ar-Pd(II)-C≡CR(L₂) pd_complex->pd_alkyne Transmetalation product Ar-C≡CR (Desired Product) pd_alkyne->product Reductive Elimination product->pd0 Catalyst Regeneration cu_acetylide_glaser R-C≡C-Cu dimer [Dimer Intermediate] cu_acetylide_glaser->dimer Oxidative Dimerization (+ O₂) homo_product R-C≡C-C≡C-R (Homo-coupled Product) dimer->homo_product alkyne R-C≡C-H cu_acetylide_shared R-C≡C-Cu (Key Intermediate) alkyne->cu_acetylide_shared + Cu(I), Base cu_acetylide_shared->pd_complex To Sonogashira Cycle cu_acetylide_shared->cu_acetylide_glaser To Glaser Cycle

Caption: Competing pathways: Sonogashira cross-coupling vs. Glaser homo-coupling.

Data Presentation: Condition Optimization

The following tables summarize the effect of different reaction conditions on product yield and byproduct formation. Data is illustrative and based on typical outcomes reported in the literature for aryl halides.

Table 1: Comparison of Copper-Catalyzed vs. Copper-Free Sonogashira Reactions

Entry Aryl Halide Terminal Alkyne Catalyst System Conditions Cross-Coupling Yield (%) Homo-coupling Yield (%) Reference
1 2-Iodo-pyridine Phenylacetylene PdCl₂(PPh₃)₂ / CuI Et₃N, THF, rt, Air ~60% ~35% Fictionalized Data
2 2-Iodo-pyridine Phenylacetylene PdCl₂(PPh₃)₂ / CuI Et₃N, THF, rt, Argon >90% <5% [1]
3 2-Iodo-pyridine Phenylacetylene Pd(OAc)₂ / SPhos Cs₂CO₃, Toluene, 80 °C, Argon >95% Not Detected [1]

| 4 | 4-Iodo-anisole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N, THF, rt | 95% | 5% |[1] |

Table 2: Effect of Reaction Parameters on Homo-coupling

Parameter Varied Condition A Homo-coupling (A) Condition B Homo-coupling (B) General Trend
Atmosphere Inert (Argon) Low (<5%) Air High (>30%) Inert atmosphere is critical to suppress homo-coupling.[1][2]
Copper Co-catalyst Absent (Copper-free) Not Detected Present (CuI) Present Copper is the primary mediator of homo-coupling.[2][5]
Alkyne Addition Slow (Syringe Pump) Low All at once Moderate Slow addition keeps alkyne concentration low, disfavoring dimerization.[1]

| Base | Inorganic (Cs₂CO₃) | Very Low | Amine (Et₃N) | Low-Moderate | Inorganic bases are often preferred in copper-free systems.[1] |

Experimental Protocols

Protocol 1: Copper-Catalyzed Sonogashira with Minimized Homo-coupling

This protocol details the steps to rigorously exclude oxygen, which is critical for suppressing Glaser coupling in copper-catalyzed reactions.[1]

  • Reagent Preparation:

    • Ensure all solvents (e.g., THF, Triethylamine) are anhydrous and thoroughly degassed. This can be done by at least three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes.

    • All solid reagents (iodo-pyridine, palladium catalyst, CuI) should be of high purity and dried in a vacuum oven if necessary.

  • Reaction Setup (Schlenk Technique):

    • To a flame-dried Schlenk flask under a positive pressure of argon, add the iodo-pyridine (1.0 mmol, 1.0 equiv.), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%).

    • Add the degassed solvent (e.g., THF, 5 mL) and the degassed amine base (e.g., triethylamine, 3.0 mmol, 3.0 equiv) via syringe.

  • Reaction Execution:

    • Stir the mixture and add the terminal alkyne (1.1 mmol, 1.1 equiv) dropwise via syringe over 5-10 minutes.

    • Maintain a positive pressure of inert gas throughout the reaction.

    • Heat the reaction as required (e.g., 50-70 °C) and monitor its progress by TLC or GC/MS.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.[1]

Protocol 2: Copper-Free Sonogashira Reaction

This protocol provides a general method for performing a Sonogashira reaction without a copper co-catalyst to completely avoid Glaser coupling.[1][4]

  • Reagent Preparation:

    • Ensure all solvents (e.g., Toluene) are anhydrous and degassed.

    • The iodo-pyridine, terminal alkyne, palladium catalyst, ligand, and base should be of high purity.

  • Reaction Setup (Glovebox or Schlenk Technique):

    • To a flame-dried Schlenk flask under an argon atmosphere, add the iodo-pyridine (1.0 mmol, 1.0 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and a suitable phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

    • Add the inorganic base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 mmol, 2.0 equiv).

    • Add the anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.

  • Reaction Execution:

    • Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.

    • Add the terminal alkyne (1.2 mmol, 1.2 equiv) via syringe.

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC/MS.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent, filter through a pad of celite to remove inorganic salts, and wash the pad with additional solvent.

    • Concentrate the filtrate and purify the crude product by column chromatography.[1]

References

Technical Support Center: Purification of Tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude reaction mixtures of Tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude Tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate reaction mixture?

A1: Common impurities can arise from starting materials, reagents, and side reactions. These may include:

  • Unreacted Starting Material: Tert-butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate.

  • Iodinating Agent Residues: Residual N-iodosuccinimide (NIS), iodine, or other iodinating reagents.

  • Di-iodinated Byproducts: Formation of di-iodo-1H-pyrrolo[3,2-c]pyridine species.

  • Positional Isomers: Depending on the synthetic route, small amounts of other iodo-isomers may be present.

  • Deprotected Product: 3-Iodo-1H-pyrrolo[3,2-c]pyridine, resulting from the loss of the Boc protecting group, which can occur in the presence of acid.

  • Solvent and Reagent Adducts: Byproducts formed from reactions with solvents or other reagents present in the mixture.

Q2: What is the recommended first step in purifying the crude reaction mixture?

A2: Before attempting purification, it is highly recommended to perform a preliminary analysis of the crude mixture using techniques such as Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). This will help in identifying the major components, including the desired product and key impurities, and will guide the selection of an appropriate purification strategy.

Q3: Is Tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate stable during purification?

A3: N-Boc protected compounds can be sensitive to acidic conditions, which may lead to the cleavage of the Boc group. Care should be taken to use neutral or slightly basic conditions during workup and purification. Prolonged exposure to silica gel, which can be slightly acidic, may also lead to some degradation.

Troubleshooting Guides

Column Chromatography

Issue 1: Poor separation of the desired product from impurities on a silica gel column.

  • Potential Cause: Inappropriate solvent system.

  • Troubleshooting Step:

    • TLC Analysis: Systematically test various solvent systems using TLC to identify an eluent that provides good separation between the product and impurities. A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.

    • Rf Value: Aim for a solvent system that gives the desired product an Rf value between 0.2 and 0.4 on the TLC plate for optimal separation on a column.

    • Gradient Elution: If a single solvent system does not provide adequate separation, a gradient elution, gradually increasing the polarity of the mobile phase, may be effective.

  • Potential Cause: Column overloading.

  • Troubleshooting Step: Reduce the amount of crude material loaded onto the column. A general guideline is to use a ratio of 1:30 to 1:100 of crude material to silica gel by weight, depending on the difficulty of the separation.

  • Potential Cause: The compound is streaking on the TLC plate and column.

  • Troubleshooting Step: For nitrogen-containing compounds, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can often improve peak shape and separation by neutralizing acidic sites on the silica gel.

Issue 2: The product is not eluting from the column.

  • Potential Cause: The eluent is not polar enough.

  • Troubleshooting Step: Gradually increase the polarity of the solvent system. For example, if you are using a hexanes/ethyl acetate mixture, increase the percentage of ethyl acetate. If the compound still does not elute, a more polar solvent like methanol in dichloromethane may be necessary.

Issue 3: The product is degrading on the column.

  • Potential Cause: The silica gel is too acidic.

  • Troubleshooting Step:

    • Neutralize Silica: Use silica gel that has been pre-treated with a base, such as triethylamine in the eluent, to neutralize its acidity.

    • Alternative Stationary Phase: Consider using a different stationary phase, such as alumina (neutral or basic), which is less acidic than silica gel.

Recrystallization

Issue 1: The product does not crystallize.

  • Potential Cause: The chosen solvent is too good a solvent for the compound.

  • Troubleshooting Step:

    • Solvent Screening: Experiment with a variety of solvents and solvent pairs. A good recrystallization solvent should dissolve the compound when hot but not when cold.

    • Anti-Solvent Addition: Dissolve the crude product in a small amount of a good solvent and then slowly add a poor solvent (an "anti-solvent") until the solution becomes turbid. Gently heat to redissolve and then allow to cool slowly. Common solvent systems for N-Boc protected compounds include ethyl acetate/hexanes, dichloromethane/hexanes, and ethanol/water.

  • Potential Cause: The presence of impurities is inhibiting crystallization.

  • Troubleshooting Step: If the crude product is an oil or contains significant impurities, it may be necessary to first purify it by column chromatography to obtain a solid that is more amenable to recrystallization.

Issue 2: Low recovery of the product after recrystallization.

  • Potential Cause: The product has significant solubility in the cold recrystallization solvent.

  • Troubleshooting Step:

    • Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • Cooling: Ensure the solution is thoroughly cooled, preferably in an ice bath, to maximize precipitation before filtration.

    • Solvent Choice: Re-evaluate the solvent system to find one in which the product has lower solubility at cold temperatures.

Data Presentation

Table 1: Typical Physical Properties and Chromatographic Parameters

PropertyValue
Molecular FormulaC₁₂H₁₃IN₂O₂[1]
Molecular Weight344.15 g/mol [1]
AppearanceOff-white to yellow solid
Typical TLC EluentHexanes:Ethyl Acetate (e.g., 7:3 to 1:1 v/v)
TLC VisualizationUV light (254 nm), Potassium Permanganate stain
Expected Purity after Column>95%
Expected Purity after Recrystallization>98%

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol provides a general guideline. The optimal solvent system should be determined by TLC analysis.

Materials:

  • Crude Tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes (or petroleum ether)

  • Ethyl acetate (or dichloromethane)

  • Triethylamine (optional)

  • TLC plates (silica gel 60 F254)

  • Glass column with stopcock

  • Collection tubes

Procedure:

  • TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane). Spot the solution on a TLC plate and develop it in various ratios of hexanes:ethyl acetate (e.g., 9:1, 8:2, 7:3, 1:1). Visualize the plate under UV light and/or with a potassium permanganate stain to determine the solvent system that gives the best separation with an Rf of ~0.3 for the product.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to pack, ensuring there are no air bubbles.

    • Drain the solvent until the level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin eluting the column, collecting fractions in separate tubes.

    • If using a gradient, gradually increase the proportion of the more polar solvent.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product. .

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: Purification by Recrystallization

This protocol is suitable for purifying the solid product obtained after initial purification, such as by column chromatography.

Materials:

  • Partially purified Tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate

  • Recrystallization solvent (e.g., ethanol, isopropanol, ethyl acetate, hexanes, or a mixture)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the product in various solvents at room temperature and with heating to find a suitable solvent or solvent pair.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored by impurities, a small amount of activated charcoal can be added, and the solution briefly heated and then hot-filtered to remove the charcoal.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Mandatory Visualization

Purification_Workflow crude Crude Reaction Mixture tlc_lcms TLC / LC-MS Analysis crude->tlc_lcms column_chrom Column Chromatography tlc_lcms->column_chrom Identify Impurity Profile pure_product Pure Product (>98%) column_chrom->pure_product Fractions containing pure product impurities Impurities column_chrom->impurities Impure Fractions recrystallization Recrystallization recrystallization->pure_product Purified Crystals recrystallization->impurities Mother Liquor pure_product->recrystallization For higher purity

Caption: A general workflow for the purification of Tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate.

Troubleshooting_Column_Chromatography start Poor Separation in Column Chromatography check_tlc Re-evaluate TLC with multiple solvent systems start->check_tlc rf_ok Is Rf of product ~0.3? check_tlc->rf_ok adjust_solvent Adjust solvent polarity rf_ok->adjust_solvent No check_loading Check column loading rf_ok->check_loading Yes adjust_solvent->check_tlc overloaded Is column overloaded? check_loading->overloaded reduce_load Reduce sample load overloaded->reduce_load Yes check_streaking Is there streaking? overloaded->check_streaking No success Improved Separation reduce_load->success add_base Add triethylamine to eluent check_streaking->add_base Yes check_streaking->success No add_base->success

Caption: A troubleshooting decision tree for poor separation during column chromatography.

References

Technical Support Center: Enhancing Pyrrolopyridine Derivative Solubility for Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges associated with the solubility of pyrrolopyridine derivatives in experimental settings. Below you will find troubleshooting guides and frequently asked questions to help you overcome these issues and ensure the success of your reactions.

Frequently Asked Questions (FAQs)

Q1: My pyrrolopyridine derivative is poorly soluble in most common organic solvents. What are the initial steps I should take to improve its solubility for a reaction?

A1: Poor solubility is a frequent challenge with heterocyclic compounds like pyrrolopyridines. The first step is to systematically assess a range of solvents with varying polarities. If simple solvent selection is insufficient, employing a co-solvent system is a practical next step. This involves dissolving your compound in a small amount of a good, water-miscible organic solvent (like DMSO or DMF) before adding it to the main reaction solvent. For ionizable pyrrolopyridine derivatives, adjusting the pH of the reaction mixture can also significantly enhance solubility.

Q2: Can changing the pH of my reaction mixture adversely affect my pyrrolopyridine derivative or the reaction itself?

A2: Adjusting the pH can be a very effective way to increase the solubility of pyrrolopyridine derivatives, which often contain basic nitrogen atoms that can be protonated to form more soluble salts. However, it is crucial to consider the stability of your specific derivative and the tolerance of your reagents to acidic or basic conditions. Extreme pH values can lead to degradation of your compound or unwanted side reactions. It is recommended to perform small-scale stability tests at the desired pH before proceeding with your main reaction.

Q3: Are there any structural modifications I can consider in my synthesis plan to improve the solubility of future pyrrolopyridine analogues?

A3: Yes, medicinal chemistry strategies can be employed to enhance solubility. Introducing polar functional groups, such as hydroxyl (-OH) or amino (-NH2) groups, can increase hydrophilicity. Disrupting molecular planarity and symmetry, for instance by adding non-planar substituents, can also improve solubility by reducing crystal lattice energy.[1]

Troubleshooting Guides

Issue: My pyrrolopyridine derivative precipitates out of the reaction mixture upon addition.

Potential Cause Troubleshooting Steps
Low intrinsic solubility in the chosen solvent. 1. Attempt to dissolve the compound in a small amount of a high-solubility co-solvent like DMSO or DMF before adding it to the reaction. 2. If the compound is ionizable, try adjusting the pH of the reaction mixture with a suitable acid or base to form a more soluble salt.
The reaction temperature is too low. 1. Gradually increase the reaction temperature while monitoring for any signs of degradation. 2. Ensure the compound is fully dissolved at the higher temperature before proceeding.
"Salting out" effect. If your reaction involves high concentrations of salts, this can decrease the solubility of your organic compound. If possible, consider reducing the salt concentration or using alternative reagents.

Issue: The reaction is sluggish or incomplete, and I suspect poor solubility is the cause.

Potential Cause Troubleshooting Steps
Limited availability of the dissolved pyrrolopyridine derivative for the reaction. 1. Increase the proportion of the co-solvent in your solvent system. 2. If applicable, further adjust the pH to maximize solubility. 3. Increase the reaction temperature to enhance solubility and reaction rate, provided the reactants and products are stable.
The solid form of the compound has a very slow dissolution rate. Consider techniques to increase the surface area of your compound, such as micronization (reducing particle size), before adding it to the reaction.

Data Presentation: Solubility of Pyrrolopyridine Derivatives

The following table summarizes the solubility of several key pyrrolopyridine derivatives in common laboratory solvents. This data can guide your initial solvent selection and co-solvent strategies.

CompoundSolventSolubilityReference
Vemurafenib DMSO100 mg/mL[2]
EthanolVery poorly soluble[2]
Water~25-50 µM[2]
Tofacitinib (citrate) DMSO~10 mg/mL[3]
Dimethyl formamide~5 mg/mL[3]
WaterSlightly soluble[4]
Ethanol (99.5%)Very slightly soluble[4]
Ruxolitinib DMSO~5 mg/mL[5]
Ethanol~13 mg/mL[5]
WaterVery poorly soluble (~25-50 µM)[6]

Experimental Protocols

Protocol 1: Determination of Thermodynamic Solubility using the Shake-Flask Method

This protocol outlines the universally accepted shake-flask method for determining the equilibrium solubility of a compound.[7][8][9]

Materials:

  • Pyrrolopyridine derivative (solid)

  • Selected solvent (e.g., water, buffer, organic solvent)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Add an excess amount of the solid pyrrolopyridine derivative to a glass vial. The excess solid should be visually apparent.

  • Add a known volume of the desired solvent to the vial.

  • Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

  • Shake the vial for a sufficient time to reach equilibrium (typically 24-48 hours). To confirm equilibrium, samples can be taken at different time points (e.g., 24h and 48h) to ensure the concentration is no longer changing.

  • After the incubation period, remove the vial and let any undissolved solid settle.

  • Carefully withdraw a sample of the supernatant.

  • To remove any remaining solid particles, centrifuge the sample at high speed.

  • Accurately dilute the clear supernatant with a suitable solvent.

  • Quantify the concentration of the pyrrolopyridine derivative in the diluted sample using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).

  • The determined concentration represents the thermodynamic solubility of the compound in the chosen solvent at the specified temperature.

Protocol 2: Improving Solubility using a Co-solvent System

This protocol describes a general method for using a co-solvent to enhance the solubility of a pyrrolopyridine derivative for a chemical reaction.

Materials:

  • Pyrrolopyridine derivative

  • Primary reaction solvent (e.g., toluene, THF)

  • Co-solvent (e.g., DMSO, DMF, NMP)

  • Reaction vessel

Procedure:

  • In a separate small, dry vial, weigh the required amount of your pyrrolopyridine derivative.

  • Add a minimal volume of the co-solvent (e.g., DMSO) to the vial, just enough to fully dissolve the compound. Gentle warming or sonication can be used to aid dissolution.

  • In the main reaction vessel, add the primary reaction solvent and any other soluble reagents.

  • While stirring the contents of the reaction vessel, slowly add the concentrated solution of your pyrrolopyridine derivative from the small vial.

  • Observe the reaction mixture for any signs of precipitation. If precipitation occurs, you may need to slightly increase the proportion of the co-solvent in the total reaction volume.

  • Proceed with your reaction as planned. Remember to account for the co-solvent in your total reaction volume and consider its potential effects on the reaction.

Protocol 3: pH-Dependent Solubility Profile Determination

This protocol allows for the determination of a compound's solubility at various pH values, which is particularly useful for ionizable pyrrolopyridine derivatives.

Materials:

  • Pyrrolopyridine derivative

  • A series of buffers covering the desired pH range (e.g., pH 2 to 10)

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

  • pH meter

  • Shake-flask method materials (as listed in Protocol 1)

Procedure:

  • Set up a series of vials, one for each pH value to be tested.

  • To each vial, add an excess amount of the solid pyrrolopyridine derivative.

  • Add a known volume of the appropriate buffer to each vial.

  • Use the 0.1 M HCl or 0.1 M NaOH solutions to finely adjust the pH of each slurry to the target value, measuring with a calibrated pH meter.

  • Follow steps 3 through 10 of the Shake-Flask Method (Protocol 1) for each vial.

  • Plot the measured solubility as a function of the final measured pH of each solution to generate the pH-solubility profile.

Visualizations

experimental_workflow start Poorly Soluble Pyrrolopyridine Derivative solubility_test Initial Solubility Screening (Various Solvents) start->solubility_test soluble Soluble? (Yes/No) solubility_test->soluble proceed Proceed with Reaction soluble->proceed Yes cosolvent Co-solvent Strategy soluble->cosolvent No ph_adjust pH Adjustment Strategy soluble->ph_adjust No dissolve_cosolvent Dissolve in min. co-solvent (e.g., DMSO) cosolvent->dissolve_cosolvent check_pka Determine pKa of compound ph_adjust->check_pka add_to_reaction Add to reaction mixture dissolve_cosolvent->add_to_reaction add_to_reaction->proceed adjust_ph Adjust pH of reaction medium check_pka->adjust_ph adjust_ph->proceed

Troubleshooting workflow for improving solubility.

jak_stat_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT Receptor->STAT Recruits & Phosphorylates JAK->Receptor Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes DNA DNA STAT_dimer->DNA Translocates & Binds Pyrrolopyridine Pyrrolopyridine Inhibitor (e.g., Tofacitinib) Pyrrolopyridine->JAK Inhibits Gene_Transcription Gene Transcription DNA->Gene_Transcription Initiates

JAK-STAT signaling pathway and inhibition.

wnt_beta_catenin_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP Receptor Complex Wnt->Frizzled_LRP Binds Dsh Dishevelled Frizzled_LRP->Dsh Activates Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) Dsh->Destruction_Complex Inhibits Beta_Catenin β-Catenin Destruction_Complex->Beta_Catenin Phosphorylates for Degradation (Wnt OFF) Proteasome Proteasomal Degradation Beta_Catenin->Proteasome Degraded (Wnt OFF) TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Translocates & Binds (Wnt ON) Pyrrolopyridine Pyrrolopyridine Inhibitor Pyrrolopyridine->Destruction_Complex Modulates (Context-dependent) Target_Genes Target Gene Transcription TCF_LEF->Target_Genes Activates

Wnt/β-catenin signaling pathway.

References

Technical Support Center: Selective Cross-Coupling of Polyhalogenated Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding catalyst selection for the selective cross-coupling of polyhalogenated pyridines.

Frequently Asked Questions (FAQs)

FAQ 1: What is the general order of reactivity for halogens on a pyridine ring in palladium-catalyzed cross-coupling?

The reactivity of halogens on a pyridine ring is primarily governed by electronic effects. The electron-withdrawing nature of the pyridine nitrogen makes the C2 (ortho) and C4 (para) positions more electrophilic and thus more susceptible to oxidative addition by a palladium(0) catalyst.[1]

  • General Reactivity: For many common substrates like 2,4- and 2,5-dihalopyridines, the "innate" preference for oxidative addition is at the C2 position, which is alpha to the nitrogen.[1]

  • Influencing Factors: While this provides a general guideline, the ultimate site selectivity is a complex interplay of electronic factors, steric hindrance from other substituents, and the specific reaction conditions (catalyst, ligand, solvent, base).[1][2] The choice of ligand is particularly crucial for overriding the innate substrate preference.[3]

FAQ 2: How do I achieve C4-selectivity in the cross-coupling of a 2,4-dichloropyridine? This is a common challenge.

Achieving high selectivity for the C4 position often requires moving beyond standard catalyst systems and employing ligand-controlled strategies.

  • Sterically Hindered Ligands: The most effective strategy is to use a palladium catalyst with a very sterically bulky ancillary ligand.[4] N-heterocyclic carbene (NHC) ligands such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) and its saturated analogue SIPr are highly effective at directing the reaction to the C4 position, achieving selectivity ratios of approximately 10:1 or higher.[3][5] The steric bulk of the ligand is critical for optimal selectivity.[3]

  • Recommended Precatalyst: A commercially available and effective precatalyst for this transformation is Pd(PEPPSI)(IPr) .[5][6]

  • Ligand-Free Conditions: Remarkably, in some Suzuki-Miyaura couplings, ligand-free "Jeffery" conditions have been shown to dramatically increase C4-selectivity to greater than 99:1.[5]

FAQ 3: Which type of cross-coupling reaction is suitable for forming C-N bonds on a polyhalogenated pyridine?

The Buchwald-Hartwig amination is the premier palladium-catalyzed method for forming carbon-nitrogen (C-N) bonds between an aryl halide and an amine.[7][8][9] This reaction is highly versatile and its development has allowed for the synthesis of a wide array of aryl amines that were previously difficult to access.[8] For challenging substrates like unprotected aminopyridines, specialized ligands and precatalysts are available. For example, RuPhos and BrettPhos precatalysts used with a strong, non-nucleophilic base like LiHMDS have been successfully employed for the C,N-cross coupling of unprotected 3-halo-2-aminopyridines.[10]

Troubleshooting Guide

Problem 1: My reaction shows poor or no regioselectivity. I'm getting a mixture of isomers.

Poor regioselectivity is a common issue and can often be traced back to the catalyst system or reaction conditions.

  • Cause: The chosen ligand may not be sufficiently able to differentiate between the electronic and steric environments of the two halogen positions. Standard phosphine ligands like PPh₃ are often not effective for controlling selectivity in these systems.[11]

  • Solution 1: Switch to a Control Ligand: For C4-selectivity in 2,4-dichloropyridines, switch to a catalyst system with a bulky NHC ligand like IPr or SIPr.[3][5] The steric hindrance of the ligand can override the substrate's natural reactivity pattern.

  • Solution 2: Optimize Solvent: The choice of solvent can be critical. It has been observed that the use of polar solvents can lead to an erosion of regioselectivity.[3] Consider switching from polar aprotic solvents to less polar options like 1,4-dioxane or toluene.

  • Solution 3: Re-evaluate Base: Ensure the base is appropriate for the chosen coupling reaction (e.g., K₂CO₃ or K₃PO₄ for many Suzuki couplings, NaOt-Bu or LiHMDS for Buchwald-Hartwig aminations).[6][10]

Problem 2: The reaction is sluggish or stalls completely before the starting material is consumed.

Reaction stalling can be due to catalyst deactivation or issues with reagent purity/activity.

  • Cause 1: Catalyst Deactivation: The pyridine nitrogen itself can coordinate to the palladium catalyst, leading to the formation of inactive or off-cycle species that poison the catalyst.[12]

  • Solution 1: Use a Precatalyst: Modern, well-defined precatalysts (e.g., G3/G4 Buchwald precatalysts, PEPPSI complexes) are designed for clean and efficient generation of the active Pd(0) species, which can mitigate some deactivation pathways.[13]

  • Cause 2: Inefficient Catalyst Generation: If using a Pd(II) source like Pd(OAc)₂, the reduction to the active Pd(0) species may be inefficient.[14]

  • Solution 2: Pre-activate the Catalyst: Before adding the coupling partners, stir the Pd(II) source and the ligand in the solvent for a period, sometimes with gentle heating, to ensure the active LPd(0) species is formed.[13]

  • Cause 3: Poor Reagent Quality: Boronic acids can degrade over time, especially if not stored properly. Organometallic reagents (Grignard, organozinc) can have a lower-than-expected titer.

  • Solution 3: Verify Reagent Quality: Use freshly purchased boronic acid or recrystallize old batches. Titrate organometallic reagents before use to determine their exact concentration.

Problem 3: I am observing significant amounts of di-substituted product instead of the desired mono-substituted product.

The formation of di-coupled products occurs when the second halogen reacts after the first.

  • Cause: The reaction conditions (high temperature, long reaction time, high catalyst loading) are too harsh, or the mono-substituted product is of comparable or higher reactivity than the starting material.

  • Solution 1: Reduce Reaction Time and Temperature: Monitor the reaction closely by TLC or GC/LC-MS and stop it once the starting material is consumed and before significant di-substitution occurs. Lowering the temperature can often improve selectivity.

  • Solution 2: Adjust Stoichiometry: Use a slight excess (e.g., 1.1 equivalents) of the coupling partner relative to the polyhalogenated pyridine to favor mono-substitution. Using a large excess can drive the reaction towards di-substitution.

  • Solution 3: Lower Catalyst Loading: High catalyst loading can sometimes lead to over-reaction. Try reducing the catalyst loading (e.g., from 3 mol% to 1 mol%).

Data Presentation: Catalyst Performance in Selective Coupling

The tables below summarize quantitative data for achieving C4-selectivity in the Suzuki-Miyaura coupling of 2,4-dichloropyridine derivatives.

Table 1: Ligand-Controlled C4-Selective Suzuki-Miyaura Coupling Reaction of a substituted 2,4-dichloropyridine with an arylboronic acid.

Catalyst SystemBaseSolventTemp (°C)C4:C2 SelectivityYield (%)Reference
Pd(PEPPSI)(IPr) (3 mol%)K₂CO₃1,4-Dioxane80-1002.5:1 to 10.4:160-85[5][6]
(η³-1-ᵗBu-indenyl)Pd(SIPr)(Cl)KFTHFRT~10:170-90[5]
Pd(OAc)₂ / IPrK₃PO₄Toluene100High C4~80[5]
Ligand-Free ("Jeffery" conditions)K₂CO₃NMP/H₂O80>99:150-75[5][6]

Experimental Protocols

Protocol 1: General Procedure for C4-Selective Suzuki-Miyaura Coupling using a Pd-NHC Catalyst [6]

This protocol is representative for the C4-arylation of 2,4-dichloropyridine using the Pd(PEPPSI)(IPr) catalyst.

Reagents & Equipment:

  • Pd(PEPPSI)(IPr) complex

  • 2,4-Dichloropyridine

  • Arylboronic acid (1.1 equivalents)

  • Potassium Carbonate (K₂CO₃, 2.0 equivalents)

  • Anhydrous 1,4-dioxane

  • Oven-dried reaction vial with a screw cap and PTFE septum

  • Magnetic stirrer and heating plate

  • Inert atmosphere glovebox

Procedure:

  • Preparation: Inside a glovebox, add 2,4-dichloropyridine (1.0 eq.), the arylboronic acid (1.1 eq.), and K₂CO₃ (2.0 eq.) to the reaction vial.

  • Catalyst Addition: Add the Pd(PEPPSI)(IPr) catalyst (3 mol%) to the vial.

  • Solvent Addition: Add anhydrous 1,4-dioxane to achieve the desired concentration (e.g., 0.5 M with respect to the dichloropyridine).

  • Reaction: Seal the vial tightly with the screw cap. Remove the vial from the glovebox and place it on the pre-heated stirrer plate set to 80 °C.

  • Stirring: Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, quench the reaction with the addition of water. Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to isolate the desired C4-arylated product.

Visualizations: Workflows and Logic Diagrams

catalyst_selection_workflow Catalyst Selection Logic for 2,4-Dichloropyridine sub Start: Substrate is 2,4-Dichloropyridine goal What is the desired regioselectivity? sub->goal c4_select C4-Arylation (Challenging Selectivity) goal->c4_select C4 c2_select C2-Arylation ('Innate' Selectivity) goal->c2_select C2 c4_strat Strategy: Ligand-Controlled Coupling c4_select->c4_strat c2_strat Strategy: Standard Conditions c2_select->c2_strat c4_cat Recommended Catalyst: - Pd(PEPPSI)(IPr) - Pd(0) + Bulky NHC Ligand (IPr, SIPr) - Ligand-Free (Jeffery Conditions) c4_strat->c4_cat c2_cat Recommended Catalyst: - Pd(PPh3)4 - Pd(dppf)Cl2 c2_strat->c2_cat experimental_workflow General Experimental Workflow prep 1. Reagent Prep (Inert Atmosphere Glovebox) add 2. Add Reagents & Catalyst to Vial prep->add seal 3. Seal Vial & Add Solvent add->seal react 4. Heat & Stir (12-24h) seal->react workup 5. Quench & Aqueous Workup react->workup purify 6. Column Chromatography workup->purify analyze 7. Product Analysis (NMR, MS) purify->analyze

References

Preventing dehalogenation of iodo-heterocycles during palladium catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Preventing Dehalogenation of Iodo-heterocycles

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to mitigate and prevent the undesired side reaction of hydrodehalogenation in palladium-catalyzed cross-coupling reactions involving iodo-heterocycles.

Frequently Asked Questions (FAQs)

Q1: What is hydrodehalogenation in the context of palladium-catalyzed reactions?

A1: Hydrodehalogenation is a common side reaction where the halogen atom (in this case, iodine) on a heterocyclic starting material is replaced by a hydrogen atom instead of the intended coupling partner.[1][2] This leads to the formation of a reduced, non-iodinated heterocycle as a byproduct, which lowers the yield of the desired product and complicates purification.[1]

Q2: What are the primary causes of hydrodehalogenation?

A2: The principal cause of hydrodehalogenation is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[1][3] This Pd-H intermediate can transfer a hydride to the heterocyclic substrate, leading to the dehalogenated byproduct.[4] Key factors contributing to the formation of Pd-H species include:

  • Hydride Sources: Solvents (like alcohols or DMF), amine bases, or trace amounts of water can act as hydride sources.[1][2][3]

  • Reaction Kinetics: If the desired cross-coupling reaction is slow, the competing dehalogenation pathway can become more prominent.[2]

  • Catalyst Activity: Highly active palladium catalysts can sometimes preferentially promote the hydrodehalogenation pathway.[1][2]

  • Substrate Nature: Electron-rich or sterically hindered iodo-heterocycles can be more susceptible to this side reaction.[1]

Q3: Why are iodo-heterocycles particularly susceptible to dehalogenation?

A3: The carbon-halogen bond strength decreases in the order C-Cl > C-Br > C-I.[1] The weaker carbon-iodine bond makes iodo-heterocycles highly reactive. While this high reactivity is beneficial for the initial oxidative addition step in the catalytic cycle, it also makes them more prone to the undesired hydrodehalogenation side reaction compared to their bromo or chloro counterparts.[1][3]

Q4: How do N-heterocycles specifically contribute to the problem?

A4: N-heterocyclic halides, such as those containing pyridine, indole, or pyrazole moieties, are particularly susceptible to dehalogenation.[3] The nitrogen atom in the heterocycle can coordinate to the palladium center, which can inhibit the catalytic cycle and provide more opportunity for side reactions.[3] For heterocycles with an N-H bond (e.g., indoles, pyrroles), the acidic proton can be removed by the base, increasing the electron density of the ring and potentially influencing the reaction outcome.[3][5] Protecting the N-H group is a common strategy to suppress dehalogenation.[3][5]

Q5: Can the choice of coupling partner (e.g., boronic acid in Suzuki coupling) influence dehalogenation?

A5: Yes. While the iodo-heterocycle is the primary factor, a slow transmetalation step with the organoboron reagent can give the palladium intermediate more time to undergo competing side reactions like dehalogenation.[3] Therefore, using highly active and stable organoboron reagents can help minimize this side reaction by promoting a faster forward reaction.[3]

Troubleshooting Guide for Dehalogenation

This guide is designed to help you systematically address the issue of hydrodehalogenation in your palladium-catalyzed cross-coupling reactions.

IssuePotential Cause(s)Recommended Action(s)
High Levels of Dehalogenated Byproduct Inappropriate Ligand: The ligand may not be effectively promoting the desired reductive elimination over the dehalogenation pathway.[3]Ligand Screening: Switch to bulkier, more electron-rich phosphine ligands (e.g., XPhos, SPhos, DavePhos) or N-heterocyclic carbene (NHC) ligands.[1][2][3][6] These can accelerate the desired C-C bond formation.
Unsuitable Base: The base might be too strong, nucleophilic, or a source of hydrides.[3] Amine bases can sometimes be hydride sources.[2]Base Optimization: Try weaker, non-nucleophilic inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃.[1][3] Avoid strong alkoxide bases if possible.[3]
Sub-optimal Solvent: The solvent could be a hydride source (e.g., alcohols, DMF).[1][2][3]Solvent Change: Use aprotic solvents like toluene, dioxane, or THF.[1][3] If a protic solvent is necessary, consider using it in a mixed solvent system at lower concentrations.[3]
Presence of Water/Protic Impurities: Trace water can serve as a proton/hydride source.[1][3]Control Water Content: If aiming for anhydrous conditions, ensure all reagents and solvents are rigorously dried. In aqueous systems, carefully control and screen the water ratio.[3]
Problematic N-Heterocyclic Substrates Coordination of Nitrogen to Palladium: The nitrogen atom of the heterocycle can inhibit the catalyst.[3]Use Specialized Ligands: Buchwald's biaryl phosphine ligands are often effective for these substrates.[3]
Acidity of N-H Bond: For heterocycles with an N-H bond (e.g., indoles, pyrroles), the proton can participate in side reactions.[3]Protecting Groups: Protect the nitrogen with a suitable group (e.g., Boc, SEM) to prevent catalyst inhibition and unwanted side reactions.[3][5]
Sluggish Reaction Leading to Side Products Slow Oxidative Addition: The initial step of the catalytic cycle may be slow.Increase Temperature: Carefully increasing the reaction temperature can sometimes accelerate the desired reaction, but this must be balanced as high temperatures can also favor dehalogenation.[3][7]
Slow Transmetalation: The transfer of the organic group from the coupling partner to palladium may be the rate-limiting step.[3]Use a More Active Catalyst: Consider using a pre-catalyst that readily forms the active Pd(0) species.[3] Ensure the coupling partner (e.g., boronic acid) is of high purity and reactivity.[3]

Data Presentation

Table 1: Effect of Reaction Parameters on Dehalogenation

The following table summarizes general trends observed when modifying reaction parameters to minimize hydrodehalogenation. Actual results will vary depending on the specific substrates and reaction conditions.

ParameterModificationRationaleExpected Outcome
Ligand Switch to bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos)Promotes faster reductive elimination of the desired product.[1][3]Decrease in dehalogenation.
Base Switch from strong/amine bases to weaker inorganic bases (e.g., K₃PO₄, Cs₂CO₃)Reduces the formation of Pd-H species.[1][3]Decrease in dehalogenation.
Solvent Switch from protic/reducible solvents (alcohols, DMF) to aprotic solvents (toluene, dioxane)Eliminates a potential hydride source.[1][2]Decrease in dehalogenation.
Temperature Lower the reaction temperatureReduces the rate of the competing dehalogenation pathway.[1]Decrease in dehalogenation.
Substrate Protect N-H group on heterocycles (e.g., with Boc)Prevents catalyst inhibition and unwanted side reactions.[3][5]Decrease in dehalogenation.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling (Troubleshooting Application)

This protocol is a starting point and should be optimized for specific substrates.

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the iodo-heterocycle (1.0 eq.), the boronic acid derivative (1.2-1.5 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).[1]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure anaerobic conditions.[1]

  • Solvent Addition: Add the degassed solvent (e.g., toluene, 5 mL) via syringe.[1] If an aqueous system is used, add degassed water at this stage.[1]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[1]

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol for GC-MS Analysis to Quantify Dehalogenation

This method can be used to determine the ratio of the desired product to the dehalogenated byproduct.

  • Sample Preparation: Take a small aliquot (~50 µL) of the crude reaction mixture. Dilute it with a suitable solvent (e.g., 1 mL of ethyl acetate). Add a known amount of an internal standard (e.g., dodecane) that does not co-elute with other components. Filter the sample if necessary.[1]

  • GC-MS Instrument Setup:

    • Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).[1]

    • Column: Use a standard non-polar capillary column (e.g., HP-5MS).[1]

    • Method:

      • Injector Temperature: 250 °C.[1]

      • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5-10 minutes (program should be optimized for specific compounds).[1]

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[1]

      • MS Detector: Operate in electron ionization (EI) mode, scanning an appropriate mass range (e.g., 50-500 m/z).[1]

  • Data Analysis: Identify the peaks corresponding to the desired product and the dehalogenated byproduct by their retention times and mass spectra.[1] Calculate the relative amounts based on the peak areas relative to the internal standard.

Visualizations

G start Pd(0)L2 + Iodo-heterocycle oxidative_addition Oxidative Addition start->oxidative_addition intermediate Heterocycle-Pd(II)-I oxidative_addition->intermediate transmetalation Transmetalation (with R-B(OH)2) intermediate->transmetalation Desired Pathway hydride_formation Pd-H Formation (from Base/Solvent/H2O) intermediate->hydride_formation Competing Pathway cc_intermediate Heterocycle-Pd(II)-R transmetalation->cc_intermediate reductive_elimination Reductive Elimination cc_intermediate->reductive_elimination product Desired Cross-Coupled Product reductive_elimination->product dehalogenation_re Reductive Elimination hydride_formation->dehalogenation_re byproduct Dehalogenated Byproduct dehalogenation_re->byproduct

Caption: Competing pathways in palladium-catalyzed cross-coupling reactions.

G cluster_ligand Step 1: Ligand Optimization cluster_base Step 2: Base Optimization cluster_solvent Step 3: Solvent Change cluster_temp Step 4: Temperature Adjustment start Significant Dehalogenation Observed ligand Screen Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos) start->ligand If issue persists base Switch to Weaker Inorganic Base (e.g., K3PO4, Cs2CO3) ligand->base If issue persists solvent Use Aprotic Solvent (e.g., Toluene, Dioxane) base->solvent If issue persists temp Lower Reaction Temperature solvent->temp If issue persists end Dehalogenation Minimized temp->end

Caption: Systematic workflow for troubleshooting hydrodehalogenation.

G dehalogenation Hydrodehalogenation ligand Ligand (Less Bulky / Electron-Poor) ligand->dehalogenation Promotes base Base (Strong / Amine-based) base->dehalogenation Promotes solvent Solvent (Protic / Reducible) solvent->dehalogenation Promotes temp Temperature (High) temp->dehalogenation Promotes substrate Substrate (N-H Heterocycle) substrate->dehalogenation Promotes water Impurities (e.g., Water) water->dehalogenation Promotes

Caption: Key reaction parameters that can promote dehalogenation.

References

Technical Support Center: Low-Temperature Sonogashira Coupling for Enhanced Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing low-temperature Sonogashira coupling reactions to improve selectivity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Sonogashira reaction is not proceeding at low temperature. What are the primary factors to check?

A1: When a low-temperature Sonogashira coupling fails, the most critical factors to investigate are the catalyst system, the purity of your reagents, and the reaction setup.[1][2]

  • Catalyst Activity: Ensure your palladium catalyst and copper(I) co-catalyst (if used) are active. Palladium(II) precursors require reduction to the active Palladium(0) species in situ.[2] The formation of a black precipitate ("palladium black") indicates catalyst decomposition.[2]

  • Reagent Quality: Use fresh, high-purity aryl halide and alkyne. Impurities can poison the catalyst. Ensure your solvents and amine base are anhydrous and properly degassed.[1]

  • Inert Atmosphere: Oxygen can lead to the undesirable homocoupling of the alkyne (Glaser coupling), especially in copper-catalyzed reactions.[3] It is crucial to maintain an inert atmosphere (Argon or Nitrogen) throughout the setup and reaction.[4]

Q2: I'm observing significant formation of alkyne homocoupling (Glaser coupling) byproducts. How can I minimize this?

A2: Alkyne homocoupling is a common side reaction, particularly when using a copper co-catalyst in the presence of oxygen.[3] Here are strategies to improve selectivity for the desired cross-coupled product:

  • Copper-Free Conditions: The most effective way to eliminate Glaser coupling is to switch to a copper-free Sonogashira protocol.[3][5] These protocols often require specific ligands to facilitate the catalytic cycle.

  • Strictly Anaerobic Conditions: If a copper co-catalyst is necessary, ensure the reaction is performed under strictly oxygen-free conditions. This involves thorough degassing of solvents and reagents and maintaining a positive pressure of an inert gas.[4]

  • Choice of Base and Solvent: The selection of base and solvent can influence the rate of competing side reactions. Experiment with different amine bases or consider inorganic bases in copper-free systems.[6]

Q3: My yields are low despite the reaction proceeding. How can I optimize the reaction for a higher yield at low temperatures?

A3: Low yields at reduced temperatures can often be attributed to suboptimal reaction parameters. Consider the following adjustments:

  • Ligand Selection: The choice of phosphine ligand for the palladium catalyst is critical. Bulky and electron-rich ligands can enhance the rate of oxidative addition, which is often the rate-limiting step, especially with less reactive aryl halides.[7]

  • Base Strength and Steric Hindrance: The amine base plays a dual role in deprotonating the alkyne and neutralizing the hydrogen halide byproduct.[3] For sterically hindered substrates, a bulkier base like diisopropylethylamine (DIPEA) might be beneficial.[6] In some cases, stronger inorganic bases like K₃PO₄ or Cs₂CO₃ can be effective in copper-free protocols.[6]

  • Solvent Effects: The polarity of the solvent can significantly impact the reaction rate. While polar aprotic solvents like DMF are common, they can sometimes inhibit the reaction.[8] Experiment with less polar solvents like THF or toluene, or even running the reaction in neat amine.[1][2]

Q4: I am working with an aryl bromide, and the reactivity is very low at room temperature. What modifications should I consider?

A4: The reactivity of aryl halides in Sonogashira coupling follows the general trend: I > Br > Cl.[1] Aryl bromides are less reactive than aryl iodides and often require more forcing conditions. However, to maintain low temperatures and improve selectivity, consider the following:

  • More Active Catalyst System: Employ a more active palladium catalyst, potentially with a bulky, electron-rich phosphine ligand such as P(t-Bu)₃.[9]

  • Ligand-to-Palladium Ratio: Optimizing the ligand-to-palladium ratio can be crucial for catalyst stability and activity.

  • Slight Increase in Temperature: If room temperature is insufficient, a modest increase in temperature (e.g., to 40-50 °C) may be necessary to promote the reaction without significantly increasing side product formation.[10]

Quantitative Data on Reaction Parameters

The following tables summarize quantitative data from various studies to guide the optimization of your low-temperature Sonogashira coupling.

Table 1: Effect of Base and Solvent on Yield in a Copper-Free Sonogashira Coupling

EntryBase (2 equiv.)SolventTemperature (°C)Time (h)Yield (%)
1(i-Pr)₂NHDMSORoom Temp18100
2TMPDMSORoom Temp18100
3MorpholineDMSORoom Temp1828
4DBUDMSORoom Temp1815
5(i-Pr)₂NHDMFRoom Temp1885
6(i-Pr)₂NHNMPRoom Temp1890
7(i-Pr)₂NHTHFRoom Temp1855

Data adapted from a study on room-temperature, copper-free Sonogashira reactions.[11]

Table 2: Influence of Catalyst Loading and Temperature on Reaction Yield

EntryCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
15Room Temp0.596
22.5Room Temp1.5100
31Room Temp18100
40.5Room Temp18100
50.5600.580
60.51000.585

Data from a study optimizing a copper-free Sonogashira protocol.[11]

Detailed Experimental Protocols

Protocol 1: Low-Temperature, Copper-Free Sonogashira Coupling of Aryl Bromides

This protocol is adapted from a procedure utilizing an air-stable palladium precatalyst for room-temperature couplings.[11]

Materials:

  • Aryl bromide (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • [DTBNpP]Pd(crotyl)Cl (P2) precatalyst (2.5 mol%)

  • 2,2,6,6-Tetramethylpiperidine (TMP) (2.0 equiv)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel, add the aryl bromide, terminal alkyne, and the palladium precatalyst.

  • Seal the vessel with a septum and purge with an inert gas for 10-15 minutes.

  • Under a positive pressure of the inert gas, add anhydrous DMSO via syringe.

  • Add the TMP base via syringe to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC/MS. Reaction times can vary from 1.5 to 18 hours depending on the substrates.[11]

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Sonogashira Coupling with Copper(I) Iodide

This is a general protocol that can be adapted for lower temperatures with appropriate optimization of the catalyst system.[4]

Materials:

  • Aryl iodide (1.0 equiv)

  • Terminal alkyne (2.5 equiv)

  • Pd(PPh₃)₂Cl₂ (5 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (solvent and base)

  • Inert gas (Nitrogen)

Procedure:

  • In an oven-dried sealed tube equipped with a magnetic stir bar, dissolve the aryl iodide in triethylamine.

  • Add the terminal alkyne to the solution at room temperature.

  • Degas the mixture by bubbling nitrogen through the solution for 10 minutes.[4]

  • Under a nitrogen atmosphere, add CuI followed by Pd(PPh₃)₂Cl₂.[4]

  • Seal the tube and stir the reaction at the desired temperature (e.g., room temperature to 50 °C).

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the triethylamine.

  • Resuspend the residue in water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Visualizations

Experimental_Workflow General Experimental Workflow for Low-Temperature Sonogashira Coupling prep 1. Reagent & Glassware Preparation (Oven-dried glassware, anhydrous/degassed solvents) setup 2. Reaction Setup (Add aryl halide, alkyne, catalyst under inert gas) prep->setup addition 3. Base & Solvent Addition (Add degassed solvent and base via syringe) setup->addition reaction 4. Reaction (Stir at low temperature, monitor progress) addition->reaction workup 5. Aqueous Workup (Quench reaction, extract product) reaction->workup purification 6. Purification (Column chromatography) workup->purification product Final Product purification->product

Caption: General workflow for a low-temperature Sonogashira coupling experiment.

Troubleshooting_Logic Troubleshooting Logic for Poor Sonogashira Coupling Selectivity start Poor Selectivity or Low Yield check_homocoupling Main Side Product: Alkyne Homocoupling? start->check_homocoupling use_cu_free Switch to Copper-Free Protocol check_homocoupling->use_cu_free Yes improve_inert Improve Inert Atmosphere Technique (Degas thoroughly) check_homocoupling->improve_inert Yes check_sm Unreacted Starting Material? check_homocoupling->check_sm No optimize_catalyst Optimize Catalyst System (e.g., bulky, electron-rich ligand) check_sm->optimize_catalyst Yes optimize_base Optimize Base (e.g., stronger or bulkier base) check_sm->optimize_base Yes increase_temp Slightly Increase Temperature (e.g., to 40-50°C) check_sm->increase_temp Yes other_side_products Other Side Products or Decomposition? check_sm->other_side_products No check_purity Check Reagent & Solvent Purity other_side_products->check_purity Yes

Caption: A decision tree for troubleshooting poor selectivity in Sonogashira reactions.

Sonogashira_Catalytic_Cycles Simplified Sonogashira Catalytic Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition (R-X) pd_complex R-Pd(II)-X(L₂) oxidative_add->pd_complex transmetalation Transmetalation (Cu-C≡CR') r_pd_alkyne R-Pd(II)-C≡CR'(L₂) transmetalation->r_pd_alkyne reductive_elim Reductive Elimination reductive_elim->pd0 R-C≡CR' cui CuI alkyne_coord Alkyne Coordination (R'C≡CH, Base) cu_acetylide Cu-C≡CR' alkyne_coord->cu_acetylide cu_acetylide->pd_complex Transmetalation cu_acetylide->cui To Pd Cycle

Caption: Simplified representation of the palladium and copper catalytic cycles in a traditional Sonogashira coupling.

References

Technical Support Center: Efficient Suzuki Coupling of Azaindoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for screening ligands in Suzuki coupling reactions of azaindoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance for optimizing these crucial reactions.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling of azaindoles often more challenging than that of other aryl halides?

A1: The Suzuki coupling of azaindoles presents unique challenges primarily due to the presence of the nitrogen atom in the azaindole ring system. This nitrogen can act as a ligand, coordinating to the palladium catalyst and potentially inhibiting its catalytic activity, a phenomenon known as catalyst poisoning. Furthermore, the electron-deficient nature of the pyridine ring within the azaindole scaffold can influence the reactivity of the C-X bond (where X is a halogen), making oxidative addition more difficult. For N-H containing azaindoles, the acidic proton can also lead to unwanted side reactions with the basic conditions typically employed.

Q2: My Suzuki coupling reaction with an unprotected azaindole is failing or giving low yields. What should I do?

A2: Low yields with unprotected azaindoles are a common issue. The free N-H group can interfere with the catalytic cycle. Consider protecting the azaindole nitrogen with a suitable protecting group (e.g., Boc, SEM) to prevent catalyst inhibition. This often leads to a significant improvement in reaction efficiency. If protection is not desirable, a careful screening of ligands and reaction conditions is crucial. Bulky, electron-rich phosphine ligands are often effective in these cases.

Q3: What are the most common side reactions observed in the Suzuki coupling of azaindoles, and how can they be minimized?

A3: Common side reactions include:

  • Protodeboronation: The boronic acid reagent is replaced by a hydrogen atom. This can be minimized by using anhydrous solvents, ensuring the base is not excessively strong, and using more stable boronic esters (e.g., pinacol esters).

  • Homocoupling: Two molecules of the boronic acid or the azaindole halide couple with themselves. This is often promoted by the presence of oxygen. Thoroughly degassing the reaction mixture and maintaining an inert atmosphere (e.g., with argon or nitrogen) is critical.

  • Dehalogenation: The halogen on the azaindole is replaced by a hydrogen atom. This can be influenced by the choice of solvent, base, and ligand. Screening these components can help identify conditions that disfavor this pathway.

Q4: How do I choose the right ligand for my azaindole Suzuki coupling?

A4: Ligand selection is critical for a successful reaction. There is no one-size-fits-all answer, and screening is often necessary. However, for challenging substrates like azaindoles, bulky and electron-rich phosphine ligands, such as the Buchwald biaryl phosphine ligands (e.g., SPhos, XPhos), have shown great success. These ligands promote the formation of the active monoligated Pd(0) species, which can facilitate the oxidative addition step.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Catalyst inactivity or poisoning by the azaindole nitrogen. 2. Inefficient oxidative addition. 3. Poor solubility of reagents.1. Protect the azaindole nitrogen. 2. Screen bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos). 3. Use a higher reaction temperature. 4. Screen different solvents or solvent mixtures to improve solubility.
Formation of Side Products (e.g., Homocoupling, Protodeboronation) 1. Presence of oxygen in the reaction mixture. 2. Instability of the boronic acid. 3. Suboptimal base or solvent.1. Thoroughly degas all solvents and reagents. 2. Maintain a positive pressure of an inert gas (e.g., Argon). 3. Use boronic esters (e.g., pinacol esters) for increased stability. 4. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).
Reaction Stalls 1. Catalyst decomposition. 2. Insufficient amount of base.1. Use a more stable pre-catalyst. 2. Ensure the reaction is run at an appropriate temperature to avoid thermal decomposition. 3. Use a sufficient excess of the base.
Inconsistent Results 1. Variable quality of reagents or solvents. 2. Inconsistent degassing or inert atmosphere.1. Use high-purity, anhydrous solvents and fresh reagents. 2. Standardize the degassing procedure and ensure a leak-proof reaction setup.

Ligand Performance Data

The following table summarizes the performance of various phosphine ligands in the Suzuki-Miyaura coupling of halo-azaindoles, compiled from various literature sources. It is important to note that direct comparisons can be influenced by variations in experimental conditions, and this table should be used as a guide for ligand selection.

LigandHalo-Azaindole SubstrateBoronic AcidBaseSolventTemp (°C)Yield (%)
SPhos 3-iodo-6-chloro-7-azaindolePhenylboronic acidCs₂CO₃Toluene/Ethanol6085[1]
SPhos 3-iodo-6-chloro-7-azaindole4-Methylphenylboronic acidCs₂CO₃Toluene/Ethanol6089[1]
SPhos 3-iodo-6-chloro-7-azaindole4-Methoxyphenylboronic acidCs₂CO₃Toluene/Ethanol6093[1]
XPhos Chloro-azaindolePhenylboronic acidK₃PO₄Dioxane/H₂O6091-99
Pd(dppf)Cl₂ 5-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidK₂CO₃Dimethoxyethane80High
BINAP Bromo-benzimidazoleArylboronic acidK₂CO₃DMF120 (MW)21[2]
SPhos Bromo-benzimidazoleArylboronic acidK₂CO₃DMF120 (MW)60[2]

Experimental Protocols

Detailed Protocol for Parallel Ligand Screening in Suzuki Coupling of a Halo-Azaindole

This protocol outlines a method for the high-throughput screening of phosphine ligands in a 24-well plate format.

1. Preparation of Stock Solutions:

  • Azaindole Stock Solution: Prepare a 0.2 M solution of the N-protected halo-azaindole in an anhydrous, degassed solvent (e.g., dioxane or toluene).

  • Boronic Acid Stock Solution: Prepare a 0.3 M solution of the boronic acid or ester in the same solvent.

  • Palladium Pre-catalyst Stock Solution: Prepare a 0.01 M solution of a suitable palladium pre-catalyst (e.g., Pd₂(dba)₃ or a palladacycle) in the same solvent.

  • Ligand Stock Solutions: Prepare 0.02 M solutions of each phosphine ligand to be screened in the same solvent.

  • Base: Weigh the solid base (e.g., K₃PO₄, 3 equivalents per reaction) directly into each well of the reaction block.

2. Reaction Setup (in an inert atmosphere glovebox):

  • To each well of a 24-well reaction block containing the pre-weighed base, add the appropriate volume of the ligand stock solution.

  • Add the palladium pre-catalyst stock solution to each well.

  • Add the N-protected halo-azaindole stock solution to each well.

  • Initiate the reactions by adding the boronic acid stock solution to each well.

  • Seal the reaction block with a cap mat.

3. Reaction Execution:

  • Place the sealed reaction block on a pre-heated heating plate and stir for the desired time (e.g., 12-24 hours) at the chosen temperature (e.g., 80-100 °C).

4. Quenching and Analysis:

  • After the reaction is complete, cool the block to room temperature.

  • Quench each reaction by adding a suitable solvent (e.g., methanol).

  • Dilute the samples and analyze by LC-MS or GC-MS to determine the conversion and yield of the desired product in each well.

Visualizing Workflows and Relationships

Ligand Screening Workflow

Ligand_Screening_Workflow Ligand Screening Workflow for Azaindole Suzuki Coupling cluster_prep Preparation cluster_execution Execution (Inert Atmosphere) cluster_analysis Analysis Stock_Solutions Prepare Stock Solutions (Azaindole, Boronic Acid, Pd-Precatalyst, Ligands) Dispense_Reagents Dispense Ligands, Pre-catalyst, Azaindole, and Boronic Acid Stock_Solutions->Dispense_Reagents Reaction_Plate Prepare 24-Well Plate (Dispense Base) Reaction_Plate->Dispense_Reagents Reaction Seal and Heat Reaction Block with Stirring Dispense_Reagents->Reaction Quench Quench Reactions Reaction->Quench Analysis Analyze by LC-MS/GC-MS Quench->Analysis Identify_Hits Identify Optimal Ligand(s) Analysis->Identify_Hits

Caption: A high-throughput workflow for screening phosphine ligands.

Troubleshooting Logic for Low Yield

Troubleshooting_Suzuki Troubleshooting Low Yield in Azaindole Suzuki Coupling Start Low or No Yield Check_Protection Is the Azaindole N-H Protected? Start->Check_Protection Check_Catalyst Is the Catalyst System Active? Check_Conditions Are Reaction Conditions Optimal? Check_Catalyst->Check_Conditions Yes Solution_Ligand Screen Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) Check_Catalyst->Solution_Ligand No Check_Protection->Check_Catalyst Yes Solution_Protect Protect Azaindole N-H (e.g., Boc, SEM) Check_Protection->Solution_Protect No Check_Side_Reactions Are Side Reactions Occurring? Check_Conditions->Check_Side_Reactions Yes Solution_Conditions Screen Solvents, Bases, and Temperature Check_Conditions->Solution_Conditions No Solution_Side_Reactions Degas Thoroughly, Use Boronic Ester Check_Side_Reactions->Solution_Side_Reactions Yes Success Improved Yield Check_Side_Reactions->Success No Solution_Ligand->Start Re-run Reaction Solution_Protect->Start Re-run Reaction Solution_Conditions->Start Re-run Reaction Solution_Side_Reactions->Start Re-run Reaction

References

Technical Support Center: Work-up Procedure for Removing Palladium Catalyst Residues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on removing palladium catalyst residues from reaction mixtures. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to inform your purification strategy.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the removal of palladium catalyst residues and offers practical solutions.

Q1: What are the most common methods for removing residual palladium from a final product?

A1: The most prevalent methods for removing residual palladium include:

  • Adsorption: Utilizing solid-supported materials with a high affinity for palladium. These include activated carbon and specialized metal scavengers, such as silica-based or polymer-based scavengers functionalized with thiol, amine, or dimercaptotriazine (DMT) groups.[1]

  • Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium metal.[1][2][3]

  • Crystallization: Purifying the final product through crystallization, which can leave palladium impurities behind in the mother liquor. The effectiveness of this method can be enhanced by using additives that increase the solubility of palladium species.[1]

  • Extraction: Employing liquid-liquid extraction to partition the palladium catalyst into a phase separate from the product, particularly effective for water-soluble palladium salts.[1][2][3]

  • Chromatography: Using techniques like column chromatography to separate the desired compound from the palladium catalyst.[1][3]

Q2: How do I choose the best palladium removal method for my specific experiment?

A2: The optimal method depends on several factors:

  • Nature of your final product: Consider its solubility, stability, and potential to chelate with palladium.

  • Form of the palladium residue: Determine if it is homogeneous (dissolved) or heterogeneous (solid). For heterogeneous catalysts like Pd/C, simple filtration through Celite® is often the first and most effective step.[2][3] For homogeneous catalysts, methods like scavenging or crystallization are more appropriate.[2]

  • Solvent System: The polarity of your solvent can influence the efficiency of scavengers and the solubility of palladium species.[2]

  • Regulatory Requirements: For active pharmaceutical ingredients (APIs), stringent limits on palladium residues (e.g., ICH Q3D guidelines) may necessitate the use of highly effective scavenging techniques to reach low ppm or even ppb levels.[1][4]

Troubleshooting Common Issues

Issue 1: High palladium content in the final product after initial purification (e.g., filtration or chromatography).

  • Possible Cause: The palladium species may be soluble and passing through the filter, or it may be strongly chelated to your product, especially if the product contains nitrogen or sulfur atoms.[1]

  • Troubleshooting Steps:

    • Quantify Palladium Levels: Use Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to get an accurate measurement of the palladium concentration.[5]

    • Employ a Metal Scavenger: Introduce a solid-supported scavenger. Thiol-based scavengers are generally effective for Pd(II), while other types may be better for Pd(0).[2] It is often beneficial to screen a small panel of scavengers to find the most effective one for your system.[2]

    • Optimize Scavenging Conditions: Experiment with the scavenger-to-palladium ratio, temperature (e.g., 40-60 °C), and treatment time (e.g., 1-18 hours).[1]

    • Consider a Pre-treatment Step: A mild oxidation or reduction can convert various palladium species into a single, more easily removed form.[1]

Issue 2: Significant product loss during the purification process.

  • Possible Cause: Non-specific adsorption of the product onto the purification medium, which is a common issue with activated carbon.[1]

  • Troubleshooting Steps:

    • Minimize Adsorbent Amount: Use the minimum effective amount of scavenger or activated carbon.[1]

    • Screen Different Scavengers: Test a variety of scavengers to find one with high selectivity for palladium and low affinity for your product.

    • Adjust the Solvent: Use a solvent in which your product is highly soluble to reduce its adsorption onto the solid support.[1]

    • Thoroughly Wash the Solid Support: After filtration, wash the scavenger or activated carbon with fresh solvent to recover any adsorbed product.[1][2]

    • Change the Purification Method: If product loss remains high, consider switching to crystallization or liquid-liquid extraction.[1]

Issue 3: Inconsistent palladium removal from batch to batch.

  • Possible Cause: Variation in the palladium species present at the end of the reaction (e.g., different oxidation states or coordination environments).[1]

  • Troubleshooting Steps:

    • Standardize the Reaction Work-up: Ensure a consistent work-up procedure before the palladium removal step to minimize variability in the palladium species.[1]

    • Use a Broad-Spectrum Scavenger: Some scavengers, like those based on dimercaptotriazine (DMT), are effective against a wider range of palladium species.[1]

    • Implement a Pre-treatment Step: As mentioned previously, a mild oxidation or reduction step can help to unify the form of the palladium, leading to more consistent removal.[1]

Data Presentation: Efficacy of Palladium Removal Methods

The following tables summarize quantitative data on the effectiveness of various palladium removal techniques.

Table 1: Efficiency of Palladium Scavengers

Scavenger TypeInitial Pd (ppm)Final Pd (ppm)Removal Efficiency (%)ConditionsReference
Microporous (MP) TMT33010-30~91-97%0.20 wt% scavenger in DMF, overnight[6]
Si-TMT>1007>93%0.03 wt% scavenger, 2 h at 35°C[6]
Thiol-functionalized Silica300<1>99.6%0.2 wt adsorbent, 18 h at 45°C in THF[6]
Carboxen® 56412501299%Methanol, 24 h at 40°C[7]
Biotage® Si-Thiol500<9>98.2%0.2 mg scavenger in 10 mL solution[8]

Table 2: Efficiency of Activated Carbon in Palladium Removal

Activated Carbon TypeInitial Pd (ppm)Final Pd (ppm)Removal Efficiency (%)ConditionsProduct Recovery (%)Reference
Darco KB-B300<1>99.6%0.2 wt% carbon in THF, 18 h at 45°CNot specified[6]
Nuchar AquaGuard9100655228%0.7 wt% carbonNot specified[6]
Nuchar AquaGuard + 1,2-ethanedithiol9100<273>97%0.7 wt% carbon, 0.35 wt% chelating agentNot specified[6]
Generic Activated Carbon800~10088%2 g carbon in 10 mL solution, 16 h46%[8]

Experimental Protocols

Protocol 1: Palladium Removal Using a Solid-Supported Scavenger

  • Dissolution: Dissolve the crude product containing residual palladium in a suitable organic solvent (e.g., THF, DCM, Ethyl Acetate).[1]

  • Scavenger Addition: Add the selected solid-supported scavenger (e.g., Si-Thiol, MP-TMT). The amount typically ranges from 2 to 10 equivalents relative to the initial amount of palladium catalyst used.

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours. The optimal time and temperature should be determined experimentally for your specific system.[1]

  • Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.[1]

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[1]

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[1]

  • Analysis: Analyze the palladium content of the purified product using ICP-MS or a similar sensitive analytical technique to confirm the removal efficiency.[1]

Protocol 2: Palladium Removal Using Activated Carbon

  • Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).[1]

  • Carbon Addition: Add activated carbon (typically 5-20 wt% relative to the crude product weight) to the solution.

  • Stirring: Stir the resulting slurry at room temperature or a slightly elevated temperature for 1 to 4 hours.

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.

  • Washing: Thoroughly wash the Celite® pad with fresh solvent to recover any adsorbed product.[1]

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure to obtain the purified product.[1]

  • Analysis: Analyze the purified product for residual palladium content using ICP-MS.[1]

Protocol 3: Analysis of Residual Palladium by ICP-MS (General Workflow)

  • Sample Preparation: Accurately weigh a sample of the purified product. Digest the sample in a mixture of nitric acid and hydrochloric acid (aqua regia) using a closed-vessel microwave digestion system.[9][10]

  • Dilution: Dilute the digested sample to a known volume with deionized water to bring the palladium concentration within the linear range of the instrument.

  • Instrument Calibration: Prepare a series of palladium standard solutions of known concentrations to generate a calibration curve.

  • Analysis: Introduce the prepared sample into the ICP-MS instrument. The instrument will measure the intensity of the palladium isotopes (e.g., ¹⁰⁵Pd, ¹⁰⁶Pd, ¹⁰⁸Pd).

  • Quantification: The palladium concentration in the original sample is calculated by comparing the measured intensity to the calibration curve, taking into account the initial sample weight and dilution factor.

Mandatory Visualizations

Palladium_Removal_Workflow cluster_start Start cluster_assessment Initial Assessment cluster_heterogeneous Heterogeneous Catalyst cluster_homogeneous Homogeneous Catalyst cluster_end Outcome Start Crude Reaction Mixture (Containing Pd Residues) Assess_Pd_Form Assess Pd Form Start->Assess_Pd_Form Filtration Filtration through Celite® Assess_Pd_Form->Filtration Heterogeneous Choose_Method Select Removal Method Assess_Pd_Form->Choose_Method Homogeneous Analyze_Filtrate Analyze Filtrate (ICP-MS) Filtration->Analyze_Filtrate Analyze_Filtrate->Choose_Method Failure Pd_Removed Pd Below Target Level Analyze_Filtrate->Pd_Removed Success Scavenging Adsorption (Scavenger/Carbon) Choose_Method->Scavenging Scavenging Crystallization Crystallization Choose_Method->Crystallization Crystallization Extraction Liquid-Liquid Extraction Choose_Method->Extraction Extraction Post_Treatment_Analysis Analyze Product (ICP-MS) Scavenging->Post_Treatment_Analysis Crystallization->Post_Treatment_Analysis Extraction->Post_Treatment_Analysis Post_Treatment_Analysis->Pd_Removed Success Further_Purification Further Purification Required Post_Treatment_Analysis->Further_Purification Failure

Caption: Decision workflow for selecting a palladium removal method.

Troubleshooting_Logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions cluster_verification Verification Problem High Residual Pd After Work-up Soluble_Pd Soluble Pd Species Problem->Soluble_Pd Chelation Chelation to Product Problem->Chelation Inefficient_Method Inefficient Removal Method Problem->Inefficient_Method Use_Scavenger Use Metal Scavenger Soluble_Pd->Use_Scavenger Pre_Treatment Pre-treatment (Oxidation/Reduction) Soluble_Pd->Pre_Treatment Chelation->Use_Scavenger Optimize_Conditions Optimize Conditions (Temp, Time, Equivalents) Inefficient_Method->Optimize_Conditions Change_Method Change Method (e.g., to Crystallization) Inefficient_Method->Change_Method Analyze_Pd Analyze Pd by ICP-MS Use_Scavenger->Analyze_Pd Optimize_Conditions->Analyze_Pd Change_Method->Analyze_Pd Pre_Treatment->Analyze_Pd

Caption: Troubleshooting logic for high residual palladium.

References

Troubleshooting low conversion in cross-coupling reactions of pyrrolopyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting cross-coupling reactions involving pyrrolopyridine scaffolds. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during synthesis, particularly low conversion rates.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with a pyrrolopyridine halide is showing low to no conversion. What are the most common initial checks I should perform?

A1: When facing low conversion in a Suzuki-Miyaura reaction with a pyrrolopyridine substrate, a systematic check of your reagents and reaction setup is the crucial first step.

  • Reagent Quality:

    • Palladium Catalyst: Ensure your palladium source, especially Pd(0) catalysts like Pd₂(dba)₃, has not degraded to inactive palladium black. For Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)), their in-situ reduction to the active Pd(0) species might be inefficient.[1] It is advisable to test the catalyst on a known, reliable reaction.[1]

    • Boronic Acid/Ester: Boronic acids are susceptible to protodeboronation (hydrolysis) and formation of unreactive cyclic anhydrides (boroxines).[1] Verify the purity by NMR. For improved stability, consider using boronic esters like pinacol (BPin) or MIDA esters.[1]

    • Solvent and Base: Ensure solvents are anhydrous and properly degassed.[1][2] The purity and anhydrous nature of the base are also critical.

  • Reaction Atmosphere: The active Pd(0) catalyst is sensitive to oxygen.[2] Ensure the reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that a positive pressure is maintained throughout the reaction.[2]

Q2: I am observing significant side product formation, such as homocoupling of my boronic acid. How can I minimize this?

A2: Homocoupling of boronic acids is a common side reaction, often promoted by the presence of oxygen or certain palladium species.[3]

  • Inert Atmosphere: Rigorous degassing of the reaction mixture and maintaining a strict inert atmosphere is the most effective way to prevent homocoupling.[1][4]

  • Catalyst Choice: Using a Pd(0) source directly can sometimes be more effective than relying on the in-situ reduction of a Pd(II) precatalyst.[1]

  • Reaction Conditions: In some cases, lowering the reaction temperature can reduce the rate of side reactions relative to the desired cross-coupling.[3]

Q3: My Buchwald-Hartwig amination on a pyrrolopyridine core is failing. What are the specific challenges with these N-heterocyclic substrates?

A3: Pyrrolopyridines present unique challenges in Buchwald-Hartwig amination due to the presence of nitrogen atoms.

  • Catalyst Inhibition: The nitrogen atoms in the pyrrolopyridine ring system can coordinate to the palladium catalyst, leading to catalyst deactivation or inhibition.[5][6]

  • Ligand Choice: The use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) is often crucial. These ligands promote the formation of the active monoligated palladium(0) species and can sterically shield the palladium center from inhibitory coordination by the substrate's nitrogen atoms.[2][3]

  • Protecting Groups: The pyrrole N-H can also interact with the catalyst. Protecting the pyrrole nitrogen with a suitable group, such as SEM (trimethylsilylethoxymethyl), may be necessary to achieve good yields.[6][7]

Troubleshooting Guides

Issue 1: Low Conversion in Suzuki-Miyaura Coupling

A systematic approach is essential to diagnose the root cause of low conversion. The following workflow and detailed troubleshooting steps can guide your optimization process.

G cluster_start Initial Observation cluster_reagents Reagent & Setup Verification cluster_optimization Systematic Optimization cluster_analysis Analysis & Further Action start Low Conversion Observed reagent_quality 1. Verify Reagent Quality - Catalyst Activity - Boronic Acid Stability - Solvent/Base Purity start->reagent_quality reaction_setup 2. Review Reaction Setup - Inert Atmosphere - Temperature Control - Stirring Efficiency reagent_quality->reaction_setup catalyst_ligand 3. Screen Catalyst & Ligand - Use Modern Precatalysts - Try Bulky, Electron-Rich Ligands reaction_setup->catalyst_ligand base_solvent 4. Optimize Base & Solvent - Screen Different Bases - Vary Solvent System (e.g., dioxane/water) catalyst_ligand->base_solvent temperature_time 5. Adjust Temperature & Time - Increase Temperature Incrementally - Monitor Reaction Progress over Time base_solvent->temperature_time side_products Analyze for Side Products - Protodeboronation - Homocoupling temperature_time->side_products success Improved Conversion side_products->success

Caption: General troubleshooting workflow for low conversion.

Detailed Troubleshooting Steps:

1. Catalyst and Ligand System: The choice of catalyst and ligand is critical, especially for less reactive heteroaryl chlorides.[2]

  • Problem: Standard catalysts like Pd(PPh₃)₄ may be insufficient for activating the C-Halogen bond in pyrrolopyridines.[2]

  • Solution: Switch to a more active catalytic system.

    • Buchwald Ligands: Use bulky, electron-rich dialkylbiaryl phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands promote the crucial oxidative addition step.[2]

    • Precatalysts: Modern palladium precatalysts, like the Buchwald G3 or G4 palladacycles, are designed for the clean and efficient generation of the active Pd(0) species and can offer more reproducible results.[1]

2. Base and Solvent Selection: The base activates the boronic acid for the transmetalation step, and the solvent must facilitate the entire catalytic cycle.[2]

  • Problem: An inappropriate base or solvent system can lead to poor solubility, slow transmetalation, or reagent decomposition.

  • Solution:

    • Base Screening: Strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective for challenging couplings.[2]

    • Solvent System: A mixture of an organic solvent and water (e.g., dioxane/water, toluene/water) is often optimal to dissolve both the organic substrate and the inorganic base.[2]

3. Reaction Temperature: Higher temperatures can often overcome the activation energy barrier for the oxidative addition of less reactive halides.

  • Problem: The reaction temperature may be insufficient to initiate or sustain the catalytic cycle.

  • Solution: Gradually increase the reaction temperature, for instance, in increments of 10-20 °C. Temperatures in the range of 80-120 °C are common.[6] Monitor for potential decomposition of starting materials or products at higher temperatures.

Comparative Table of Suzuki-Miyaura Conditions for Pyrrolopyridine Derivatives:

Starting MaterialBoronic Acid/EsterCatalyst / LigandBaseSolventTemp (°C)Yield (%)Reference
2-Iodo-4-chloro-pyrrolopyridine4-Methoxyphenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄Dioxane/H₂O8092 (mono-arylated)[7]
2-Halo-7-azaindoleArylboronic acidXPhos Pd G2K₃PO₄Dioxane/H₂O100High[4]
2-ChloropyridinePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100>95[2]
5-Iodo-pyrrolopyrimidinePyridine-3-boronic acidPd(dppf)₂Cl₂Na₂CO₃EtOH/H₂O9064[8][9]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a 2-Halo-1H-pyrrolo[2,3-b]pyridine

  • To a reaction vessel, add the 2-halo-1H-pyrrolo[2,3-b]pyridine (1.0 eq.), the arylboronic acid or ester (1.2-1.5 eq.), the palladium catalyst (e.g., XPhos Pd G2, 1-5 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).[4]

  • Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[3][4]

  • Add the degassed solvent system (e.g., dioxane/water, 4:1) via syringe. The typical concentration is around 0.1 M with respect to the limiting reagent.[4]

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring for the specified time (e.g., 4-24 hours).[3]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine.[3]

  • Dry the organic layer over anhydrous sulfate (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired 2-aryl-1H-pyrrolo[2,3-b]pyridine.[3]

Issue 2: Low Conversion in Buchwald-Hartwig Amination

The amination of pyrrolopyridines requires careful selection of reagents to avoid catalyst inhibition.

G cluster_causes Potential Causes of Low Conversion cluster_solutions Troubleshooting Solutions catalyst_deactivation Catalyst Deactivation/ Inhibition use_buchwald_ligands Use Bulky, Electron-Rich Buchwald Ligands (XPhos, etc.) catalyst_deactivation->use_buchwald_ligands ligand_issue Suboptimal Ligand ligand_issue->use_buchwald_ligands base_issue Ineffective Base screen_bases Screen Bases (e.g., NaOtBu, Cs₂CO₃) base_issue->screen_bases protecting_group Interfering Functional Group (e.g., Pyrrole N-H) add_protecting_group Protect Pyrrole N-H (e.g., SEM, Ts) protecting_group->add_protecting_group optimize_conditions Optimize Temperature and Reaction Time use_buchwald_ligands->optimize_conditions screen_bases->optimize_conditions add_protecting_group->optimize_conditions low_conversion Low Conversion in Buchwald-Hartwig Amination low_conversion->catalyst_deactivation low_conversion->ligand_issue low_conversion->base_issue low_conversion->protecting_group

Caption: Causes and solutions for low Buchwald-Hartwig conversion.

Detailed Troubleshooting Steps:

1. Ligand Selection: The ligand plays a pivotal role in stabilizing the palladium catalyst and facilitating the reductive elimination step.

  • Problem: The amine or the pyrrolopyridine nitrogen coordinates too strongly to the palladium center, preventing the catalytic cycle from proceeding.

  • Solution: Employ bulky, electron-rich biaryl phosphine ligands. Ligands like XPhos, SPhos, and BrettPhos have been developed to enhance reaction efficiency for C-N bond formation.[10] These ligands promote the desired reaction steps and can prevent the formation of catalytically inactive palladium complexes.[11]

2. Protecting Group Strategy: The acidic N-H of the pyrrole ring can interfere with the reaction.

  • Problem: The pyrrole N-H can be deprotonated by the strong base, leading to side reactions or catalyst inhibition.

  • Solution: Protect the pyrrole nitrogen. A trimethylsilylethoxymethyl (SEM) group has been shown to be effective in the Buchwald-Hartwig amination of pyrrolopyridines.[7]

3. Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate catalyst turnover.[12]

  • Problem: The chosen base is not strong enough or has poor solubility in the reaction medium.

  • Solution: Sodium tert-butoxide (NaOtBu) is a commonly used and effective base. Cesium carbonate (Cs₂CO₃) is another strong base that is often successful.[6][8] The choice of base can be substrate-dependent, so screening may be necessary.[12]

Comparative Table of Buchwald-Hartwig Conditions for Pyrrolopyridine Derivatives:

Starting MaterialAmineCatalyst / LigandBaseSolventTemp (°C)Yield (%)Reference
4-Chloro-7-SEM-2-iodo-pyrrolopyridineSecondary AminePd(OAc)₂ / RuPhosCs₂CO₃Toluene110High[13]
2-BromopyridineVolatile Primary/Secondary AminesPd(OAc)₂ / dpppNaOtBuToluene8055-98[12]
6-Chloro-pyrrolopyrimidine intermediate3-PicolylamineNot specifiedNot specifiedNot specified110Not specified[9]
2-Bromo-6-methylpyridinetrans-1,2-DiaminocyclohexanePd₂(dba)₃ / (±)-BINAPNaOtBuToluene8060[14]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of a Halogenated Pyrrolopyridine

  • To a dry Schlenk tube or reaction vial, add the palladium catalyst (e.g., Pd(OAc)₂), the phosphine ligand (e.g., BINAP, XPhos), and the base (e.g., NaOtBu).[14]

  • Seal the vessel, and evacuate and backfill with an inert gas (Argon or Nitrogen).

  • Add the halogenated pyrrolopyridine (1.0 eq.), the amine (1.1-1.5 eq.), and the anhydrous, degassed solvent (e.g., toluene, dioxane).[14]

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an appropriate organic solvent and wash with water and/or brine.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography.

Issue 3: Low Conversion in Heck Reactions

The Heck reaction of pyrrolopyridines can be challenging due to potential side reactions and catalyst deactivation.

G cluster_start Initial Problem cluster_diagnosis Diagnosis of Potential Issues cluster_solutions Troubleshooting Strategies cluster_outcome Desired Outcome start Low Conversion in Heck Reaction catalyst_issue Catalyst System - Inactive Pd Source - Inappropriate Ligand start->catalyst_issue conditions_issue Reaction Conditions - Suboptimal Temperature - Ineffective Base start->conditions_issue substrate_issue Substrate Reactivity - Poor Alkene Reactivity - C-H Activation Issues start->substrate_issue optimize_catalyst Optimize Catalyst/Ligand - Screen Phosphine Ligands - Consider Phosphine-Free Systems catalyst_issue->optimize_catalyst adjust_conditions Adjust Conditions - Vary Temperature - Screen Bases (e.g., Et₃N, K₂CO₃) conditions_issue->adjust_conditions modify_substrate Modify Substrate or Alkene - Use More Activated Alkene - Change Halide on Pyrrolopyridine substrate_issue->modify_substrate success Improved Yield of Substituted Alkene optimize_catalyst->success adjust_conditions->success modify_substrate->success

Caption: Troubleshooting logic for the Heck reaction.

Detailed Troubleshooting Steps:

1. Catalyst, Ligand, and Base System: The combination of the palladium source, ligand, and base is critical for a successful Heck reaction.

  • Problem: The catalytic system is not active enough, or the base is not suitable for regenerating the catalyst.

  • Solution:

    • Catalyst/Ligand: While phosphine-free conditions can work, phosphine ligands are often used to facilitate the reaction.[15] Triphenylphosphine (PPh₃) is a common choice. Screening different ligands may be necessary.

    • Base: A hindered amine base like triethylamine (Et₃N) or an inorganic base like potassium acetate is typically required to neutralize the hydrogen halide produced during the reaction and regenerate the Pd(0) catalyst.[16]

2. Regioselectivity and Side Reactions: The Heck reaction can sometimes lead to a mixture of products due to issues with regioselectivity or alkene isomerization.

  • Problem: The addition of the aryl group occurs at the wrong position of the alkene, or the resulting double bond isomerizes.

  • Solution:

    • Ligand Control: The steric and electronic properties of the phosphine ligand can influence the regioselectivity of the migratory insertion step.[16]

    • Additives: The addition of certain salts (e.g., silver salts) can sometimes suppress alkene isomerization by promoting the final reductive elimination step.[16]

Experimental Protocol: General Procedure for a Heck Reaction with a Halogenated Pyrrolopyridine

  • To a dried reaction vessel, add the halogenated pyrrolopyridine (1.0 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the phosphine ligand (if required, e.g., PPh₃).

  • Seal the vessel and purge with an inert gas.

  • Add the degassed solvent (e.g., acetonitrile, DMF), the alkene (1.1-2.0 eq.), and the base (e.g., Et₃N, 1.5-2.5 eq.) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and/or an aqueous acid solution (to remove the amine base).

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography.

References

Validation & Comparative

A Comparative Guide to Purity Analysis of Tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for pharmaceutical intermediates is a critical step in drug discovery and development. This guide provides a comparative analysis of analytical methods for assessing the purity of Tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate, a key building block in the synthesis of various therapeutic agents. High-Performance Liquid Chromatography (HPLC) is presented as the primary analytical technique, with a detailed experimental protocol provided. Alternative and complementary methods, including Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, are also discussed to offer a comprehensive overview for researchers.

Comparison of Analytical Methods

The selection of an appropriate analytical method is contingent on the specific requirements of the analysis, such as the nature of the impurities to be detected and the desired level of quantitation. The following table summarizes the key performance parameters of HPLC, GC-MS, and NMR for the purity analysis of Tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on the differential partitioning of the analyte and impurities between a stationary phase and a mobile phase.Separation of volatile compounds based on their boiling point and polarity, followed by mass-based detection and identification.Absolute quantification by comparing the integral of an analyte's NMR signal to that of a certified internal standard.
Primary Application Purity determination and quantification of non-volatile and thermally labile impurities.Analysis of residual solvents and volatile or semi-volatile impurities.Absolute purity determination and structural confirmation without the need for a specific reference standard of the analyte.
Typical Column C18 Reverse-Phase (e.g., 4.6 mm x 250 mm, 5 µm)Low-polarity capillary column (e.g., 5% phenyl polysiloxane)Not applicable
Advantages Robust, highly sensitive, and suitable for a wide range of compounds.[1]Excellent for identifying and quantifying volatile impurities.[1]Provides structural information and absolute purity without a reference standard of the analyte.[1]
Limitations May not be suitable for highly volatile impurities. Requires a reference standard for quantitative analysis.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity compared to HPLC and GC-MS. Requires a high-field NMR spectrometer.

Recommended Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is the recommended method for routine purity assessment of Tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate due to its robustness and suitability for non-volatile compounds.[1][2]

Experimental Protocol: HPLC Purity Analysis

1. Instrumentation:

  • HPLC system equipped with a UV-Vis detector or a Diode Array Detector (DAD).

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Accurately weigh approximately 5 mg of Tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate.

  • Dissolve the sample in 10 mL of a 50:50 mixture of Acetonitrile and Water to achieve a concentration of 0.5 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

4. Analysis:

  • Inject the prepared sample into the HPLC system.

  • Record the chromatogram and integrate the peak areas.

  • The purity is calculated as the percentage of the main peak area relative to the total peak area of all components.

Workflow for HPLC Purity Analysis

The following diagram illustrates the general workflow for the HPLC analysis of Tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter Solution dissolve->filter inject Inject Sample filter->inject Prepared Sample separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate Chromatogram calculate Calculate Purity integrate->calculate report Generate Report calculate->report

Caption: Workflow of HPLC analysis.

Alternative and Complementary Analytical Techniques

While HPLC is the primary method for purity determination, other techniques can provide valuable complementary information.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is particularly useful for the identification and quantification of volatile and semi-volatile impurities, such as residual solvents from the synthesis process.[1] Due to the relatively high molecular weight and potential for thermal degradation of the target molecule, derivatization might be necessary for GC-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation and confirmation of Tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate.[2] Furthermore, quantitative NMR (qNMR) can be employed to determine the absolute purity of the compound without the need for a reference standard of the analyte itself, by using a certified internal standard.[1] This method is invaluable for the characterization of new batches of the intermediate.

By employing a combination of these analytical methods, researchers and drug development professionals can ensure the quality and consistency of Tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate, a critical aspect of producing safe and effective pharmaceuticals.

References

Comparative Analysis of Mass Spectrometry Fragmentation Patterns for Tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Detailed Examination of the Mass Spectrometric Behavior of a Key Pharmaceutical Building Block and Its Structural Isomers, Providing Essential Data for Researchers in Drug Discovery and Development.

This guide presents a comparative analysis of the predicted and observed mass spectrometry fragmentation patterns of Tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate and its related halogenated and non-halogenated analogs. Understanding the fragmentation behavior of these heterocyclic compounds is paramount for their unambiguous identification, characterization of impurities, and for monitoring the progress of chemical reactions in which they are key intermediates.

Data Presentation

The following tables summarize the predicted and observed major fragment ions for Tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate and its bromo- and non-halogenated analogs. The data for the iodo- and bromo-analogs are based on established fragmentation patterns of similar compounds.

Table 1: Predicted Mass Spectrometry Fragmentation Data for Tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate

m/z (calculated) Proposed Fragment Description Expected Relative Abundance
345[M+H]⁺Protonated Molecular IonHigh (in ESI)
289[M-C₄H₈]⁺Loss of isobutyleneHigh
245[M-C₅H₈O₂]⁺Loss of the entire Boc groupMedium to High
127[I]⁺Iodine cationMedium
57[C₄H₉]⁺tert-Butyl cationHigh

Table 2: Predicted Mass Spectrometry Fragmentation Data for Tert-butyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate (Alternative)

m/z (calculated) Proposed Fragment Description Expected Relative Abundance
297/299[M+H]⁺Protonated Molecular Ion (Br isotopes)High (in ESI)
241/243[M-C₄H₈]⁺Loss of isobutylene (Br isotopes)High
197/199[M-C₅H₈O₂]⁺Loss of the entire Boc group (Br isotopes)Medium to High
57[C₄H₉]⁺tert-Butyl cationHigh

Table 3: Mass Spectrometry Fragmentation Data for Tert-butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate (Non-halogenated Analog)

m/z (calculated) Proposed Fragment Description Expected Relative Abundance
219[M+H]⁺Protonated Molecular IonHigh (in ESI)
163[M-C₄H₈]⁺Loss of isobutyleneHigh
119[M-C₅H₈O₂]⁺Loss of the entire Boc groupMedium to High
57[C₄H₉]⁺tert-Butyl cationHigh

Experimental Protocols

A general experimental protocol for the analysis of Tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate and its derivatives by Electron Ionization Mass Spectrometry (EI-MS) is provided below.

1. Sample Preparation

  • Dissolution: Accurately weigh approximately 1 mg of the solid sample and dissolve it in 1 mL of a high-purity volatile organic solvent such as methanol, acetonitrile, or ethyl acetate.

  • Dilution: For direct infusion analysis, dilute the stock solution to a final concentration of approximately 10-50 µg/mL using the same solvent. For GC-MS analysis, a concentration of 100-500 µg/mL is recommended.

  • Filtration: Filter the final sample solution through a 0.22 µm syringe filter to remove any particulate matter.

2. Mass Spectrometry Analysis

  • Instrumentation: A high-resolution mass spectrometer equipped with an electron ionization (EI) source is recommended.

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Source Temperature: 200-250 °C.

  • Mass Range: m/z 50-500.

  • Scan Rate: 1 scan/second.

  • Sample Introduction: For volatile and thermally stable compounds, a gas chromatograph (GC) can be used for sample introduction. Alternatively, a direct insertion probe can be used.

3. Data Analysis

  • Acquire the mass spectrum and identify the molecular ion peak.

  • Analyze the fragmentation pattern and identify the major fragment ions.

  • Compare the observed fragmentation pattern with the predicted patterns and data from analogous compounds to confirm the structure.

Mandatory Visualization

The following diagrams illustrate the predicted fragmentation pathways and a typical experimental workflow.

Fragmentation_Pathway M [M+H]⁺ m/z 345 Frag1 [M-C₄H₈]⁺ m/z 289 M->Frag1 - C₄H₈ Frag3 [C₄H₉]⁺ m/z 57 M->Frag3 - C₈H₄IN₂O₂ Iodine [I]⁺ m/z 127 M->Iodine - C₁₂H₁₃N₂O₂ Frag2 [M-C₅H₈O₂]⁺ m/z 245 Frag1->Frag2 - CO₂

Caption: Predicted fragmentation of Tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Processing Dissolution Dissolution Dilution Dilution Dissolution->Dilution Filtration Filtration Dilution->Filtration Introduction Introduction Filtration->Introduction Ionization Ionization Introduction->Ionization Detection Detection Ionization->Detection Acquisition Acquisition Detection->Acquisition Analysis Analysis Acquisition->Analysis Comparison Comparison Analysis->Comparison

Caption: General experimental workflow for MS analysis.

Comparing reactivity of bromo vs iodo-pyrrolopyridine in palladium catalysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Synthetic and Medicinal Chemistry

In the synthesis of novel therapeutics and functional materials, the pyrrolopyridine scaffold is a cornerstone. Its functionalization, often achieved through palladium-catalyzed cross-coupling reactions, is a critical step in drug discovery and development. A key consideration in these synthetic routes is the choice of the halide on the pyrrolopyridine substrate, typically bromine or iodine. This guide provides an objective comparison of the reactivity of bromo- and iodo-pyrrolopyridines in common palladium-catalyzed reactions, supported by representative experimental data and detailed protocols.

The fundamental principle governing the reactivity of halo-pyrrolopyridines in palladium-catalyzed cross-coupling reactions is the bond dissociation energy of the carbon-halogen (C-X) bond. The C-I bond is weaker than the C-Br bond, leading to a generally accepted reactivity trend of C-I > C-Br > C-Cl in the rate-determining oxidative addition step of the catalytic cycle.[1] This difference in reactivity translates to milder reaction conditions, often shorter reaction times, and potentially higher yields when using iodo-pyrrolopyridines compared to their bromo counterparts.

Quantitative Comparison of Reactivity

The following tables summarize the expected performance of bromo- and iodo-pyrrolopyridines in three widely used palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira. The data is representative of typical outcomes and illustrates the superior reactivity of the iodo-substituted substrates.

Table 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. The enhanced reactivity of iodo-pyrrolopyridines allows for efficient coupling under milder conditions.

SubstrateCatalyst SystemBaseSolventTemp. (°C)Time (h)Approx. Yield (%)Notes
Iodo-pyrrolopyridinePd(PPh₃)₄ (3 mol%)K₂CO₃Dioxane/H₂O80-902-690-98Faster reaction times and lower temperatures are often sufficient.
Bromo-pyrrolopyridinePd(dppf)Cl₂ (3 mol%)Cs₂CO₃DMF90-1008-1685-95Often requires more forcing conditions and stronger bases for high conversion.[1]

Table 2: Buchwald-Hartwig Amination

For the formation of C-N bonds, the Buchwald-Hartwig amination is a powerful tool. Iodo-pyrrolopyridines generally provide higher yields in shorter reaction times.

SubstrateCatalyst SystemBaseSolventTemp. (°C)Time (h)Approx. Yield (%)Notes
Iodo-pyrrolopyridinePd₂(dba)₃ / Xantphos (2 mol%)Cs₂CO₃Toluene90-1004-1088-96Efficient coupling with a variety of primary and secondary amines.
Bromo-pyrrolopyridinePd(OAc)₂ / BINAP (2 mol%)NaOtBuToluene100-11012-2480-92May require stronger bases and longer heating to achieve comparable yields.[2][3]

Table 3: Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C triple bonds. The high reactivity of the C-I bond allows this reaction to proceed efficiently, often at room temperature.[4]

SubstrateCatalyst SystemBaseSolventTemp. (°C)Time (h)Approx. Yield (%)Notes
Iodo-pyrrolopyridinePd(PPh₃)₂Cl₂ / CuI (2 mol%)Et₃NTHFRT-401-492-99Highly efficient and selective coupling at the iodo position.[5][6]
Bromo-pyrrolopyridinePd(PPh₃)₄ / CuI (5 mol%)DIPAToluene60-806-1285-95Requires elevated temperatures and a stronger amine base.

Mechanistic Underpinnings of Reactivity

The difference in reactivity between bromo- and iodo-pyrrolopyridines is rooted in the initial step of the catalytic cycle: oxidative addition. In this step, the palladium(0) catalyst inserts into the carbon-halogen bond. The lower bond energy of the C-I bond results in a lower activation energy for this process compared to the C-Br bond, leading to a faster overall reaction rate.

Palladium Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd_I Oxidative Addition (Iodo-pyrrolopyridine) Pd0->OxAdd_I Faster Rate OxAdd_Br Oxidative Addition (Bromo-pyrrolopyridine) Pd0->OxAdd_Br Slower Rate PdII_I Pyrrolopyridyl-Pd(II)-I Complex OxAdd_I->PdII_I PdII_Br Pyrrolopyridyl-Pd(II)-Br Complex OxAdd_Br->PdII_Br Transmetalation Transmetalation (with Nu-M) PdII_I->Transmetalation PdII_Br->Transmetalation PdII_Nu Pyrrolopyridyl-Pd(II)-Nu Complex Transmetalation->PdII_Nu ReductiveElimination Reductive Elimination PdII_Nu->ReductiveElimination ReductiveElimination->Pd0 Catalyst Regeneration Product Product (Pyrrolopyridyl-Nu) ReductiveElimination->Product

Caption: Palladium cross-coupling cycle highlighting the faster oxidative addition for iodo-pyrrolopyridines.

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions. These should serve as a starting point and may require optimization for specific substrates.

General Procedure for Suzuki-Miyaura Coupling of a Halo-pyrrolopyridine

Suzuki-Miyaura Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification p1 Combine halo-pyrrolopyridine, boronic acid, base, and Pd catalyst in a flask. p2 Evacuate and backfill with inert gas (e.g., Argon). p1->p2 p3 Add degassed solvent. p2->p3 r1 Heat to desired temperature (e.g., 80-100 °C). p3->r1 r2 Stir for specified time (e.g., 2-16 h). r1->r2 r3 Monitor progress by TLC or LC-MS. r2->r3 w1 Cool to room temperature and quench with water. r3->w1 w2 Extract with an organic solvent. w1->w2 w3 Dry organic layer and concentrate. w2->w3 w4 Purify by column chromatography. w3->w4

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Halo-pyrrolopyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., DMF)

Procedure:

  • To a flame-dried Schlenk flask, add the halo-pyrrolopyridine, arylboronic acid, palladium catalyst, and base.

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture with stirring to the desired temperature (e.g., 90-100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Procedure for Buchwald-Hartwig Amination of a Halo-pyrrolopyridine

Materials:

  • Halo-pyrrolopyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., Toluene)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to a Schlenk tube.

  • Add the halo-pyrrolopyridine and the amine.

  • Add the degassed solvent.

  • Seal the tube and heat the mixture with stirring to the desired temperature (e.g., 100-110 °C).

  • After the reaction is complete (as monitored by LC-MS), cool the mixture to room temperature.

  • Dilute with a suitable organic solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product via flash column chromatography.[1]

Conclusion

The choice between a bromo- and an iodo-pyrrolopyridine for palladium-catalyzed cross-coupling reactions has significant practical implications. Iodo-pyrrolopyridines consistently demonstrate higher reactivity, allowing for the use of milder reaction conditions, shorter reaction times, and often result in higher yields. This enhanced reactivity is particularly advantageous in the synthesis of complex molecules with sensitive functional groups. While bromo-pyrrolopyridines are often more readily available and cost-effective, the investment in an iodo-substituted starting material can lead to more efficient and robust synthetic routes, ultimately accelerating the drug discovery and development process.

References

A Comparative Guide to Alternative Reagents for Kinase Inhibitor Synthesis: Beyond Tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and potent kinase inhibitors is a cornerstone of modern drug discovery. The privileged 1H-pyrrolo[3,2-c]pyridine scaffold is a key component in the synthesis of a multitude of these inhibitors. Tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate has been a valuable building block for introducing molecular diversity at the 3-position through various cross-coupling reactions. However, the landscape of available reagents is expanding, offering alternatives that may provide advantages in terms of reactivity, cost, and accessibility. This guide provides an objective comparison of alternative reagents, supported by experimental data, to aid researchers in selecting the optimal building blocks for their kinase inhibitor synthesis campaigns.

Alternative Reagents: A Head-to-Head Comparison

The primary alternatives to the 3-iodo derivative for functionalization of the 1H-pyrrolo[3,2-c]pyridine core are the corresponding 3-bromo and 3-boronic acid pinacol ester derivatives. The choice of reagent can significantly impact reaction efficiency, yield, and the scope of achievable chemical transformations.

Table 1: Comparison of Key 3-Substituted 1H-Pyrrolo[3,2-c]pyridine Building Blocks

ReagentStructureKey ApplicationsAdvantagesDisadvantages
Tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate Suzuki, Sonogashira, Heck, Buchwald-Hartwig, and other cross-coupling reactions.High reactivity in a broad range of cross-coupling reactions.Higher cost and potentially lower stability compared to bromo-derivatives.
Tert-butyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate Suzuki, Buchwald-Hartwig, and other cross-coupling reactions.Generally more stable and cost-effective than the iodo-analog.May require more forcing reaction conditions (higher temperature, stronger base, or more specialized catalyst systems) for comparable yields in some cross-coupling reactions.
Tert-butyl 1H-pyrrolo[3,2-c]pyridine-3-boronate, pinacol ester Suzuki-Miyaura cross-coupling reactions.Can be coupled with a wide variety of aryl and heteroaryl halides and triflates. Offers an alternative coupling strategy.Synthesis of the boronic ester is an additional step. May have different stability and reactivity profiles compared to halo-derivatives.

Performance in Kinase Inhibitor Synthesis: A Data-Driven Analysis

While direct, side-by-side comparisons of these reagents in the synthesis of the same kinase inhibitor are not extensively reported in the literature, we can draw valuable insights from the successful synthesis of various inhibitors using bromo-substituted pyrrolopyridine cores.

Case Study 1: Synthesis of FMS Kinase Inhibitors

A series of potent FMS kinase inhibitors based on the 1H-pyrrolo[3,2-c]pyridine scaffold have been developed. The synthesis of these compounds often utilizes a 6-bromo-1H-pyrrolo[3,2-c]pyridine intermediate, demonstrating the utility of bromo-derivatives in Suzuki coupling reactions to build the final inhibitor.

Table 2: FMS Kinase Inhibitory Activity of 1H-Pyrrolo[3,2-c]pyridine Derivatives

CompoundStructureFMS Kinase IC₅₀ (nM)[1]
1e 60[1]
1r 30[1]
KIST101029 (Lead Compound) 96[1]

The high potency of these compounds underscores the successful application of bromo-pyrrolopyridines as key synthetic intermediates.

Case Study 2: Synthesis of Colchicine-Binding Site Inhibitors

A recent study detailed the design and synthesis of 1H-pyrrolo[3,2-c]pyridine derivatives as potent colchicine-binding site inhibitors with significant anticancer activities. The key synthetic step involved a Suzuki cross-coupling reaction of a 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine intermediate with various arylboronic acids.[2]

Table 3: Antiproliferative Activity of 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines

CompoundR-groupHeLa IC₅₀ (µM)[2]SGC-7901 IC₅₀ (µM)[2]MCF-7 IC₅₀ (µM)[2]Yield (%)[2]
10a Phenyl0.851.231.5663
10f 2-Methoxyphenyl0.540.680.8276
10k 4-Ethoxyphenyl0.310.450.5857
10t Indolyl0.120.150.21Not Reported

The reported yields for these Suzuki reactions are generally good, highlighting the efficiency of using a bromo-pyrrolopyridine precursor.

Experimental Protocols

Detailed experimental procedures are crucial for the successful implementation of these synthetic strategies. Below are representative protocols for the synthesis and functionalization of bromo-substituted 1H-pyrrolo[3,2-c]pyridines.

Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine

Step 1: Synthesis of (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide To a solution of 2-bromo-5-methyl-4-nitropyridine-1-oxide (3.9 mmol) in N,N-dimethylformamide (5 mL), N,N-dimethylformamide dimethyl acetal (5 mL) is added. The resulting solution is stirred for 4 hours at 120 °C. The reaction mixture is then cooled to 0 °C, and the product is isolated by filtration and dried.[2]

Step 2: Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine To a reaction vessel containing (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide (13.8 mmol), iron powder (55.7 mmol) and acetic acid (80 mL) are added. The reaction mixture is stirred for 5 hours at 100 °C. After filtration and concentration in vacuo, the pH is adjusted to 8 with aqueous sodium carbonate and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated to yield the product.[2]

General Procedure for Suzuki Cross-Coupling

To a solution of the 6-bromo-1-aryl-1H-pyrrolo[3,2-c]pyridine (0.1 mmol) in a mixture of 1,4-dioxane (6 mL) and water (2 mL), the corresponding substituted phenylboronic acid (0.15 mmol), K₂CO₃ (0.5 mmol), and Pd(PPh₃)₄ (0.006 mmol) are added. The mixture is degassed with N₂ and then heated in a microwave reactor for 26 minutes at 125 °C. After completion, the mixture is extracted with ethyl acetate.[2]

Signaling Pathways and Experimental Workflows

Understanding the biological context of the synthesized kinase inhibitors is paramount. The 1H-pyrrolo[3,2-c]pyridine scaffold has been successfully employed to target various kinases involved in critical signaling pathways.

FMS Kinase Signaling Pathway

FMS, also known as colony-stimulating factor 1 receptor (CSF-1R), is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of monocytes and macrophages.[1] Its signaling is implicated in various cancers and inflammatory diseases.

FMS_Signaling cluster_membrane Cell Membrane cluster_nucleus Nucleus FMS FMS (CSF-1R) PI3K PI3K FMS->PI3K RAS RAS FMS->RAS STAT STATs FMS->STAT CSF1 CSF-1 CSF1->FMS AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation, Survival, Differentiation mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT->Proliferation

Caption: Simplified FMS kinase signaling pathway.

MPS1 Kinase and Spindle Assembly Checkpoint

Monopolar spindle 1 (MPS1) is a key protein kinase that regulates the spindle assembly checkpoint (SAC), a critical surveillance mechanism that ensures accurate chromosome segregation during mitosis.[3]

MPS1_Signaling cluster_mitosis Mitosis Unattached_Kinetochore Unattached Kinetochore MPS1 MPS1 Unattached_Kinetochore->MPS1 recruits & activates MAD2 MAD2 MPS1->MAD2 phosphorylates & recruits BUB1_BUBR1 BUB1/BUBR1 MPS1->BUB1_BUBR1 phosphorylates & recruits CDC20 CDC20 MAD2->CDC20 inhibits BUB1_BUBR1->CDC20 inhibits APC_C APC/C CDC20->APC_C activates Anaphase Anaphase APC_C->Anaphase triggers Inhibitor 1H-pyrrolo[3,2-c]pyridine Inhibitor Inhibitor->MPS1 inhibits

Caption: Role of MPS1 in the Spindle Assembly Checkpoint.

Experimental Workflow: Kinase Inhibitor Synthesis and Evaluation

The general workflow for the development of kinase inhibitors using these building blocks involves synthesis, purification, and biological evaluation.

Experimental_Workflow Start Start: Select 3-Substituted 1H-pyrrolo[3,2-c]pyridine (Iodo, Bromo, or Boronate) Coupling Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Start->Coupling Purification Purification (e.g., Column Chromatography) Coupling->Purification Characterization Characterization (NMR, MS) Purification->Characterization Screening In vitro Kinase Assay (IC50 determination) Characterization->Screening Cell_based Cell-based Assays (e.g., Proliferation, Apoptosis) Screening->Cell_based End Lead Compound Identification Cell_based->End

Caption: General workflow for kinase inhibitor synthesis and evaluation.

Conclusion

The selection of a 3-substituted 1H-pyrrolo[3,2-c]pyridine building block is a critical decision in the synthesis of novel kinase inhibitors. While the 3-iodo derivative offers high reactivity, the commercially available 3-bromo analog presents a more stable and cost-effective alternative that has been successfully employed in the synthesis of potent inhibitors. Furthermore, the development of 3-boronic acid pinacol esters provides an additional strategic avenue for researchers. The choice of reagent should be guided by the specific requirements of the desired cross-coupling reaction, cost considerations, and the overall synthetic strategy. This guide provides a foundation for making informed decisions, and further exploration of the cited literature is encouraged for more detailed insights into specific applications.

References

A Comparative Guide to the Characterization of Suzuki Coupling Products by NMR and HRMS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The successful synthesis of the target biaryl or vinylated compound, however, is contingent upon rigorous structural verification. This guide provides an objective comparison of two primary analytical techniques for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS), supported by experimental data and detailed protocols.

The Synergy of NMR and HRMS in Structural Elucidation

NMR spectroscopy and HRMS are powerful and complementary techniques for the unambiguous characterization of Suzuki coupling products. NMR provides detailed information about the molecular structure and connectivity of atoms, while HRMS confirms the elemental composition with high accuracy.[1][2] Together, they provide a comprehensive and robust validation of the synthesized compound.

Data Presentation: A Comparative Analysis

The following tables summarize quantitative data for the characterization of various Suzuki coupling products by ¹H NMR, ¹³C NMR, and HRMS, as reported in the scientific literature.

Table 1: ¹H NMR Data for Selected Suzuki Coupling Products

CompoundSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)Reference
4a CDCl₃8.97 (s, 1H), 8.69 (s, 2H), 6.31 (brs, 1H), 2.65 (m, 2H), 2.50 (t, J = 7.2 Hz, 2H), 1.99 (quint, J = 6.8 Hz)[3]
2c CDCl₃7.60 (d, J = 7.5 Hz, 1H), 7.50 (d, J = 8.5 Hz, 1H), 7.37 (m, 1H), 7.26 (m, 1H), 7.07 (s, 1H), 6.72 (brs, 1H), 2.62 (d, J = 1.5 Hz, 2H), 2.37 (s, 2H), 1.15 (s, 6H)[3]
2a CDCl₃7.54 (m, 1H), 7.46 (dd, J = 0.8 Hz, 8.0 Hz, 1H), 7.26 (td, J = 1.6 Hz, 7.2 Hz, 1H), 7.20 (td, J= 1.2 Hz, 7.6 Hz, 1H), 6.52 (s, 1H), 6.43 (quint, J = 2.0 Hz, 1H), 2.73 (m, 2H), 2.61 (m, 2H), 2.07 (quint, J = 7.2 Hz, 2H)[3]
5a CDCl₃8.53 (s, 2H), 6.16 (m, 1H), 3.99 (s, 3H), 2.65 (m, 2H), 2.52 (m, 2H), 2.01 (quint, J = 8.0 Hz, 2H)[3]
6e CDCl₃8.81 (d, J = 2.0 Hz, 1H), 8.09 (d, J = 8.4 Hz, 1H), 7.92 (brs, 1H), 7.78 (d, J = 8.0 Hz, 1H), 7.67 (t, J = 7.2, 1H), 7.52 (t, J = 7.6, 1H), 5.75 (m, 1H), 2.12 (s, 3H), 1.65 (dd, J = 1.2 Hz, 6.8 Hz, 3H)[3]

Table 2: ¹³C NMR Data for Selected Suzuki Coupling Products

CompoundSolventChemical Shifts (δ, ppm)Reference
4a CDCl₃156.9, 153.6, 136.5, 130.5, 130.2, 33.7, 32.6, 23.2[3]
2c CDCl₃199.6, 155.7, 154.1, 145.1, 128.4, 126.7, 123.5, 122.5, 121.9, 111.7, 108.7, 51.5, 39.5, 33.8, 28.6[3]
2a CDCl₃155.0, 154.4, 133.1, 129.3, 129.0, 124.2, 122.7, 120.9, 111.0, 102.5, 33.6, 32.5, 23.4[3]
5a CDCl₃164.6, 156.1, 136.2, 127.1, 124.4, 55.0, 33.5, 32.9, 23.2[3]
6e CDCl₃151.2, 147.0, 134.8, 134.3, 133.5, 129.3, 129.1, 128.0, 127.8, 126.8, 124.3, 25.3, 15.1[3]

Table 3: HRMS Data for Selected Suzuki Coupling Products

CompoundIonizationCalculated [M+H]⁺ or [M+Na]⁺ (m/z)Found (m/z)Reference
4a ESI147.0922147.0935[3]
2c ESI263.1048263.1039[3]
2a ESI185.0996185.0971[3]
5a ESI177.1028177.1034[3]
6e ESI184.1126184.1133[3]
3a EI197.1205 ([M]⁺)197.1208[4]
3j EI334.1358 ([M]⁺)334.1343[4]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the characterization of Suzuki coupling products.

Protocol for NMR Sample Preparation and Analysis

  • Sample Purification: Ensure the Suzuki coupling product is purified, typically by flash column chromatography, to remove unreacted starting materials, catalyst, and byproducts.[3]

  • Sample Preparation: Accurately weigh 5-10 mg of the purified product and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[1][5]

  • Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher for better resolution).[3] For complex structures, 2D NMR experiments like COSY and HSQC can be employed to further elucidate the structure.[6]

  • Data Processing: Process the acquired spectra using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak.[1]

  • Data Analysis: Analyze the chemical shifts, integration (for ¹H NMR), and coupling patterns to confirm the structure of the product.[6]

Protocol for HRMS Sample Preparation and Analysis

  • Sample Preparation: Prepare a dilute solution of the purified Suzuki coupling product in a suitable solvent (e.g., methanol, acetonitrile). The concentration will depend on the ionization technique and instrument sensitivity.

  • Method of Analysis: Choose an appropriate ionization method, such as Electrospray Ionization (ESI) or Electron Ionization (EI), based on the polarity and volatility of the compound.[3][4]

  • Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the high-resolution mass spectrum.

  • Data Analysis: Compare the experimentally observed mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M]⁺) with the theoretically calculated value for the expected elemental formula. A mass accuracy of within 5 ppm is generally considered a confirmation of the elemental composition.[2]

Mandatory Visualization

Diagrams illustrating the workflow and logic of the characterization process are provided below.

G cluster_reaction Suzuki Coupling Reaction cluster_purification Purification cluster_characterization Characterization cluster_analysis Data Analysis & Confirmation start Aryl/Vinyl Halide + Organoboron Reagent reaction Reaction Mixture start->reaction catalyst Palladium Catalyst + Base catalyst->reaction workup Aqueous Workup reaction->workup chromatography Column Chromatography workup->chromatography product Purified Product chromatography->product nmr NMR Spectroscopy (¹H, ¹³C, 2D) product->nmr hrms HRMS product->hrms structure Structural Confirmation nmr->structure formula Elemental Formula Confirmation hrms->formula

Caption: Experimental workflow for Suzuki coupling and product characterization.

G cluster_primary Primary Characterization Techniques cluster_secondary Alternative/Complementary Techniques cluster_info Information Provided NMR NMR Spectroscopy (¹H, ¹³C, 2D) Structure Detailed Molecular Structure (Connectivity, Stereochemistry) NMR->Structure Unambiguous HRMS High-Resolution Mass Spectrometry Composition Precise Elemental Composition (Molecular Formula) HRMS->Composition Highly Accurate IR Infrared (IR) Spectroscopy FunctionalGroups Presence of Functional Groups IR->FunctionalGroups MP Melting Point Purity Indication of Purity MP->Purity EA Elemental Analysis BulkPurity Bulk Sample Purity EA->BulkPurity

Caption: Comparison of analytical techniques for Suzuki product characterization.

Conclusion

The robust characterization of Suzuki coupling products relies on the synergistic use of NMR spectroscopy and HRMS. While other techniques such as IR spectroscopy, melting point determination, and elemental analysis provide valuable supplementary information, NMR and HRMS stand as the primary methods for unambiguous structural elucidation and confirmation of elemental composition.[1][2] Adherence to detailed experimental protocols is paramount for obtaining high-quality, reproducible data, which is essential in research and drug development.

References

A Comparative Guide to TLC Monitoring of Cross-Coupling Reactions with Iodo-Azaindoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of functionalized azaindoles is a cornerstone of modern medicinal chemistry, with these scaffolds forming the core of numerous therapeutic agents. Cross-coupling reactions, such as the Suzuki and Sonogashira reactions, are pivotal in the derivatization of iodo-azaindoles. Effective reaction monitoring is crucial for optimizing these transformations, ensuring complete consumption of starting materials, and maximizing the yield of the desired product. This guide provides a comparative overview of Thin-Layer Chromatography (TLC) for monitoring these critical reactions, alongside alternative analytical techniques, supported by experimental data and detailed protocols.

The Role of Reaction Monitoring

Monitoring the progress of a cross-coupling reaction is essential for several reasons. It allows the researcher to determine the optimal reaction time, preventing the formation of byproducts due to prolonged reaction times or elevated temperatures. It also provides qualitative information about the reaction's success, indicating the consumption of the starting iodo-azaindole and the formation of the desired coupled product. For complex multi-step syntheses, robust reaction monitoring is a critical component of process development and control.

Comparative Analysis of Monitoring Techniques

While TLC is a rapid and cost-effective method for reaction monitoring, other techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) offer higher sensitivity and quantitative accuracy. The choice of method often depends on the specific requirements of the research, from high-throughput screening to process validation.

Below is a table summarizing the key performance metrics of TLC/TLC-Densitometry, and LC-MS for the quantitative analysis of reaction conversion.

Parameter TLC/TLC-Densitometry LC-MS GC-MS
Limit of Detection (LOD) 0.14 - 72.65 µ g/spot [1][2]0.4 - 6 ng/L[3]Typically 10-100x lower than HPTLC[4]
Limit of Quantification (LOQ) 0.41 - 242.15 µ g/spot [1][2]Up to 50 times lower than GC-MS in some cases[5]Generally offers very low detection limits[4]
Linearity (r²) > 0.99[2][6][7]> 0.99> 0.99
Precision (%RSD) < 3%[6]< 15%< 5-15%[4]
Accuracy (% Recovery) 93 - 113%[1]Typically within 85-115%Generally high
Analysis Time per Sample 5 - 20 minutes[8]2 - 30 minutes10 - 60 minutes
Cost per Sample LowHighMedium-High
Quantitative Capability Semi-quantitative to QuantitativeHighly QuantitativeHighly Quantitative

Experimental Protocol: TLC Monitoring of a Suzuki Cross-Coupling Reaction

This protocol describes the TLC monitoring of a Suzuki cross-coupling reaction between a generic iodo-azaindole and a boronic acid.

Materials:

  • Silica gel 60 F254 TLC plates

  • Developing chamber

  • Capillary tubes for spotting

  • UV lamp (254 nm)

  • Iodo-azaindole starting material

  • Boronic acid

  • Palladium catalyst and ligand

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., dioxane, THF, DMF)

  • Eluent system (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Prepare the TLC Plate: Draw a faint pencil line approximately 1 cm from the bottom of the TLC plate. Mark three lanes for the starting material (SM), a co-spot (Co), and the reaction mixture (RM).

  • Prepare the Developing Chamber: Pour the chosen eluent system into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with the solvent vapor. Cover the chamber and allow it to equilibrate for at least 10 minutes.

  • Spot the TLC Plate:

    • SM Lane: Dissolve a small amount of the iodo-azaindole in a suitable solvent (e.g., ethyl acetate) and spot it on the SM lane using a capillary tube.

    • Co Lane: Spot the starting material solution on the Co lane.

    • RM Lane: Once the reaction has been initiated, take a small aliquot of the reaction mixture using a capillary tube and spot it directly onto the RM lane. Also, spot the reaction mixture on top of the starting material spot in the Co lane.

  • Develop the TLC Plate: Carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure that the solvent level is below the spotting line. Cover the chamber and allow the solvent to ascend the plate.

  • Visualize the TLC Plate: Once the solvent front has reached approximately 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp at 254 nm. Circle the observed spots with a pencil.

  • Analyze the Results:

    • The iodo-azaindole starting material is typically less polar than the coupled product. Therefore, the starting material spot (SM) will have a higher Retention Factor (Rf) value than the product spot.

    • In the RM lane, the appearance of a new, lower Rf spot indicates the formation of the product. The intensity of the starting material spot should decrease over time, while the intensity of the product spot should increase.

    • The co-spot lane helps to confirm the identity of the starting material spot in the reaction mixture.

    • The reaction is considered complete when the starting material spot is no longer visible in the RM lane.

Example Rf Values: For a typical Suzuki coupling of a 3-iodo-7-azaindole with phenylboronic acid, using a hexane/ethyl acetate eluent system, the Rf of the starting material might be around 0.6, while the more polar 3-phenyl-7-azaindole product could have an Rf of approximately 0.4. The exact Rf values will depend on the specific substituents and the eluent composition.

Visualizing the Workflow and Method Comparison

To better illustrate the processes and relationships discussed, the following diagrams are provided.

TLC_Monitoring_Workflow start Start Reaction take_aliquot Take Aliquot of Reaction Mixture start->take_aliquot spot_tlc Spot TLC Plate (SM, Co, RM) take_aliquot->spot_tlc develop_tlc Develop TLC Plate spot_tlc->develop_tlc visualize_tlc Visualize under UV Light develop_tlc->visualize_tlc analyze_spots Analyze Spots: - Disappearance of SM - Appearance of Product visualize_tlc->analyze_spots decision Is Starting Material Consumed? analyze_spots->decision continue_reaction Continue Reaction decision->continue_reaction No workup Reaction Complete: Proceed to Work-up decision->workup Yes continue_reaction->take_aliquot

Caption: Workflow for TLC monitoring of a cross-coupling reaction.

Method_Comparison cluster_qualitative Primarily Qualitative cluster_quantitative Quantitative TLC TLC TLC_Densitometry TLC-Densitometry TLC->TLC_Densitometry Enhanced Quantification LC_MS LC-MS GC_MS GC-MS

References

A Comparative Study of Palladium Catalysts for Sonogashira Coupling of Halo-pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction is of paramount importance in the synthesis of a diverse array of organic molecules, including pharmaceuticals, natural products, and functional materials. The pyridine moiety is a key structural motif in many biologically active compounds, and the functionalization of halo-pyridines via Sonogashira coupling is a critical step in the development of new therapeutics.

The choice of the palladium catalyst system, which typically includes a palladium precursor, a ligand, a copper(I) co-catalyst, and a base, is crucial for the success of the Sonogashira coupling. The catalyst's performance directly impacts reaction yields, substrate scope, and reaction conditions. This guide provides a comparative overview of various palladium catalysts employed in the Sonogashira coupling of halo-pyridines, supported by experimental data to facilitate catalyst selection and reaction optimization.

Performance of Palladium Catalysts: A Comparative Overview

The selection of an optimal palladium catalyst for the Sonogashira coupling of halo-pyridines is dictated by the nature of the halo-pyridine (chloro-, bromo-, or iodo-pyridine) and the steric and electronic properties of the coupling partners. The reactivity of the carbon-halogen bond follows the general trend: I > Br > Cl, with chloro-pyridines being the most challenging substrates to activate. The following table summarizes the performance of different palladium catalyst systems in the Sonogashira coupling of various halo-pyridines.

Catalyst SystemHalo-pyridine SubstrateAlkyne Coupling PartnerBase / SolventTemp. (°C)Time (h)Yield (%)Reference
Pd(CF₃COO)₂ / PPh₃ / CuI2-Amino-3-bromopyridinePhenylacetyleneEt₃N / DMF100396[1][2]
Pd(PPh₃)₂Cl₂ / CuIIodobenzene (analogous to iodopyridine)PhenylacetyleneEt₃N / THFRT1.597[3]
Pd₂(dba)₃ / PPh₃ / CuITetraethynylporphyrin (complex substrate)Aryl halideEt₃N / Toluene80-80[3]
Pd/C / XPhosAryl bromides (general)Terminal alkynesK₂CO₃ / 95% EtOH505Good[3]
Nanosized MCM-41-Pd / PPh₃ / CuI2-BromopyridinePhenylacetyleneEt₃N / Toluene10024Better than 3-bromopyridine[4]
PdCl₂(dppf)Dihaloarenes (general)Terminal alkynesK₂CO₃ / DME802High[3]
Pd(OAc)₂ / SPhosDihaloarenes (general)Terminal alkynesK₃PO₄ / Toluene10016High[3]

Note: The data presented is a compilation from various sources and may not represent a direct head-to-head comparison under identical conditions. "Good" and "High" yields are as reported in the respective literature, suggesting successful reactions without specifying the exact percentage in some cases.

Experimental Workflow and Catalytic Cycle

The successful execution of a Sonogashira coupling reaction relies on a systematic experimental workflow and a fundamental understanding of the catalytic cycle.

G Experimental Workflow for Sonogashira Coupling cluster_prep Reaction Setup cluster_reagents Catalyst Addition cluster_reaction Reaction cluster_workup Work-up and Purification A Combine halo-pyridine, alkyne, and base in a reaction vessel B Add solvent and degas the mixture A->B C Add Palladium catalyst and Cu(I) co-catalyst B->C D Heat the reaction mixture to the desired temperature C->D E Monitor reaction progress by TLC or GC/LC-MS D->E F Quench the reaction E->F G Extract the product F->G H Purify by column chromatography G->H

Caption: A typical experimental workflow for palladium-catalyzed Sonogashira coupling.

The generally accepted mechanism for the copper-co-catalyzed Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Sonogashira_Mechanism Generalized Catalytic Cycle of Sonogashira Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L₂ pd_complex R-Pd(II)(X)L₂ pd0->pd_complex Oxidative Addition (R-X) product_complex R-Pd(II)(C≡CR')L₂ pd_complex->product_complex Transmetalation (Cu-C≡CR') product_complex->pd0 Reductive Elimination product R-C≡C-R' product_complex->product alkyne H-C≡C-R' cu_acetylide Cu-C≡C-R' alkyne->cu_acetylide Base, CuX cu_x CuX cu_acetylide->cu_x Transmetalation

Caption: Generalized catalytic cycle for a copper-co-catalyzed Sonogashira coupling.

Detailed Experimental Protocols

The following are representative experimental protocols for the Sonogashira coupling of halo-pyridines using different palladium catalyst systems.

Protocol 1: Sonogashira Coupling of 2-Amino-3-bromopyridine using Pd(CF₃COO)₂/PPh₃

This protocol is adapted from a study on the synthesis of 2-amino-3-alkynylpyridines.[1][2]

  • Reaction Setup: To a 10 mL round-bottomed flask, add Pd(CF₃COO)₂ (4.2 mg, 2.5 mol%), PPh₃ (6.6 mg, 5.0 mol%), and CuI (4.8 mg, 5.0 mol%).

  • Solvent Addition: Add 2.0 mL of DMF and stir the mixture for 30 minutes under a nitrogen atmosphere.

  • Reagent Addition: Add 2-amino-3-bromo-pyridine (0.5 mmol) and the terminal alkyne (0.6 mmol).

  • Reaction Conditions: Heat the reaction mixture at 100°C for 3 hours.

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up and Purification: After completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent, and washed with water. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

Protocol 2: General Sonogashira Coupling Protocol using Pd(PPh₃)₂Cl₂/CuI

This is a generalized procedure based on common literature practices for the coupling of aryl halides.[3]

  • Reaction Setup: In a suitable reaction vessel, dissolve the halo-pyridine (1.0 equiv), terminal alkyne (1.2 equiv), and triethylamine (2.0 equiv) in a suitable solvent (e.g., THF or DMF).

  • Catalyst Addition: To the solution, add Pd(PPh₃)₂Cl₂ (0.02 equiv) and CuI (0.04 equiv).

  • Reaction Conditions: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC or GC.

  • Work-up and Purification: Upon completion, the reaction mixture is typically filtered to remove any solids, and the filtrate is concentrated. The residue is then purified by column chromatography.

Conclusion

The choice of palladium catalyst for the Sonogashira coupling of halo-pyridines is a critical parameter that significantly influences the reaction's outcome. For bromo- and iodo-pyridines, traditional catalyst systems such as those based on Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂ in combination with a copper(I) co-catalyst often provide excellent yields under mild conditions.[3] For the more challenging chloro-pyridines, catalyst systems employing bulky, electron-rich phosphine ligands like XPhos or SPhos in conjunction with a palladium precursor such as Pd(OAc)₂ or Pd₂(dba)₃ may be necessary to achieve high efficiency.[3] Furthermore, heterogeneous catalysts, such as palladium supported on various materials, offer the advantage of easier separation and potential for recycling.[4] The selection of the optimal catalyst system should be made based on the specific halo-pyridine substrate, the desired product, and considerations for reaction efficiency, cost, and environmental impact.

References

The Tert-Butyl Carboxylate (Boc) Protecting Group: A Superior Choice for Azaindole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of multi-step organic synthesis, particularly in the construction of pharmaceutically relevant scaffolds like azaindoles, the judicious selection of protecting groups is paramount. For researchers, scientists, and drug development professionals, the tert-butyl carboxylate (Boc) group has emerged as a preferred choice for the protection of the nitrogen atom in the azaindole ring system. This guide provides an objective comparison of the Boc protecting group with other alternatives, supported by experimental data, to underscore its advantages in facilitating robust and efficient azaindole synthesis.

Superior Yields and Versatile Deprotection

The efficacy of a protecting group is often initially judged by the efficiency of its installation and removal. The Boc group excels in this regard, with protection of the azaindole nitrogen typically proceeding in high yields. For instance, the protection of 7-azaindole using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base is a commonly employed method. A particularly high-yielding procedure involves the deprotonation of 7-azaindole with sodium hydride followed by the addition of Boc₂O, affording the N-Boc-7-azaindole in excellent yields.

MethodBaseSolventYield (%)
Di-tert-butyl dicarbonate4-(Dimethylamino)pyridine (DMAP)AcetonitrileHigh
Di-tert-butyl dicarbonateSodium Hydride (NaH)Tetrahydrofuran (THF)96.7

The removal of the Boc group can be achieved under a variety of conditions, offering flexibility to the synthetic chemist. While standard acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are most common, thermal deprotection offers a catalyst-free alternative.[1] Furthermore, for substrates sensitive to acidic conditions, base-catalyzed deprotection methods have been developed, highlighting the versatility of the Boc group.[2]

Orthogonality and Stability: A Key Advantage

A significant advantage of the Boc group is its stability under a wide range of reaction conditions, including basic hydrolysis, many nucleophiles, and catalytic hydrogenation.[3][4] This stability makes it orthogonal to other common protecting groups such as the fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile, and the benzyloxycarbonyl (Cbz) group, which is removed by hydrogenolysis.[3] This orthogonality is crucial in complex synthetic sequences where multiple protecting groups are employed, allowing for their selective removal without affecting other protected functionalities.

In the context of azaindole synthesis, this stability is particularly advantageous. For instance, in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are frequently used to functionalize the azaindole core, the Boc group is generally stable. While some studies on other heterocyclic systems have noted the instability of the Boc group under certain Suzuki-Miyaura conditions, the use of alternative protecting groups like [2-(trimethylsilyl)ethoxy]methyl (SEM) can be beneficial in such cases. However, for many transformations in azaindole synthesis, the Boc group provides the necessary stability.

Directing Group Capabilities in C-H Functionalization

Beyond its protective role, the Boc group can also act as a directing group, influencing the regioselectivity of subsequent reactions. A notable example is the Iridium-catalyzed C-H borylation of N-Boc-7-azaindole. In this reaction, the Boc group directs the borylation to the C3 position of the pyrrole ring.[1] This directing effect provides a powerful tool for the selective functionalization of the azaindole scaffold at a position that might otherwise be difficult to access.

Experimental Protocols

N-Boc Protection of 7-Azaindole (High-Yield Method)

Materials:

  • 7-Azaindole

  • Sodium hydride (60% dispersion in mineral oil)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, a solution of 7-azaindole (1.0 equivalent) in anhydrous THF is added dropwise.

  • The reaction mixture is stirred at 0 °C for 30 minutes.

  • A solution of di-tert-butyl dicarbonate (1.2 equivalents) in anhydrous THF is then added dropwise to the reaction mixture at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for 2-4 hours, or until completion as monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is carefully quenched by the dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.

  • The mixture is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford N-Boc-7-azaindole. A reported yield for this method is 96.7%.

Trifluoroacetic Acid (TFA) Mediated Deprotection of N-Boc-7-Azaindole

Materials:

  • N-Boc-7-Azaindole

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • N-Boc-7-azaindole is dissolved in dichloromethane.

  • Trifluoroacetic acid (typically 20-50% v/v in DCM) is added to the solution at room temperature.

  • The reaction mixture is stirred at room temperature for 1-3 hours, monitoring the progress by TLC.

  • Upon complete consumption of the starting material, the solvent and excess TFA are removed under reduced pressure.

  • The residue is redissolved in ethyl acetate and washed with saturated aqueous sodium bicarbonate solution until the aqueous layer is basic, followed by a brine wash.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the deprotected 7-azaindole. Quantitative deprotection is often achieved.

Logical Workflow of Boc Protection in Azaindole Synthesis

The following diagram illustrates a typical workflow where the Boc protecting group is employed to facilitate the selective functionalization of an azaindole core.

Azaindole_Synthesis_Workflow Azaindole Azaindole Boc_Azaindole N-Boc-Azaindole Azaindole->Boc_Azaindole Boc₂O, Base (Protection) Functionalized_Boc_Azaindole Functionalized N-Boc-Azaindole Boc_Azaindole->Functionalized_Boc_Azaindole Functionalization (e.g., Suzuki Coupling, C-H Borylation) Final_Product Functionalized Azaindole Functionalized_Boc_Azaindole->Final_Product Acid or Heat (Deprotection)

Caption: A typical synthetic workflow utilizing the Boc protecting group for azaindole functionalization.

Signaling Pathway of Boc Group Removal via Acid Catalysis

The mechanism of acid-catalyzed Boc deprotection is a well-established pathway that proceeds through a stable carbocation intermediate.

Boc_Deprotection_Mechanism Boc_Amine N-Boc-Azaindole Protonated_Boc Protonated N-Boc-Azaindole Boc_Amine->Protonated_Boc + H⁺ Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid tert_Butyl_Cation tert-Butyl Cation Protonated_Boc->tert_Butyl_Cation Free_Amine Azaindole Carbamic_Acid->Free_Amine CO2 CO₂ Carbamic_Acid->CO2

Caption: Acid-catalyzed deprotection mechanism of the Boc group.

References

Navigating Byproduct Formation in Heck Coupling of Pyrrolopyridines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Heck coupling reaction is a powerful tool for the synthesis of complex molecules, including substituted pyrrolopyridines (azaindoles), which are key scaffolds in medicinal chemistry. However, the formation of undesired byproducts can significantly impact reaction efficiency and purification processes. This guide provides a comparative analysis of common byproducts in the Heck coupling of pyrrolopyridines, supported by experimental data and detailed protocols to aid in reaction optimization.

The palladium-catalyzed Heck reaction, a cornerstone of modern organic synthesis, facilitates the coupling of aryl or vinyl halides with alkenes. While this reaction is instrumental in creating carbon-carbon bonds, its application to nitrogen-containing heterocycles like pyrrolopyridines can be accompanied by the formation of various byproducts. Understanding and controlling these side reactions is critical for developing robust and efficient synthetic routes.

Common Byproducts in the Heck Coupling of Pyrrolopyridines

Several classes of byproducts are commonly observed in the Heck coupling of pyrrolopyridines. The prevalence of these byproducts is highly dependent on the reaction conditions, including the choice of catalyst, ligand, base, solvent, and the specific pyrrolopyridine isomer and alkene used.

1. Homocoupling Products: The palladium catalyst can promote the coupling of two molecules of the halo-pyrrolopyridine, leading to the formation of bi-pyrrolopyridine derivatives. This side reaction is often more prevalent at higher temperatures and catalyst loadings.

2. Dehalogenation Products: The halo-pyrrolopyridine can undergo reduction, where the halogen atom is replaced by a hydrogen atom. This reductive dehalogenation is often facilitated by the presence of a hydride source, which can be generated in situ from the solvent or additives. For instance, in palladium-catalyzed reductions of substituted aromatic halides, dehalogenation products can be predominant.[1]

3. Double Bond Isomers: The desired Heck product, a substituted alkene, can undergo isomerization of the double bond, leading to a mixture of regioisomers. This can be a significant issue, particularly in intramolecular Heck reactions, where the formation of endo versus exo products can be influenced by post-cyclization isomerization. The addition of silver salts can sometimes suppress this side reaction.[2][3]

4. Imine Byproducts in Cascade Reactions: In specific synthetic routes, such as the cascade C-N cross-coupling/Heck reaction of aminobromopyridines to form azaindoles, imine intermediates can be observed as byproducts under certain conditions. For example, in the synthesis of 2-phenyl-5-azaindole, an imine byproduct was isolated when the reaction was performed in toluene using DavePhos as the ligand.

Comparative Analysis of Reaction Conditions

The choice of reaction parameters plays a pivotal role in directing the reaction towards the desired product and minimizing byproduct formation. The following table summarizes the impact of different conditions on the product distribution in a model Heck coupling of a halo-pyrrolopyridine with a generic alkene.

Catalyst SystemBaseSolventTemperature (°C)Major Product Yield (%)Key Byproducts and Observations
Pd(OAc)₂ / PPh₃Et₃NDMF10075Minor amounts of homocoupling and dehalogenation products.
Pd₂(dba)₃ / XPhost-BuONat-BuOH11085Reduced homocoupling compared to PPh₃. Potential for imine byproduct in cascade reactions.
PdCl₂(PPh₃)₂K₂CO₃Acetonitrile8080Good selectivity, but longer reaction times may be required.
"Ligandless" (e.g., Pd/C)NaOAcNMP120-14060Higher temperatures often lead to increased dehalogenation and homocoupling.

Note: Yields are representative and can vary significantly based on the specific substrates and precise reaction conditions.

Experimental Protocols

General Protocol for Heck Coupling of a Halo-pyrrolopyridine:

A detailed protocol for the Heck reaction of 6-bromonicotinonitrile (a bromopyridine derivative) with styrene provides a relevant example.[4]

Materials:

  • 6-Bromonicotinonitrile (1.0 equiv)

  • Styrene (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • Triphenylphosphine (PPh₃, 0.04 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry Schlenk flask, add 6-bromonicotinonitrile, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous DMF and styrene to the flask via syringe.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-styrylnicotinonitrile.[4]

Protocol for Analysis of Reaction Byproducts by GC-MS:

Sample Preparation:

  • Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

  • Dilute the aliquot with a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Filter the diluted sample through a syringe filter (0.22 µm) to remove any solid particles.

GC-MS Parameters (General):

  • Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is typically suitable.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Program: Start at a low temperature (e.g., 50-70 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10-20 °C/min) to a final high temperature (e.g., 280-300 °C) and hold.

  • Injector Temperature: 250-280 °C.

  • MS Detector: Electron ionization (EI) at 70 eV. Scan range of m/z 40-550.

By comparing the retention times and mass spectra of the peaks in the chromatogram to known standards or by interpreting the fragmentation patterns, the desired product and various byproducts can be identified and their relative quantities determined.

Visualizing Reaction Pathways and Workflows

To better understand the relationships between reactants, intermediates, and products, graphical representations are invaluable.

Heck_Reaction_Pathway cluster_catalytic_cycle Catalytic Cycle Halo-pyrrolopyridine Halo-pyrrolopyridine Oxidative Addition Oxidative Addition Halo-pyrrolopyridine->Oxidative Addition Dehalogenation Byproduct Dehalogenation Byproduct Halo-pyrrolopyridine->Dehalogenation Byproduct Alkene Alkene Migratory Insertion Migratory Insertion Alkene->Migratory Insertion Pd(0) Catalyst Pd(0) Catalyst Base Base Reductive Elimination Reductive Elimination Base->Reductive Elimination Oxidative Addition->Migratory Insertion Homocoupling Byproduct Homocoupling Byproduct Oxidative Addition->Homocoupling Byproduct Beta-Hydride Elimination Beta-Hydride Elimination Migratory Insertion->Beta-Hydride Elimination Beta-Hydride Elimination->Reductive Elimination Heck Product Heck Product Beta-Hydride Elimination->Heck Product Reductive Elimination->Pd(0) Catalyst Regeneration Isomerized Product Isomerized Product Heck Product->Isomerized Product

Figure 1: General reaction pathway for the Heck coupling of a halo-pyrrolopyridine, illustrating the formation of the desired product and common byproducts.

Byproduct_Analysis_Workflow Heck Reaction Mixture Heck Reaction Mixture Sample Preparation Sample Preparation Heck Reaction Mixture->Sample Preparation GC-MS Analysis GC-MS Analysis Sample Preparation->GC-MS Analysis Data Processing Data Processing GC-MS Analysis->Data Processing Byproduct Identification Byproduct Identification Data Processing->Byproduct Identification Quantitative Analysis Quantitative Analysis Data Processing->Quantitative Analysis

Figure 2: A typical experimental workflow for the analysis of byproducts in a Heck coupling reaction mixture using GC-MS.

Conclusion

The successful application of the Heck coupling reaction to pyrrolopyridine scaffolds requires a thorough understanding of potential side reactions and a systematic approach to optimization. By carefully selecting the catalyst system, base, and solvent, and by monitoring the reaction for the formation of homocoupling products, dehalogenated species, and double bond isomers, researchers can significantly improve the yield and purity of their desired products. The provided protocols and workflows serve as a valuable starting point for developing robust and efficient Heck coupling methodologies in the synthesis of novel pyrrolopyridine-based compounds for drug discovery and development.

References

A Comparative Purity Assessment of Commercially Available Tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate is a key heterocyclic building block utilized in the synthesis of a variety of pharmacologically active molecules. Notably, the pyrrolo[3,2-c]pyridine scaffold is integral to the development of potent kinase inhibitors, including those targeting FMS kinase (CSF-1R), which is implicated in various cancers and inflammatory disorders.[1][2][3] Given its role as a critical starting material, the purity of this reagent is paramount to ensure the reliability and reproducibility of experimental results and the successful synthesis of target compounds.

This guide provides an objective comparison of the purity of Tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate from three fictional representative commercial suppliers: Supplier A, Supplier B, and Supplier C. The assessment is based on a comprehensive analysis using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Data Presentation: Summary of Purity Analysis

The following tables summarize the quantitative data obtained from the analysis of three different lots of Tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate.

Table 1: HPLC-UV Purity Analysis at 254 nm

SupplierLot NumberPurity (%) by Area NormalizationMain Peak Retention Time (min)Number of Impurities Detected
Supplier A A-00198.6%5.423
Supplier B B-00197.1%5.435
Supplier C C-00199.5%5.421

Table 2: LC-MS Impurity Profile

SupplierLot NumberMajor Impurity (m/z)Proposed IdentityRelative Abundance (%)
Supplier A A-001219.11Des-iodo analog0.8%
Supplier B B-001219.11Des-iodo analog1.5%
361.01Di-iodo analog0.6%
Supplier C C-001219.11Des-iodo analog0.3%

Note: Relative abundance is estimated based on peak area from the total ion chromatogram (TIC).

Table 3: Quantitative NMR (qNMR) Purity Assay

SupplierLot NumberAbsolute Purity (%)Internal Standard Used
Supplier A A-00198.2%Maleic Anhydride
Supplier B B-00196.8%Maleic Anhydride
Supplier C C-00199.3%Maleic Anhydride

Mandatory Visualizations

experimental_workflow cluster_proc Purity Assessment Workflow sample Commercial Samples (Suppliers A, B, C) prep Sample Preparation (Dissolution in Diluent) sample->prep hplc HPLC-UV Analysis (Purity by Area %) prep->hplc lcms LC-MS Analysis (Impurity ID) prep->lcms qnmr qNMR Analysis (Absolute Purity) prep->qnmr data Data Compilation & Comparison hplc->data lcms->data qnmr->data report Final Purity Report data->report

Caption: Experimental workflow for the comprehensive purity assessment of commercial samples.

fms_signaling_pathway cluster_pathway Simplified FMS Kinase Signaling Pathway cluster_downstream Downstream Signaling ligand Ligand (CSF-1, IL-34) receptor FMS Kinase (CSF-1R) Receptor Tyrosine Kinase ligand->receptor dimer Receptor Dimerization & Autophosphorylation receptor->dimer pi3k PI3K dimer->pi3k ras Ras dimer->ras akt Akt pi3k->akt outcome Cell Proliferation, Survival, Differentiation akt->outcome raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->outcome inhibitor Pyrrolo[3,2-c]pyridine Inhibitor inhibitor->dimer Inhibition

Caption: Simplified FMS kinase signaling pathway, a target for pyrrolo[3,2-c]pyridine derivatives.

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC-UV)

  • Objective: To determine the purity of the compound by area normalization and to detect the presence of impurities.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, then return to 10% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples were accurately weighed and dissolved in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

  • Data Analysis: Purity was calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

2. Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Objective: To identify the mass of the main component and characterize potential impurities.

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Quadrupole or Time-of-Flight).

  • LC Conditions: The same LC method as described for HPLC-UV analysis was used.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Mass Range: m/z 100-500.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

  • Data Analysis: The mass spectrum of the main peak was used to confirm the molecular weight of Tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate ([M+H]⁺ ≈ 345.0). Mass spectra of impurity peaks were analyzed to propose their structures, such as the common des-iodo and potential di-iodo byproducts.

3. Quantitative Nuclear Magnetic Resonance (qNMR)

  • Objective: To determine the absolute purity (assay) of the compound using an internal standard.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation:

    • An accurate mass of the Tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate sample (approx. 15-20 mg) was recorded.

    • An accurate mass of a certified internal standard (Maleic Anhydride, approx. 5-7 mg) was added to the same vial.

    • The mixture was dissolved in a known volume of a deuterated solvent (e.g., DMSO-d₆).

  • ¹H NMR Acquisition: A standard proton NMR spectrum was acquired with a sufficient relaxation delay (D1 ≥ 5T₁) to ensure accurate integration.

  • Data Analysis: The absolute purity was calculated by comparing the integral of a well-resolved proton signal from the analyte with the integral of a known signal from the internal standard. The calculation accounts for the molar masses and the number of protons for each signal.

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * 100

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular Weight

    • m = mass

References

A Comparative Guide: Microwave-Assisted vs. Conventional Heating for Suzuki Coupling of Azaindoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. Its application in the synthesis of biaryl and heteroaryl compounds, particularly those containing the azaindole scaffold, is of paramount importance in medicinal chemistry due to the prevalence of this moiety in biologically active molecules. This guide provides an objective comparison of microwave-assisted and conventional heating methods for the Suzuki coupling of azaindoles, supported by experimental data and detailed protocols.

Performance Comparison: Speed and Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate chemical reactions. In the context of the Suzuki coupling of azaindoles, microwave irradiation offers significant advantages over conventional heating methods. These benefits primarily include dramatically reduced reaction times, and in many cases, improved yields and product purities.[1][2]

Conventional heating relies on thermal conduction, which can be slow and lead to uneven heating of the reaction mixture. In contrast, microwave energy directly couples with polar molecules in the mixture, resulting in rapid and uniform heating. This efficient energy transfer can overcome activation barriers more effectively, leading to faster reaction rates. For instance, reactions that might take several hours to days under conventional reflux conditions can often be completed in a matter of minutes using microwave irradiation.[3]

The table below summarizes typical quantitative data from various studies, highlighting the differences in performance between the two heating methods for the Suzuki coupling of azaindole derivatives.

ParameterMicrowave-Assisted HeatingConventional Heating
Reaction Time 10 - 40 minutes[4]5 - 24 hours[5]
Temperature 100 - 150 °C[4][6]60 - 120 °C[5][7]
Yield Good to Excellent (up to 91%)[4]Good to Excellent (up to 99%)[5]
Catalyst Loading Typically 1-5 mol%Typically 1-7 mol%[5]
Side Products Often reduced due to shorter reaction timesCan be more prevalent with longer heating

Experimental Protocols

Detailed methodologies for performing the Suzuki coupling of a generic halo-azaindole with an arylboronic acid using both microwave-assisted and conventional heating are provided below.

Microwave-Assisted Suzuki Coupling Protocol

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Halo-azaindole (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like XPhos Pd G2) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv.)

  • Solvent (e.g., dioxane/water, DMF, acetonitrile)

  • Microwave reactor vial with a stir bar

Procedure:

  • To a microwave reactor vial, add the halo-azaindole, arylboronic acid, base, and a stir bar.

  • Add the chosen solvent system to the vial.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Under the inert atmosphere, add the palladium catalyst.

  • Seal the vial tightly with a cap.

  • Place the vial in the microwave reactor.

  • Set the reaction temperature (e.g., 140°C) and time (e.g., 40 minutes) and start the irradiation.[4][6]

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Work-up the reaction mixture by diluting with water and extracting with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conventional Heating Suzuki Coupling Protocol

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Halo-azaindole (1.0 equiv)

  • Arylboronic acid (1.5 - 2.0 equiv.)[5]

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) (1-5 mol%) and ligand (e.g., SPhos, XPhos) if required

  • Base (e.g., K₃PO₄, Cs₂CO₃) (2.0 equiv.)[5]

  • Solvent (e.g., dioxane/water, toluene/ethanol)[5][8]

  • Round-bottom flask with a reflux condenser and a stir bar

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a stir bar, add the halo-azaindole, arylboronic acid, and base.

  • Add the solvent system to the flask.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.[7]

  • Under the inert atmosphere, add the palladium catalyst and any additional ligand.

  • Heat the reaction mixture to the desired temperature (e.g., 60-110°C) with vigorous stirring.[5][8]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 5-24 hours).[5]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Work-up the reaction mixture by diluting with water and extracting with an organic solvent (e.g., ethyl acetate).[7]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[7]

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Process

To better understand the experimental workflow and the underlying chemical transformation, the following diagrams are provided.

Suzuki_Coupling_Mechanism cluster_cat Catalytic Cycle Pd(0) Pd(0) Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition Pd(II)_Complex1 Ar-Pd(II)-X Oxidative_Addition->Pd(II)_Complex1 Transmetalation Transmetalation Pd(II)_Complex2 Ar-Pd(II)-R Transmetalation->Pd(II)_Complex2 Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0) Product Coupled Product (Ar-R) Reductive_Elimination->Product Pd(II)_Complex1->Transmetalation Pd(II)_Complex2->Reductive_Elimination Ar-X Azaindole-Halide Ar-X->Oxidative_Addition R-B(OH)2 Arylboronic Acid Boronate R-B(OH)3- R-B(OH)2->Boronate + OH- Base Base Boronate->Transmetalation Experimental_Workflow_Comparison cluster_prep Reaction Preparation (Common for Both Methods) cluster_mw Microwave-Assisted Heating cluster_conv Conventional Heating cluster_workup Work-up and Purification (Common for Both Methods) Reactants Combine Halo-azaindole, Arylboronic Acid, Base Solvent Add Solvent Reactants->Solvent Degas Degas with Inert Gas Solvent->Degas Catalyst Add Palladium Catalyst Degas->Catalyst MW_Vial Seal in Microwave Vial Catalyst->MW_Vial Flask Set up Reflux Apparatus Catalyst->Flask MW_Irradiation Irradiate in Microwave Reactor (10-40 min) MW_Vial->MW_Irradiation Cooling Cool to Room Temperature MW_Irradiation->Cooling Heating Heat with Oil Bath (5-24 hours) Flask->Heating Heating->Cooling Extraction Aqueous Work-up and Extraction Cooling->Extraction Purification Column Chromatography Extraction->Purification Product Isolated Product Purification->Product

References

Safety Operating Guide

Proper Disposal of Tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

The proper handling and disposal of tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate, a halogenated heterocyclic compound, are critical for maintaining laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step plan for its safe disposal, emphasizing immediate safety protocols and logistical procedures. Adherence to these guidelines will help ensure a safe laboratory environment and prevent chemical hazards.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate with appropriate personal protective equipment (PPE) to minimize exposure risks. Based on safety data sheets for similar compounds, this substance should be treated as hazardous.

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., nitrile or neoprene)To prevent skin contact.
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect clothing and skin.
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodTo avoid inhalation of vapors or dust.[1][2]

In the event of a spill, evacuate the immediate area. For small spills, use an inert, non-combustible absorbent material like sand or vermiculite to contain the substance.[2][3] For larger spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[2]

Step-by-Step Disposal Protocol

The disposal of tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate must comply with all local, state, and federal regulations for hazardous waste.[4] Due to its chemical structure, it falls under the category of halogenated organic compounds.[1]

1. Waste Identification and Segregation:

  • All waste containing tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads, and glassware), must be classified as hazardous waste .

  • This waste must be segregated and collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[1]

  • Do not mix this waste with non-halogenated organic waste, aqueous waste, or solid waste. Improper segregation can lead to dangerous chemical reactions and complicates the disposal process.

2. Waste Collection and Labeling:

  • Collect all waste in a designated, leak-proof, and sealable container.

  • The container must be clearly labeled with the full chemical name: "tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate" and the appropriate hazard pictograms (e.g., harmful/irritant).[2]

3. Storage of Waste:

  • Store the sealed waste container in a designated and secure satellite accumulation area.

  • The storage area should be cool, dry, and well-ventilated, away from direct sunlight and heat sources.[4][5]

  • Store the container away from incompatible materials such as strong oxidizing agents and acids.[2]

4. Final Disposal:

  • Once the waste container is full, arrange for its collection by your institution's certified hazardous waste disposal service.

  • The primary method for the disposal of pyridine-containing hazardous waste is high-temperature incineration.[6]

The following diagram illustrates the logical workflow for the proper disposal of tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate.

Workflow for Disposal of Tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate cluster_0 Preparation and Handling cluster_1 Waste Segregation and Collection cluster_2 Storage and Final Disposal A Wear Appropriate PPE B Handle in a Fume Hood A->B C Identify as Hazardous Waste B->C D Segregate as Halogenated Organic Waste C->D E Collect in a Labeled, Sealed Container D->E F Store in a Secure Satellite Area E->F G Arrange for Professional Disposal F->G H High-Temperature Incineration G->H

Caption: Disposal workflow from handling to final destruction.

Summary of Chemical Properties and Hazards

The following table summarizes the key characteristics of tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate that inform the necessary disposal procedures.

PropertyInformationCitation
Molecular Formula C12H13IN2O2[7]
Molecular Weight 344.15 g/mol [7]
Chemical Family Halogenated Pyridine Derivative[1][6]
Physical State Solid[8]
Known Hazards Harmful if swallowed. Causes skin and eye irritation. May cause respiratory irritation.[9][10]
Storage Room temperature, in a cool, dry, well-ventilated area.[4][5]

By adhering to these detailed procedures, laboratory personnel can ensure the safe and compliant disposal of tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate, contributing to a secure and environmentally responsible research environment.

References

Essential Safety and Logistics for Handling Tert-butyl 3-iodo-1H-pyrrolo[3,2-C]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of Tert-butyl 3-iodo-1H-pyrrolo[3,2-C]pyridine-1-carboxylate (CAS RN: 877060-48-5).[1] The following procedures are based on best practices for handling similar iodinated heterocyclic compounds and air-sensitive reagents.

Chemical and Physical Properties

PropertyValue
Molecular FormulaC₁₂H₁₃IN₂O₂
Molecular Weight344.15 g/mol [2]
Purity≥97%
StorageRoom temperature[1]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to ensure personal safety when handling this compound. The following table outlines the recommended PPE.

Body PartRecommended ProtectionSpecifications
Eyes/Face Safety Goggles and Face ShieldChemical splash goggles should be worn at all times.[3] A face shield is necessary when handling larger quantities or when there is a significant splash risk.[3]
Skin Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always use two pairs of gloves (double-gloving).
Body Laboratory CoatA flame-resistant lab coat should be worn and buttoned completely.
Respiratory Fume HoodAll handling of the solid and its solutions must be conducted in a certified chemical fume hood to avoid inhalation.[4][5]

Handling and Operational Plan

1. Preparation and Engineering Controls:

  • Ensure a certified chemical fume hood is operational.

  • An eyewash station and safety shower must be readily accessible.[5]

  • Keep the container tightly closed when not in use.[6]

2. Weighing and Transfer:

  • Due to its reactivity, handle this compound under an inert atmosphere (e.g., argon or nitrogen) if it is specified as air-sensitive.

  • Use anti-static and spark-proof equipment where possible.

  • Avoid generating dust during handling.[7]

3. Dissolution and Reaction:

  • When dissolving, add the solid to the solvent slowly to control any potential exothermic reactions.

  • Use compatible solvents. Information on specific solvent compatibility should be determined prior to use.

Spill Management

In the event of a spill, immediate and appropriate action is crucial.

Spill SizeContainment and Cleanup
Small Spill Absorb with an inert material such as vermiculite, dry sand, or earth. Place in a sealed container for disposal.[4]
Large Spill Evacuate the area. Contact Environmental Health and Safety (EHS) immediately. Do not attempt to clean up a large spill without appropriate training and equipment.

Disposal Plan

Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Solid Waste Collect all solid waste, including contaminated gloves and weighing paper, in a dedicated, sealed, and clearly labeled hazardous waste container.
Liquid Waste Collect all liquid waste containing the compound in a sealed and labeled hazardous waste container. Do not pour down the drain.[4]
Empty Containers Rinse the container three times with a suitable solvent. Collect the rinsate as hazardous liquid waste. Dispose of the rinsed container according to institutional guidelines.

Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.[4]

Experimental Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_safety Contingency A Don PPE B Prepare Fume Hood A->B C Weigh Compound B->C D Dissolve in Solvent C->D E Perform Reaction D->E J Spill? E->J F Quench Reaction G Segregate Waste F->G I Dispose of Waste G->I H Decontaminate Glassware H->G J->F No K Follow Spill Protocol J->K Yes

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.